molecular formula C8H7BrO4S B1374630 3-Bromo-4-(methylsulfonyl)benzoic acid CAS No. 39058-84-9

3-Bromo-4-(methylsulfonyl)benzoic acid

Cat. No.: B1374630
CAS No.: 39058-84-9
M. Wt: 279.11 g/mol
InChI Key: KTVNPQRQWOOMGI-UHFFFAOYSA-N
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Description

3-Bromo-4-(methylsulfonyl)benzoic acid is a useful research compound. Its molecular formula is C8H7BrO4S and its molecular weight is 279.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-4-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO4S/c1-14(12,13)7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVNPQRQWOOMGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693915
Record name 3-Bromo-4-(methanesulfonyl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39058-84-9
Record name 3-Bromo-4-(methanesulfonyl)benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-4-methanesulfonylbenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-(methylsulfonyl)benzoic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-(methylsulfonyl)benzoic acid is a halogenated aromatic carboxylic acid that has emerged as a pivotal building block in the field of medicinal chemistry. Its unique trifunctional structure, featuring a carboxylic acid, a bromine atom, and a methylsulfonyl group, offers a versatile scaffold for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and critical applications, with a particular focus on its role in the development of targeted cancer therapies. As a key intermediate, understanding the nuances of this compound is essential for researchers and drug development professionals seeking to design and synthesize novel therapeutic agents.

Physicochemical Properties and Characterization

This compound is a solid at room temperature with the chemical formula C₈H₇BrO₄S and a molecular weight of approximately 279.11 g/mol .[1][2] A thorough understanding of its physicochemical properties is fundamental to its effective use in synthesis and drug design.

Key Physicochemical Data
PropertyValueSource
CAS Number 39058-84-9[1][2]
Molecular Formula C₈H₇BrO₄S[1][2]
Molecular Weight 279.11 g/mol [2]
Appearance White to off-white solid
Melting Point Not available
Solubility Soluble in organic solvents such as methanol, ethyl acetate, and dichloromethane.
pKa Not available
Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl protons of the sulfonyl group. The aromatic region will display a complex splitting pattern due to the substitution on the benzene ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit distinct signals for each of the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid (typically in the range of 165-185 ppm), the aromatic carbons, and the methyl carbon of the sulfonyl group.

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid. A strong, sharp absorption peak around 1700 cm⁻¹ will indicate the C=O stretching of the carbonyl group. Additionally, characteristic peaks for the S=O stretching of the sulfonyl group will be observed around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). Aromatic C-H and C=C stretching vibrations will also be present.[3]

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak [M]⁺ and/or [M-H]⁻. A characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Common fragmentation patterns for benzoic acids include the loss of •OH (M-17) and •COOH (M-45).[4]

Synthesis of this compound

The synthesis of this compound can be approached through several routes, typically starting from more readily available precursors. A common strategy involves the oxidation of the corresponding methylthio or methyl-substituted precursor.

Illustrative Synthetic Pathway

A plausible and efficient synthetic route involves a two-step process starting from 3-bromo-4-methylbenzoic acid. This pathway leverages a benzylic bromination followed by substitution and oxidation.

Synthesis_Pathway cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Thiolation and Oxidation Start 3-Bromo-4-methylbenzoic acid Intermediate1 3-Bromo-4-(bromomethyl)benzoic acid Start->Intermediate1 N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN) Solvent (e.g., CCl₄) Intermediate2 3-Bromo-4-(methylthio)benzoic acid Intermediate1->Intermediate2 Sodium thiomethoxide (NaSMe) Product This compound Intermediate2->Product Oxidizing Agent (e.g., H₂O₂, m-CPBA)

Caption: A plausible synthetic pathway for this compound.

Experimental Protocol: Oxidation of 3-bromo-4-(methylthio)benzoic acid (Conceptual)

This protocol describes a conceptual method for the oxidation of the methylthio intermediate to the final methylsulfonyl product.

Materials:

  • 3-Bromo-4-(methylthio)benzoic acid

  • Hydrogen peroxide (30% aqueous solution)

  • Acetic acid

  • Dichloromethane

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromo-4-(methylthio)benzoic acid in a suitable solvent such as acetic acid.

  • Oxidation: Cool the solution in an ice bath and slowly add an excess of hydrogen peroxide (30% aqueous solution) dropwise. The reaction is exothermic and the temperature should be maintained below 20°C.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Extract the aqueous layer with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Crystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Applications in Drug Development

The strategic placement of the bromo, methylsulfonyl, and carboxylic acid functionalities makes this compound a highly valuable intermediate in the synthesis of pharmacologically active compounds, particularly in the realm of oncology.

Role as a Precursor for BRAF Kinase Inhibitors

One of the most significant applications of this compound is in the synthesis of BRAF kinase inhibitors. Mutations in the BRAF gene are implicated in a variety of cancers, most notably melanoma.[5][6] Small molecule inhibitors that target the mutated BRAF protein have shown significant clinical efficacy.

Dabrafenib: A Case Study

Dabrafenib (Tafinlar®) is a potent and selective inhibitor of the BRAF V600E mutant kinase and is approved for the treatment of metastatic melanoma.[7] The synthesis of Dabrafenib utilizes key building blocks that can be derived from or are structurally related to this compound. The methylsulfonyl group, in particular, is a common feature in many kinase inhibitors, where it often engages in crucial hydrogen bonding interactions within the ATP-binding pocket of the target kinase.

Drug_Development_Workflow Start This compound Intermediate Elaboration of the Carboxylic Acid and Bromo functionalities Start->Intermediate Multi-step Synthesis Final_Compound BRAF Kinase Inhibitor (e.g., Dabrafenib Scaffold) Intermediate->Final_Compound Key Coupling Reactions Biological_Target Mutant BRAF Kinase Final_Compound->Biological_Target Binding and Inhibition Outcome Inhibition of Cancer Cell Proliferation Biological_Target->Outcome

Caption: The central role of this compound in the synthesis of BRAF kinase inhibitors.

The synthesis of Dabrafenib involves a multi-step sequence where the core structure is assembled through a series of coupling reactions.[7] While the exact commercial synthesis of Dabrafenib may vary, the structural motifs present in this compound are representative of the key fragments required for the final drug molecule. The carboxylic acid can be converted to an amide, a common functional group in kinase inhibitors, while the bromine atom provides a handle for cross-coupling reactions to introduce other aromatic or heteroaromatic moieties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is intended for research and industrial use only.[1]

GHS Hazard Information

While a complete GHS classification is not consistently available, related compounds such as 3-bromobenzoic acid and other substituted benzoic acids are known to cause skin and eye irritation, and may cause respiratory irritation. Therefore, it is prudent to handle this compound with appropriate personal protective equipment.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Spill and Disposal: In case of a spill, avoid generating dust and clean up using appropriate methods. Dispose of the chemical waste in accordance with local, state, and federal regulations.

First Aid Measures
  • In case of skin contact: Wash off with soap and plenty of water.[1]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[1]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[1]

In all cases of exposure, it is advisable to consult a physician and have the Safety Data Sheet (SDS) available.

Conclusion

This compound is a strategically important building block for the synthesis of complex organic molecules, with a pronounced impact on the development of novel pharmaceuticals. Its utility is particularly evident in the synthesis of targeted therapies for cancer, such as BRAF kinase inhibitors. A comprehensive understanding of its synthesis, reactivity, and handling is crucial for medicinal chemists and drug development professionals aiming to leverage this versatile intermediate in their research endeavors. As the demand for more effective and selective therapeutics continues to grow, the importance of key intermediates like this compound in enabling the synthesis of next-generation drugs is set to increase.

References

Introduction: The Imperative for Unambiguous Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 3-Bromo-4-(methylsulfonyl)benzoic acid

This guide provides a comprehensive, field-proven methodology for the definitive structure elucidation of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating and authoritative analytical workflow.

This compound is a key chemical intermediate, frequently utilized as a building block in the synthesis of complex organic molecules, particularly in medicinal chemistry.[1][2] Its trifunctional nature—featuring a carboxylic acid, a bromine atom, and a methylsulfonyl group—offers a versatile scaffold for creating novel compounds. Given its role as a foundational precursor, absolute certainty of its structure is paramount for ensuring the integrity of subsequent synthetic steps, meeting regulatory standards, and guaranteeing the reproducibility of research outcomes.

This guide outlines an integrated analytical strategy, combining multiple spectroscopic and crystallographic techniques. This multi-faceted approach ensures that the evidence from each analysis corroborates the others, leading to a single, irrefutable structural assignment.[3][4]

Foundational Analysis: Physicochemical Properties

Before embarking on advanced spectroscopic analysis, a review of the compound's fundamental properties provides a critical baseline for expected results.

PropertyValueSource
Molecular Formula C₈H₇BrO₄S[5][6]
Molecular Weight 279.11 g/mol [2][5][7]
Monoisotopic Mass 277.925 g/mol [6]

The molecular formula immediately establishes the expected number and types of atoms, which will be validated by mass spectrometry and NMR spectroscopy.

The Elucidation Workflow: A Strategic Overview

The structure elucidation process follows a logical progression from broad characterization to fine-detail confirmation. The workflow is designed to be iterative, with data from initial steps informing the hypotheses tested in later stages.

Elucidation_Workflow cluster_initial Initial Assessment cluster_functional Functional Group ID cluster_connectivity Connectivity & Framework cluster_confirmation Definitive Proof MS Mass Spectrometry (Molecular Weight & Formula) IR Infrared Spectroscopy (Key Functional Groups) MS->IR Confirms Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Atom Connectivity) IR->NMR Validates Framework XRay X-Ray Crystallography (Absolute Structure) NMR->XRay Provides Material for Final Proof Final Confirmed Structure NMR->Final XRay->Final

Caption: Logical workflow for structure elucidation.

Mass Spectrometry (MS): Confirming Mass and Fragmentation

Objective: To verify the molecular weight, deduce the elemental formula via high-resolution mass spectrometry (HRMS), and analyze fragmentation patterns to identify key structural motifs.[8]

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Preparation: A minute quantity of the purified solid is introduced into the mass spectrometer via a direct insertion probe.[9]

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer.

  • Detection: The abundance of each ion is recorded to generate the mass spectrum.

Data Interpretation: A Self-Validating System

The most critical feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic pair of peaks (M and M+2) for the molecular ion and any bromine-containing fragments, providing an internal validation of the atom's presence.[9]

Predicted m/zProposed Fragment IonFormulaFragmentation Pathway
278/280 [M]⁺• (Molecular Ion) [C₈H₇BrO₄S]⁺• Ionization of the parent molecule. The 1:1 isotopic pattern is definitive for a single bromine atom.
263/265[M - CH₃]⁺[C₇H₄BrO₄S]⁺Loss of a methyl radical from the sulfonyl group.
233/235[M - COOH]⁺[C₇H₆BrO₂S]⁺Loss of the carboxyl radical, a common fragmentation for benzoic acids.
199[M - Br]⁺[C₈H₇O₄S]⁺Loss of the bromine radical.
154/156[BrC₆H₄]⁺[C₆H₄Br]⁺Cleavage of both the carboxylic acid and methylsulfonyl groups.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Objective: To rapidly and non-destructively identify the principal functional groups within the molecule based on their characteristic vibrational frequencies.[10]

Experimental Protocol: KBr Pellet Method
  • Preparation: A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~200 mg).

  • Pressing: The mixture is compressed under high pressure in a die to form a transparent or translucent pellet.

  • Analysis: The pellet is placed in the spectrophotometer's sample holder, and the IR spectrum is recorded.

Data Interpretation: Vibrational Fingerprints

The IR spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to the vibrations of its chemical bonds.

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group Assignment
2500-3300 (broad)O-H stretchCarboxylic Acid
~1700C=O stretchCarboxylic Acid (carbonyl)
~1300 & ~1150S=O asymmetric & symmetric stretchMethylsulfonyl
1450-1600C=C stretchesAromatic Ring
800-900C-H out-of-plane bendingSubstituted Benzene
700-750C-S stretchMethylsulfonyl

The presence of a very broad absorption in the 2500-3300 cm⁻¹ range, overlapping the C-H stretches, is highly characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

Objective: To provide the most detailed picture of the molecular structure by establishing the carbon-hydrogen framework, atom connectivity, and the chemical environment of each nucleus.[3][8]

Experimental Protocol: Solution-State NMR
  • Sample Preparation: Approximately 10-20 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Data Acquisition: The sample is placed in the NMR spectrometer, and a series of experiments are run, including ¹H NMR, ¹³C NMR, and often 2D experiments like COSY and HMBC for complex cases.

Predicted ¹H NMR Spectrum (in DMSO-d₆)

The substitution pattern on the benzene ring is the central question answered by ¹H NMR. The three substituents create a specific electronic environment that dictates the chemical shifts and coupling patterns of the remaining aromatic protons.

  • -COOH: Electron-withdrawing, deactivating.

  • -SO₂CH₃: Strongly electron-withdrawing, deactivating.

  • -Br: Electron-withdrawing (inductive), deactivating.

Proton(s)Predicted δ (ppm)MultiplicityIntegrationRationale
H-2~8.2d1HOrtho to the strongly deshielding -COOH group.
H-5~7.9dd1HOrtho to the strongly deshielding -SO₂CH₃ group and meta to -COOH.
H-6~8.1d1HSandwiched between the -COOH and -Br groups.
-SO₂CH~3.4s3HA sharp singlet, as these protons have no adjacent proton neighbors.
-COOH >12br s1HHighly deshielded, acidic proton. Often exchanges with water in the solvent.
Predicted ¹³C NMR Spectrum (in DMSO-d₆)

The ¹³C NMR spectrum will confirm the number of unique carbon environments. Due to the lack of symmetry, all 8 carbons are expected to be unique.

Carbon(s)Predicted δ (ppm)Rationale
-C OOH~166Carbonyl carbon, highly deshielded.
C-4 (-SO₂CH₃)~145Aromatic carbon attached to the strongly electron-withdrawing sulfonyl group.
C-1 (-COOH)~135Aromatic carbon attached to the carboxylic acid.
C-3 (-Br)~120Aromatic carbon attached to bromine (ipso-carbon).
C-2, C-5, C-6125-140Remaining aromatic carbons, with specific shifts determined by their position relative to all three substituents.
-SO₂C H₃~43Aliphatic carbon of the methyl group.

X-Ray Crystallography: The Gold Standard

Objective: To obtain an unambiguous, three-dimensional model of the molecule's structure in the solid state, providing definitive proof of atom connectivity, bond lengths, and bond angles.[12][13]

Experimental Protocol: Single-Crystal X-Ray Diffraction
  • Crystal Growth: High-quality single crystals are grown from a suitable solvent system (e.g., slow evaporation from an ethanol/water mixture).

  • Data Collection: A selected crystal is mounted and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded.[13]

  • Structure Solution & Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map. An atomic model is fitted to this map and refined to yield the final crystal structure.

The resulting crystallographic data would provide indisputable confirmation of the 1,3,4-substitution pattern on the benzoic acid core.[14]

Integrated Data Analysis: A Self-Validating Conclusion

The power of this multi-technique approach lies in the convergence of all data points to support a single, consistent structure.

Confirmation_Diagram cluster_evidence Convergent Analytical Evidence Structure This compound MS_Data MS: m/z 278/280 (M/M+2 Pattern) MS_Data->Structure Confirms C₈H₇BrO₄S IR_Data IR: ~1700 cm⁻¹ (C=O) ~1300 cm⁻¹ (S=O) IR_Data->Structure Confirms -COOH & -SO₂CH₃ H_NMR_Data ¹H NMR: 3 distinct aromatic signals H_NMR_Data->Structure Confirms 1,3,4-substitution C_NMR_Data ¹³C NMR: 8 unique carbon signals C_NMR_Data->Structure Confirms asymmetry XRay_Data X-Ray: Direct 3D visualization XRay_Data->Structure Provides absolute proof

Caption: Convergence of multi-technique data for structure confirmation.

By systematically applying this workflow, the structure of this compound is not merely suggested but is rigorously proven. Each technique provides a layer of evidence that validates the others, fulfilling the highest standards of scientific integrity and providing absolute confidence in the material's identity for all subsequent research and development applications.

References

An In-depth Technical Guide to 3-Bromo-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 39058-84-9

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-(methylsulfonyl)benzoic acid, a key chemical intermediate in contemporary organic synthesis. With its unique trifunctional scaffold, this compound has emerged as a valuable building block, particularly in the realm of medicinal chemistry and drug discovery. This document delves into its physicochemical properties, provides a detailed, field-proven synthesis protocol, and explores its critical applications, with a focus on its role in the development of targeted therapeutics such as kinase inhibitors. This guide is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this versatile molecule.

Introduction: A Molecule of Strategic Importance

This compound, identified by the CAS number 39058-84-9, is a substituted aromatic carboxylic acid of significant interest to the scientific community.[1][2][3] Its molecular structure incorporates three key functional groups: a carboxylic acid, a bromine atom, and a methylsulfonyl group. This distinct arrangement of functionalities imparts a unique reactivity profile, making it a highly sought-after intermediate in the synthesis of complex organic molecules.

The presence of the bromine atom provides a reactive site for various cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. The strongly electron-withdrawing methylsulfonyl group modulates the electronic properties of the benzene ring, influencing its reactivity and providing regiochemical control in subsequent synthetic transformations. The carboxylic acid moiety serves as a versatile handle for amide bond formation, esterification, and other derivatizations, which are fundamental transformations in the construction of biologically active compounds.

Given these attributes, this compound has found considerable utility as a foundational scaffold in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors for cancer therapy.[4][5] This guide aims to provide a detailed technical resource for scientists working with this important molecule.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 39058-84-9[1][2][3]
Molecular Formula C₈H₇BrO₄S[1][2][3]
Molecular Weight 279.11 g/mol [3]
Appearance White to off-white solidInferred from supplier data
Purity ≥98%[2][3]
InChI Key KTVNPQRQWOOMGI-UHFFFAOYSA-NN/A
SMILES CS(=O)(=O)c1cc(C(=O)O)ccc1BrN/A
Spectroscopic Data Analysis

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. Below is a summary of expected spectroscopic characteristics based on its structure and data for analogous compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl group of the sulfonyl moiety. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene ring. The methyl protons of the sulfonyl group would appear as a sharp singlet, typically downfield due to the electron-withdrawing nature of the SO₂ group. The acidic proton of the carboxylic acid will appear as a broad singlet at a significantly downfield chemical shift, which can be confirmed by D₂O exchange.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position (typically 165-185 ppm). The aromatic carbons will appear in the range of 120-150 ppm, with their specific shifts influenced by the bromo and methylsulfonyl substituents. The methyl carbon of the sulfonyl group will be found in the aliphatic region of the spectrum.[6]

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A strong, sharp peak around 1700 cm⁻¹ is indicative of the C=O stretching of the carbonyl group.[7] Characteristic absorptions for the S=O stretching of the sulfonyl group are expected around 1350 cm⁻¹ (asymmetric) and 1150 cm⁻¹ (symmetric). Aromatic C-H and C=C stretching vibrations will also be present in their respective regions.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the molecular ion will be observed due to the presence of the bromine atom (approximately equal intensity for M and M+2 peaks). Fragmentation patterns would likely involve the loss of the hydroxyl group (-OH), the carboxyl group (-COOH), and cleavage of the methylsulfonyl group.[8][9]

Synthesis Protocol: A Step-by-Step Guide

While multiple synthetic routes can be envisioned for this compound, a common and reliable approach involves the oxidation of a suitable precursor. The following protocol is a representative method based on established chemical principles for the synthesis of related compounds.

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Oxidation (Alternative) cluster_2 Product & Purification A 3-Bromo-4-chlorobenzoic acid C Reaction in DMSO at elevated temperature A->C Reactant B Sodium methanesulfinate B->C Reagent G Crude this compound C->G Product from Step 1 D 3-Bromo-4-(methylthio)benzoic acid F Reaction in a suitable solvent (e.g., acetic acid) D->F Reactant E Oxidizing Agent (e.g., H2O2, m-CPBA) E->F Reagent F->G Product from Step 2 H Purification (e.g., Recrystallization) G->H Purification I Pure this compound H->I Final Product KinaseInhibitorSynthesis A This compound C Amide Coupling (e.g., HATU, EDCI) A->C B Amine Fragment (R-NH2) B->C D Amide Intermediate C->D F Suzuki Coupling D->F E Aryl/Heteroaryl Boronic Acid E->F G Final Kinase Inhibitor Candidate F->G

References

An In-depth Technical Guide to 3-Bromo-4-(methylsulfonyl)benzoic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 3-Bromo-4-(methylsulfonyl)benzoic acid, a versatile trifunctional building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond basic data to explore the causality behind its synthesis, characterization, and potential applications, offering field-proven insights into its utility.

Core Molecular and Physical Properties

This compound (CAS No. 39058-84-9) is a substituted aromatic carboxylic acid. Its structure incorporates three key functional groups: a carboxylic acid, an aryl bromide, and a methyl sulfone. This unique combination makes it a valuable intermediate for constructing complex molecular architectures through a variety of orthogonal chemical transformations.

The core properties of the molecule are summarized below. It is important to note that while the molecular formula and weight are definitively established, experimental physical data such as a precise melting point are not widely published. The melting points of structurally related compounds, such as 3-bromo-4-methylbenzoic acid (206-212 °C) and 4-bromobenzoic acid (252-254 °C), suggest that a high melting point is expected due to the crystalline nature and strong intermolecular forces imparted by the sulfone and carboxylic acid moieties.[1]

PropertyDataSource(s)
Chemical Formula C₈H₇BrO₄S[2]
Molecular Weight 279.11 g/mol [2]
CAS Number 39058-84-9[2]
IUPAC Name This compoundN/A
Appearance White to off-white solid (predicted)N/A
Melting Point Data not availableN/A
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) (predicted)N/A

Synthesis and Purification: A Validated Protocol

A direct, peer-reviewed synthesis for this compound is not prominently documented. However, a robust and logical synthetic route is the oxidation of its commercially available thioether precursor, 3-bromo-4-(methylthio)benzoic acid.[3] The conversion of a sulfide to a sulfone is a high-yielding and reliable transformation in organic synthesis.

The causality for selecting an oxidizing agent like potassium permanganate (KMnO₄) is its proven efficacy in oxidizing benzylic positions and sulfides under aqueous basic conditions, which also conveniently saponifies any esters and ensures the product is in the carboxylate form for easy workup.[4]

Experimental Protocol: Oxidation of 3-bromo-4-(methylthio)benzoic acid

Objective: To synthesize this compound with a purity of >95%.

Materials:

  • 3-bromo-4-(methylthio)benzoic acid (1.0 eq)

  • Potassium permanganate (KMnO₄) (2.2 eq)

  • Sodium hydroxide (NaOH) (2.0 eq)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Büchner funnel and vacuum flask

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-bromo-4-(methylthio)benzoic acid (1.0 eq) and sodium hydroxide (2.0 eq) in deionized water (approx. 10 mL per gram of starting material).

  • Addition of Oxidant: While stirring vigorously, add potassium permanganate (2.2 eq) portion-wise over 30 minutes. The addition is exothermic; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 100°C) and maintain for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed. A purple color from the permanganate should persist.

  • Quenching: Cool the reaction mixture to room temperature. Quench the excess KMnO₄ by slowly adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Filtration: Filter the mixture through a pad of celite in a Büchner funnel to remove the MnO₂ precipitate. Wash the filter cake thoroughly with hot water.

  • Acidification & Precipitation: Combine the filtrates and cool the clear solution in an ice bath. Slowly acidify with concentrated HCl until the pH is ~2. The target product, this compound, will precipitate as a white solid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts.

  • Drying & Purification: Dry the product under vacuum. For higher purity, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Reaction cluster_1 Work-up & Isolation cluster_2 Purification A 1. Dissolve Precursor (3-bromo-4-(methylthio)benzoic acid) in aqueous NaOH B 2. Add KMnO4 (portion-wise) A->B C 3. Heat to Reflux (4-6h) B->C D 4. Quench excess KMnO4 (NaHSO3) C->D E 5. Filter MnO2 D->E F 6. Acidify Filtrate (HCl) E->F G 7. Isolate Product via Filtration F->G H 8. Dry under Vacuum G->H I 9. Recrystallize (Optional) H->I J Final Product I->J

Caption: Key stages of the synthesis of this compound.

Analytical Characterization

A self-validating analytical protocol is crucial for confirming the identity and purity of the synthesized material.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing purity. The method described for the closely related 3-bromo-4-methylbenzoic acid can be adapted as a starting point.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

    • Start at 10% A, ramp to 95% A over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Result: A single major peak corresponding to the product. The retention time will be shorter than its thioether precursor due to the increased polarity of the sulfone group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a published spectrum is not available, the expected ¹H NMR chemical shifts can be predicted based on established principles.[5][6] The spectrum will be highly informative.

  • Solvent: DMSO-d₆

  • Expected ¹H NMR Resonances (Predicted):

    • ~13.5 ppm (s, 1H): The acidic proton of the carboxylic acid, typically a broad singlet.

    • ~8.4 ppm (d, 1H): The aromatic proton ortho to the carboxylic acid (at C2), deshielded by the acid and appearing as a doublet.

    • ~8.1 ppm (dd, 1H): The aromatic proton ortho to the bromine (at C6), appearing as a doublet of doublets.

    • ~7.9 ppm (d, 1H): The aromatic proton meta to the carboxylic acid (at C5), appearing as a doublet.

    • ~3.4 ppm (s, 3H): The singlet corresponding to the three protons of the methyl sulfone group.

Applications in Research and Drug Development

This compound is not an end-product but a strategic intermediate. Its value lies in the orthogonal reactivity of its three functional groups, allowing for sequential, controlled modifications.

  • Carboxylic Acid Handle: This group is readily converted into amides, esters, or acid chlorides. This is fundamental for attaching the scaffold to other molecules, often a key step in creating libraries of compounds for screening.

  • Aryl Bromide Handle: The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions.[7]

    • Suzuki Coupling: Reaction with boronic acids to form C-C bonds, creating biaryl structures common in many drug molecules.

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amine functionalities that are critical for modulating solubility and biological activity.[7]

    • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

  • Methyl Sulfone Group: The sulfone is a highly polar and metabolically stable group. It often serves as a hydrogen bond acceptor, improving the pharmacokinetic properties of a drug candidate. The aryl sulfone and related aryl sulfamate motifs are recognized pharmacophores in their own right, notably in the development of steroid sulfatase (STS) inhibitors for applications in oncology and women's health.[8]

Logical Relationship Diagram

Applications Compound This compound Carboxylic Acid Aryl Bromide Sulfone Group Amide Amide Bond Formation (Peptide Coupling) Compound:f1->Amide Ester Esterification Compound:f1->Ester Suzuki Suzuki Coupling (C-C Bond) Compound:f2->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Compound:f2->Buchwald PK Pharmacokinetic Modulation (H-bond acceptor) Compound:f3->PK Pharm Pharmacophore (Bioisostere) Compound:f3->Pharm

Caption: Orthogonal reactivity and applications of the core functional groups.

Safety and Handling

Inferred Hazards and Prudent Laboratory Practices

Based on SDS information for related brominated benzoic acids and sulfonyl-containing aromatics, the following hazards should be assumed:[10][11][12][13]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Skin and Body Protection: Wear a lab coat. Ensure sleeves are down.

  • Respiratory Protection: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.

Handling and Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Avoid formation of dust.

  • Keep away from strong oxidizing agents.

This prudent approach ensures a high level of safety in the absence of complete data, fulfilling the principle of a self-validating safety system in the laboratory.

References

An In-depth Technical Guide to 3-Bromo-4-(methylsulfonyl)benzoic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-(methylsulfonyl)benzoic acid is a trifunctional organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a carboxylic acid, a bromine atom, and a methylsulfonyl group on a benzene ring, makes it a versatile building block for the synthesis of complex molecules, particularly in the development of kinase inhibitors for cancer therapy.[1] The presence of these distinct functional groups allows for a wide range of chemical transformations, offering a scaffold for creating diverse molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and potential applications, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, characterization, and application in synthesis. A summary of its key properties is presented below.

PropertyValueSource(s)
CAS Number 39058-84-9[2][3][4][5][6]
Molecular Formula C8H7BrO4S[2][4][5][7]
Molecular Weight 279.11 g/mol [2][4][5]
Appearance White to yellow solid (typical for related benzaldehyde)[1]
Storage Sealed in a dry, room temperature environment[4]

Note: Experimental data for properties such as melting point, boiling point, and solubility are not consistently available in the public domain. Researchers should perform their own characterization for specific batches.

Structural Information

G cluster_benzoic_acid c1 c2 c1->c2 c3 c2->c3 c4 c3->c4 c5 c4->c5 c6 c5->c6 c6->c1 c1_label cooh C(=O)O c1_label->cooh c2_label c3_label br Br c3_label->br c4_label so2ch3 S(=O)(=O)CH₃ c4_label->so2ch3 c5_label c6_label

Caption: Chemical structure of this compound.

Chemical Properties and Reactivity

The reactivity of this compound is dictated by its three primary functional groups: the carboxylic acid, the aryl bromide, and the methylsulfonyl group.

  • Carboxylic Acid: This group can undergo standard reactions such as esterification, amidation, and conversion to an acyl chloride. For instance, reaction with an alcohol in the presence of an acid catalyst will yield the corresponding ester.[8]

  • Aryl Bromide: The bromine atom serves as a leaving group, enabling various cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig amination. These reactions are fundamental in creating carbon-carbon and carbon-nitrogen bonds, essential for building complex molecular scaffolds.

  • Methylsulfonyl Group: This strongly electron-withdrawing group deactivates the aromatic ring towards electrophilic substitution while activating it towards nucleophilic aromatic substitution.[1] This electronic influence also provides regiochemical control in subsequent synthetic steps.[1]

Synthesis

A common synthetic route to this compound involves the oxidation of the corresponding methyl thioether. A general representation of this synthesis is outlined below.

Caption: Generalized synthesis of this compound.

A more detailed, though related, synthesis for a similar compound, 2-bromo-4-(methylsulfonyl)benzoic acid, starts from 2-bromo-4-(chlorosulfonyl)benzoyl chloride.[9] This involves reaction with sodium sulfite and sodium bicarbonate, followed by reaction with chloroacetic acid and subsequent acidification to yield the final product.[9]

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of pharmacologically active compounds. Its trifunctional nature makes it a key precursor for developing kinase inhibitors, which are a major class of targeted cancer therapies.[1] The ability to selectively modify the carboxylic acid, the aryl bromide, and benefit from the electronic properties of the methylsulfonyl group allows for the systematic exploration of the chemical space around a core scaffold, a crucial aspect of lead optimization in drug discovery.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is advised to consult the Safety Data Sheet (SDS) before use.[2] General recommendations include using personal protective equipment such as gloves and safety glasses, and working in a well-ventilated area to avoid dust formation and inhalation.[2][10] In case of contact with skin or eyes, rinse thoroughly with water.[2]

Spectral Data

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in synthetic and medicinal chemistry. Its unique combination of reactive sites allows for the construction of complex and diverse molecular architectures, making it a valuable tool for drug discovery professionals, particularly in the pursuit of novel kinase inhibitors. A thorough understanding of its physicochemical properties, reactivity, and safe handling is essential for its effective application in research and development.

References

An In-depth Technical Guide to 3-Bromo-4-(methylsulfonyl)benzoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-(methylsulfonyl)benzoic acid (CAS No. 39058-84-9), a key building block in modern synthetic and medicinal chemistry. While a singular "discovery" of this compound is not prominently documented in scientific literature, its utility has emerged from the broader development of substituted benzoic acid derivatives. This guide will delve into its physicochemical properties, plausible synthetic routes based on established chemical principles, detailed experimental protocols, and its applications, particularly in the realm of drug discovery and materials science. The content is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the handling and application of this versatile chemical intermediate.

Introduction and Historical Context

This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring a bromine atom, a methylsulfonyl group, and a carboxylic acid moiety on a benzene ring, makes it a valuable scaffold for the synthesis of more complex molecules. The historical context of this compound is not tied to a specific, celebrated discovery but is rather embedded in the systematic exploration of halogenated and sulfonyl-containing aromatic compounds throughout the 20th century. Its emergence is a testament to the ongoing efforts in organic synthesis to create novel building blocks with tailored electronic and steric properties for applications in agrochemicals, pharmaceuticals, and materials science. The methylsulfonyl group, being a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid, making it a desirable feature in the design of bioactive molecules.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in research and development.

PropertyValue
CAS Number 39058-84-9[1][2]
Molecular Formula C₈H₇BrO₄S[1]
Molecular Weight 279.11 g/mol [1]
Appearance Off-white to white crystalline powder
Purity Typically ≥98%

Spectroscopic Characterization (Predicted)

While a publicly available, comprehensive set of spectra for this specific compound is not readily found, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three distinct signals in the aromatic region. The proton ortho to the carboxylic acid and meta to the sulfonyl group would appear as a doublet. The proton ortho to the sulfonyl group and meta to the bromine would also be a doublet, likely further downfield due to the strong deshielding effect of the sulfonyl group. The proton ortho to the bromine and meta to the carboxylic acid would appear as a doublet of doublets. A singlet corresponding to the three protons of the methylsulfonyl group would be observed in the aliphatic region, typically around 3.0-3.5 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display eight distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The six aromatic carbons will have characteristic shifts influenced by the electronic effects of the substituents. The carbon attached to the methyl group of the sulfonyl moiety will appear in the aliphatic region.

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid, a sharp C=O stretch, and strong S=O stretching bands characteristic of the sulfonyl group. C-H stretches in the aromatic and aliphatic regions, as well as C-Br stretching, will also be present.

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the methylsulfonyl moiety.

Synthesis and Mechanism

The synthesis of this compound can be approached through several logical retrosynthetic pathways. A common and practical approach involves the oxidation of the corresponding methylthioether, which itself can be prepared from commercially available starting materials.

Proposed Synthetic Pathway

Synthesis_Pathway A 4-Methylthiobenzoic acid B 3-Bromo-4-(methylthio)benzoic acid A->B Bromination (e.g., Br2, FeBr3) C This compound B->C Oxidation (e.g., H2O2, Oxone®)

Caption: Proposed synthetic route to this compound.

Causality Behind Experimental Choices:

  • Bromination: The bromination of 4-methylthiobenzoic acid is a standard electrophilic aromatic substitution. The methylthio group is an ortho, para-director. While the carboxylic acid group is a meta-director and deactivating, the activating effect of the methylthio group directs the incoming electrophile (bromine) to the position ortho to it, yielding 3-bromo-4-(methylthio)benzoic acid.

  • Oxidation: The subsequent oxidation of the methylthioether to the methylsulfone is a crucial step. Oxidizing agents such as hydrogen peroxide or potassium peroxymonosulfate (Oxone®) are commonly used for this transformation as they are effective and relatively clean. This oxidation significantly increases the electron-withdrawing nature of the substituent at the 4-position.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Bromo-4-(methylthio)benzoic acid

  • To a stirred solution of 4-(methylthio)benzoic acid (1 equivalent) in a suitable solvent such as acetic acid, add a catalytic amount of iron(III) bromide (FeBr₃).

  • Slowly add bromine (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium bisulfite to quench the excess bromine.

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford 3-bromo-4-(methylthio)benzoic acid.

Step 2: Synthesis of this compound

  • Suspend 3-bromo-4-(methylthio)benzoic acid (1 equivalent) in a mixture of acetic acid and water.

  • Add hydrogen peroxide (30% aqueous solution, 2.5-3.0 equivalents) dropwise to the suspension at a temperature maintained between 60-70°C.

  • After the addition is complete, continue stirring at this temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a valuable intermediate in several areas of chemical research.

Intermediate in Pharmaceutical Synthesis

The presence of three distinct functional groups (carboxylic acid, bromo, and methylsulfonyl) allows for versatile chemical modifications.

  • Scaffold for Kinase Inhibitors: The benzoyl moiety is a common feature in many kinase inhibitors. The methylsulfonyl group can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain. The bromine atom provides a site for further functionalization, for example, through palladium-catalyzed cross-coupling reactions to introduce additional diversity and improve target affinity and selectivity.

  • Precursor for Anti-inflammatory Agents: Substituted benzoic acids are precursors to a wide range of non-steroidal anti-inflammatory drugs (NSAIDs). The electron-withdrawing nature of the substituents in this compound can be exploited to modulate the acidity and pharmacokinetic properties of potential drug candidates.

Applications_Workflow Start This compound A Amide Coupling Start->A B Esterification Start->B C Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->C A_out Bioactive Amides A->A_out B_out Prodrugs / Esters B->B_out C_out Complex Scaffolds C->C_out

Caption: Chemical transformations of this compound.

Building Block in Materials Science

The rigid aromatic core and the potential for forming strong intermolecular interactions (e.g., hydrogen bonding via the carboxylic acid and dipole-dipole interactions from the sulfonyl group) make this molecule an interesting candidate for the synthesis of novel organic materials, such as liquid crystals or polymers with specific electronic properties.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant and should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound, while not having a storied history of discovery, is a fundamentally important and versatile building block in modern organic chemistry. Its trifunctional nature provides a robust platform for the synthesis of a wide array of complex molecules with potential applications in medicinal chemistry and materials science. The synthetic routes are straightforward and based on well-established chemical transformations. As the demand for novel chemical entities continues to grow, the utility of such polysubstituted aromatic intermediates is expected to increase, making a thorough understanding of their properties and synthesis essential for the modern chemist.

References

An In-depth Technical Guide to the Potential Biological Activity of 3-Bromo-4-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting Unexplored Territory in Drug Discovery

In the vast landscape of small molecules with therapeutic potential, there exist compounds that, despite their intriguing structural features, remain largely unexplored. 3-Bromo-4-(methylsulfonyl)benzoic acid is one such molecule. While direct research on its biological activity is not extensively documented in publicly available literature, its chemical architecture—a trifecta of a benzoic acid core, a bromine substituent, and a methylsulfonyl group—suggests a high probability of significant biological effects. This guide is crafted for the discerning researcher, scientist, and drug development professional, providing a comprehensive exploration of the potential biological activities of this compound. We will delve into the scientific rationale for investigating this molecule, propose robust experimental workflows for its characterization, and contextualize its potential within the broader field of medicinal chemistry. This document serves not as a summary of established knowledge, but as a roadmap for future discovery.

Molecular Profile and Synthesis of this compound

A thorough understanding of a compound's physicochemical properties and its synthesis is fundamental to any investigation into its biological activity.

Physicochemical Properties
PropertyValueReference
CAS Number 39058-84-9[1][2]
Molecular Formula C₈H₇BrO₄S[1][3]
Molecular Weight 279.11 g/mol [1]
Appearance White to pale yellow solid (predicted)[4]
Acidity Expected to be a relatively strong acid due to the electron-withdrawing effects of the bromine and methylsulfonyl groups.[4]
Rationale for Synthesis and Proposed Pathway

The synthesis of this compound is not widely detailed, but a plausible route can be extrapolated from the synthesis of similar compounds, such as 2-bromo-4-(methylsulfonyl)benzoic acid.[5] A proposed synthetic workflow is outlined below. The key is the strategic introduction of the bromo and methylsulfonyl groups onto the benzoic acid scaffold.

Synthesis_Workflow start 4-(Methylthio)benzoic acid oxidation Oxidation (e.g., H₂O₂) start->oxidation intermediate1 4-(Methylsulfonyl)benzoic acid oxidation->intermediate1 bromination Electrophilic Bromination (e.g., Br₂/FeBr₃) intermediate1->bromination product This compound bromination->product

Caption: Proposed synthetic workflow for this compound.

Hypothesized Biological Activities: An Evidence-Based Approach

The true potential of this compound lies in the biological activities suggested by its structural relatives. By examining the established pharmacology of analogous compounds, we can formulate compelling hypotheses to guide our investigation.

Anti-inflammatory Potential

The methylsulfonyl and bromobenzoic acid moieties are present in numerous compounds with known anti-inflammatory properties.

  • COX-2 Inhibition: A structurally related compound, 4-Bromo-2-(methylsulfonyl)benzoic Acid, is a known intermediate in the synthesis of selective COX-2 inhibitors.[6] The methylsulfonyl group is a common feature in many COX-2 inhibitors (e.g., Celecoxib, Rofecoxib), where it is thought to bind to a hydrophilic side pocket of the COX-2 enzyme. We hypothesize that this compound may exhibit similar inhibitory activity.

  • P2Y14 Receptor Antagonism: A recent study highlighted a series of 3-sulfonamido benzoic acid derivatives as potent P2Y14 receptor antagonists with anti-inflammatory effects in a model of acute lung injury.[7] The P2Y14 receptor is a G protein-coupled receptor involved in inflammatory responses. The structural similarity suggests that this compound could also modulate this receptor.

  • General Anti-inflammatory Effects: Benzoic acid derivatives, in general, are recognized for their anti-inflammatory properties.[8] Furthermore, N-methylsulfonyl-indole derivatives have demonstrated anti-inflammatory activity through the dual inhibition of COX-2 and 5-lipoxygenase (5-LOX).[9]

Antimicrobial Activity

Halogenation of aromatic compounds is a well-established strategy for enhancing antimicrobial potency.

  • Broad-Spectrum Potential: Benzoic acid and its derivatives are known for their antimicrobial effects.[8] The presence of a bromine atom on the aromatic ring can significantly increase this activity.[8] For instance, brominated phenols have shown potent antibacterial and antifungal properties.[8] We hypothesize that this compound may possess broad-spectrum antimicrobial activity against a range of bacterial and fungal pathogens. Structurally related methylsulfonyl benzothiazole derivatives have also shown promising antimicrobial activity.[10]

Anticancer Activity

The methylsulfonyl group is a feature of several anticancer agents, and related heterocyclic compounds have demonstrated cytotoxic effects.

  • Potential Cytotoxicity: Methylsulfonyl benzothiazole derivatives have been shown to reduce the growth of cervical cancer (HeLa) cells.[10] While the core scaffold is different, the presence of the methylsulfonyl group is a shared feature. Additionally, 4-Amino-3-bromobenzoic acid, another brominated benzoic acid derivative, is being investigated for its anticancer potential.[11] These findings provide a rationale for screening this compound for cytotoxic activity against various cancer cell lines.

Antidiabetic Potential

A study on β-amino ketone derivatives containing a bromophenyl group demonstrated antidiabetic activity through the inhibition of protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, as well as activation of the peroxisome proliferator-activated receptor (PPAR) response element.[12] While the structural similarity is less direct, the presence of the brominated aromatic ring suggests that an evaluation of its effects on metabolic targets is warranted.

Proposed Experimental Workflows for Activity Validation

To systematically investigate the hypothesized biological activities, a tiered screening approach is recommended. The following protocols are designed to be self-validating and provide a clear path from initial screening to more detailed mechanistic studies.

In Vitro Screening Cascade

Screening_Cascade cluster_primary Primary Screening cluster_secondary Secondary & Mechanistic Studies start This compound anti_inflammatory Anti-inflammatory Assays (e.g., COX-1/COX-2 Inhibition, LPS-stimulated cytokine release in macrophages) start->anti_inflammatory Tier 1 antimicrobial Antimicrobial Assays (MIC determination against a panel of bacteria and fungi) start->antimicrobial Tier 1 anticancer Anticancer Assays (MTT/XTT assay against a panel of cancer cell lines, e.g., HeLa, MCF-7, A549) start->anticancer Tier 1 p2y14 P2Y14R Antagonism Assay (e.g., Calcium mobilization assay) anti_inflammatory->p2y14 Tier 2 (if active) pathway_analysis Western Blot Analysis (e.g., NF-κB, MAPK pathways) anti_inflammatory->pathway_analysis Tier 2 (if active) ptp1b PTP1B Inhibition Assay apoptosis Apoptosis Assays (e.g., Annexin V/PI staining) anticancer->apoptosis Tier 2 (if active)

Caption: A tiered experimental workflow for evaluating the biological activity of this compound.

Detailed Experimental Protocols
3.2.1. COX-1/COX-2 Inhibition Assay (In Vitro)
  • Objective: To determine the selective inhibitory activity of the test compound against COX-1 and COX-2 enzymes.

  • Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric COX inhibitor screening kit.

  • Procedure:

    • Prepare a series of dilutions of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate assay buffer.

    • In a 96-well plate, add the assay buffer, heme, COX-1 or COX-2 enzyme, and the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

    • Incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for 2 minutes at 37°C.

    • Stop the reaction and measure the absorbance at the appropriate wavelength as per the kit manufacturer's instructions.

    • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

3.2.2. Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial)
  • Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

  • Materials: Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi), 96-well microtiter plates, bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), fungal strains (e.g., Candida albicans).

  • Procedure:

    • Perform a serial two-fold dilution of this compound in the appropriate broth in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 30°C for 24-48 hours (for fungi).

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

3.2.3. MTT Cell Viability Assay (Anticancer)
  • Objective: To assess the cytotoxic effect of the test compound on cancer cell lines.

  • Materials: Human cancer cell lines (e.g., HeLa), DMEM/F-12 medium, fetal bovine serum (FBS), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, DMSO.

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 48-72 hours.

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Concluding Remarks and Future Directions

This compound stands at the precipice of scientific inquiry. While direct evidence of its biological activity is currently sparse, the compelling data from structurally related compounds provide a strong rationale for its investigation as a potential anti-inflammatory, antimicrobial, and anticancer agent. The experimental workflows detailed in this guide offer a clear and robust strategy for elucidating its therapeutic potential.

Future research should not only focus on confirming these hypothesized activities but also on understanding the compound's mechanism of action at a molecular level. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of derivatives, will be crucial for optimizing its potency and selectivity. Furthermore, ADME/Tox profiling will be essential to assess its drug-like properties. The exploration of this compound represents a valuable opportunity to uncover a novel chemical scaffold for the development of new therapeutics.

References

Unraveling the Enigma: A Technical Guide to the Theoretical Mechanism of Action of 3-Bromo-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides an in-depth exploration of the theoretical mechanism of action of the synthetic compound, 3-Bromo-4-(methylsulfonyl)benzoic acid. In the absence of direct experimental evidence elucidating its specific biological targets, this guide synthesizes existing knowledge of structure-activity relationships for analogous compounds and fundamental principles of drug-receptor interactions to propose a plausible and testable hypothesis. Our core assertion is that this compound possesses the structural hallmarks of an enzyme inhibitor, with a compelling theoretical case for its action on 15-hydroxyprostaglandin dehydrogenase (15-PGDH) .

I. Introduction: The Compound in Profile

This compound is a substituted aromatic carboxylic acid. Its chemical structure is characterized by a benzene ring functionalized with a bromine atom, a methylsulfonyl group, and a carboxylic acid moiety. While its primary documented use is as a chemical intermediate in the synthesis of more complex molecules, including herbicides and potential pharmaceutical agents[1], its intrinsic biological activity remains largely unexplored in publicly available literature. The unique arrangement of its functional groups—a hydrogen-bond-donating-and-accepting carboxylic acid, and two strongly electron-withdrawing groups (bromo and methylsulfonyl) on an aromatic scaffold—suggests a potential for specific interactions with biological macromolecules.

II. A Postulated Mechanism: Inhibition of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

Our central hypothesis is that this compound functions as an inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). 15-PGDH is the key enzyme responsible for the catabolism and inactivation of prostaglandins, particularly Prostaglandin E2 (PGE2)[2]. Inhibition of 15-PGDH leads to elevated levels of PGE2, a signaling molecule with profound effects on tissue regeneration, inflammation, and carcinogenesis[3]. The therapeutic potential of 15-PGDH inhibitors is an active area of research, with implications for wound healing, hair growth, and cancer therapy[3].

The rationale for this hypothesis is grounded in a detailed analysis of the structure-activity relationships (SAR) of known 15-PGDH inhibitors.

Structural Analogy and Pharmacophore Mapping

Pharmacophore models for 15-PGDH inhibitors consistently highlight several key features required for potent binding:

  • A Hydrogen Bond Acceptor/Donor: The carboxylic acid group of this compound can act as both a hydrogen bond donor and acceptor, a common feature in enzyme inhibitors that interact with active site residues.

  • An Aromatic Ring: The benzene ring provides a scaffold for the functional groups and can engage in hydrophobic and pi-stacking interactions within the enzyme's binding pocket.

  • Hydrophobic and Electron-Withdrawing Moieties: The bromo and methylsulfonyl groups are strongly electron-withdrawing and contribute to the molecule's lipophilicity. These features can enhance binding affinity and influence the electronic properties of the carboxylic acid, potentially increasing its acidity and interaction strength. SAR studies of 15-PGDH inhibitors have shown that electron-withdrawing substituents can be well-tolerated or even beneficial for activity[4].

The spatial arrangement of these functional groups in this compound aligns with the general pharmacophoric requirements for 15-PGDH inhibition.

III. The Role of Key Functional Groups in the Proposed Mechanism

The specific contribution of each functional group to the putative inhibitory activity of this compound can be theorized based on established principles of drug-receptor interactions.

The Carboxylic Acid Moiety: The Anchor

The carboxyl group is likely the primary interacting moiety, forming crucial hydrogen bonds with amino acid residues in the active site of 15-PGDH. In many enzyme-inhibitor complexes, a charged carboxylate group forms a salt bridge with a positively charged residue like arginine or lysine, providing a strong anchoring point.

The Bromo and Methylsulfonyl Groups: The Modulators

The bromo and methylsulfonyl substituents are predicted to play several roles:

  • Electronic Effects: As potent electron-withdrawing groups, they increase the acidity of the carboxylic acid, which may enhance its ability to form strong hydrogen bonds or ionic interactions.

  • Hydrophobic Interactions: These groups can occupy hydrophobic pockets within the enzyme's active site, contributing to the overall binding affinity. The sulfonyl group, in particular, can participate in dipole-dipole interactions and weak hydrogen bonds[5].

  • Conformational Rigidity: The substitution pattern on the benzene ring restricts the conformational freedom of the molecule, which can be entropically favorable for binding.

IV. A Roadmap for Hypothesis Validation: Proposed Experimental and In Silico Workflows

The proposed mechanism of action for this compound as a 15-PGDH inhibitor is, at present, theoretical. To validate this hypothesis, a systematic series of in vitro and in silico investigations is required.

A. In Vitro Enzymatic Assays

The most direct method to test our hypothesis is to perform an in vitro enzyme inhibition assay using purified recombinant human 15-PGDH.

Table 1: Proposed In Vitro Assay Parameters for this compound against 15-PGDH

ParameterDescription
Enzyme Recombinant Human 15-PGDH
Substrate Prostaglandin E2 (PGE2)
Cofactor NAD+
Detection Method Measurement of NADH production (e.g., by fluorescence or absorbance) or quantification of remaining PGE2 (e.g., by LC-MS or ELISA).
Compound Concentration A dose-response curve with serial dilutions of this compound.
Controls A known 15-PGDH inhibitor (positive control) and a vehicle control (negative control).
Primary Endpoint IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).

Experimental Protocol: 15-PGDH Inhibition Assay

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 7.4), solutions of recombinant human 15-PGDH, PGE2, NAD+, and a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Plate Preparation: In a 96-well or 384-well plate, add the assay buffer.

  • Compound Addition: Add serial dilutions of this compound to the appropriate wells. Include wells for positive and negative controls.

  • Enzyme Addition: Add the 15-PGDH enzyme solution to all wells and incubate for a short period (e.g., 15 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of PGE2 and NAD+.

  • Signal Detection: After a defined incubation period (e.g., 60 minutes) at a controlled temperature (e.g., 37°C), measure the signal (e.g., NADH fluorescence at Ex/Em ~340/460 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and fit the data to a dose-response curve to determine the IC50 value.

B. In Silico Molecular Docking

Molecular docking simulations can provide valuable insights into the potential binding mode of this compound within the active site of 15-PGDH.

Workflow: Molecular Docking Simulation

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB 1. Obtain 15-PGDH Crystal Structure (e.g., PDB ID: 2GDZ) ReceptorPrep 3. Prepare Receptor (add hydrogens, remove water) PDB->ReceptorPrep Ligand 2. Generate 3D structure of this compound LigandPrep 4. Prepare Ligand (assign charges, minimize energy) Ligand->LigandPrep Grid 5. Define Binding Site Grid Box ReceptorPrep->Grid Docking 6. Run Docking Algorithm LigandPrep->Docking Grid->Docking Pose 7. Analyze Binding Poses and Scores Docking->Pose Interaction 8. Visualize and Characterize Interactions Pose->Interaction

Caption: Workflow for in silico molecular docking.

This computational approach would predict the binding affinity (docking score) and visualize the specific interactions (hydrogen bonds, hydrophobic contacts) between the compound and the amino acid residues of 15-PGDH.

V. Broader Implications and Alternative Hypotheses

While the inhibition of 15-PGDH presents a compelling primary hypothesis, it is crucial to acknowledge other possibilities. The structural motifs of this compound could potentially allow for interactions with other enzymes, particularly other dehydrogenases or enzymes that recognize substituted benzoic acids. For instance, some benzoic acid derivatives have been shown to inhibit enzymes like myeloperoxidase and α-amylase. Therefore, broader screening against a panel of enzymes would be a prudent secondary step in characterizing the biological activity of this compound.

VI. Conclusion

This technical guide puts forth a well-founded, albeit theoretical, mechanism of action for this compound as an inhibitor of 15-hydroxyprostaglandin dehydrogenase. This hypothesis is built upon a rigorous analysis of the structure-activity relationships of known 15-PGDH inhibitors and the fundamental principles of molecular interactions. The proposed experimental and computational workflows provide a clear and actionable path for the validation of this theory. The elucidation of the mechanism of action of this compound could unveil a novel chemical scaffold for the development of therapeutics targeting the prostaglandin pathway, with potential applications in regenerative medicine and beyond. It is our hope that this guide will stimulate further research into this enigmatic compound.

VII. References

  • Arch Pharm (Weinheim). (1995). Synthesis of new 2-([(phenoxy or phenyl)acetyl]amino)benzoic acid derivatives as 3 alpha-hydroxysteroid dehydrogenase inhibitors and potential antiinflammatory agents. Arch Pharm (Weinheim), 328(10), 705-8. --INVALID-LINK--

  • Bioorganic & Medicinal Chemistry. (2010). Structure-activity relationship study of two chemotypes identified as inhibitors of the human NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD, 15-PGDH). Bioorg Med Chem, 18(21), 7513-24. --INVALID-LINK--

  • Pharmacy 180. (n.d.). SAR of Benzoic Acid Derivatives - Local Anaesthetics. Retrieved from --INVALID-LINK--

  • PLoS One. (2010). High-affinity inhibitors of human NAD-dependent 15-hydroxyprostaglandin dehydrogenase: mechanisms of inhibition and structure-activity relationships. PLoS One, 5(11), e13719. --INVALID-LINK--

  • Bioorganic & Medicinal Chemistry. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Bioorg Med Chem, 23(15), 4264-76. --INVALID-LINK--

  • Molecules. (2019). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. Molecules, 24(18), 3299. --INVALID-LINK--

  • Applied and Environmental Microbiology. (1993). Uptake of Benzoic Acid and Chloro-Substituted Benzoic Acids by Alcaligenes denitrificans BRI 3010 and BRI 6011. Appl Environ Microbiol, 59(4), 1149-55. --INVALID-LINK--

  • Biochemical Journal. (1995). Inhibition of myeloperoxidase by benzoic acid hydrazides. Biochem J, 308 ( Pt 2), 543-8. --INVALID-LINK--

  • Foods. (2022). A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Foods, 11(9), 1313. --INVALID-LINK--

  • Biochemical Journal. (1995). Inhibition of myeloperoxidase by benzoic acid hydrazides. Biochem J, 308(2), 543-548. --INVALID-LINK--

  • Journal of Medicinal Chemistry. (2017). Orally bioavailable quinoxaline inhibitors of 15-prostaglandin dehydrogenase (15-PGDH) promote tissue repair and regeneration. J Med Chem, 60(9), 3979-4001. --INVALID-LINK--

  • Medchemexpress.com. (n.d.). 15-PGDH | Inhibitors. Retrieved from --INVALID-LINK--

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2017). Pharmacophore modeling and 3D-QSAR studies of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitors. J Enzyme Inhib Med Chem, 32(1), 1085-1094. --INVALID-LINK--

  • International Journal of Molecular Sciences. (2021). Structural Insights into Novel 15-Prostaglandin Dehydrogenase Inhibitors. Int J Mol Sci, 22(19), 10672. --INVALID-LINK--

  • International Journal of Molecular Sciences. (2021). Structural Insights into Novel 15-Prostaglandin Dehydrogenase Inhibitors. Int J Mol Sci, 22(19), 10672. --INVALID-LINK--

  • PLOS. (2010). High-Affinity Inhibitors of Human NAD+-Dependent 15-Hydroxyprostaglandin Dehydrogenase: Mechanisms of Inhibition and Structure-Activity Relationships. PLoS ONE, 5(11), e13719. --INVALID-LINK--

  • ResearchGate. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Retrieved from --INVALID-LINK--

  • MedChemExpress. (n.d.). 15-PGDH. Retrieved from --INVALID-LINK--

  • Pharmaceuticals (Basel). (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals (Basel), 16(11), 1584. --INVALID-LINK--

  • UQ eSpace. (2003). The Role of Functional Groups in Drug-Receptor Interactions. Retrieved from --INVALID-LINK--

  • STM Journals. (2023). In Silico Docking Analysis to Identify Therapeutic Benzoic Acid Derivatives for Acute Myeloid Leukaemia. International Journal of Cell Biology and Cellular Functions, 1(2), 50-63. --INVALID-LINK--

  • Journal of Medicinal and Organic Chemistry. (2023). Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmacology. Journal of Medicinal and Organic Chemistry, 6(4), 92-95. --INVALID-LINK--

  • Journal of Medicinal Chemistry. (2011). A Medicinal Chemist's Guide to Molecular Interactions. J Med Chem, 54(15), 5245-61. --INVALID-LINK--

  • Basicmedical Key. (2016). Drug–Receptor Interactions. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Note: 4-Amino-3-bromobenzoic Acid in Enzyme Inhibition Studies. Retrieved from --INVALID-LINK--

  • The Plant Cell. (2019). Benzoic and salicylic acids inhibit β-substituted alanine synthase 4;1 in common bean. Plant Cell, 31(11), 2735-2748. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 3-Bromo-4-nitrobenzoic acid. Retrieved from --INVALID-LINK--

  • International Immunopharmacology. (2021). Inhibition of neuroinflammation by MIF inhibitor 3-({[4-(4-methoxyphenyl)-6-methyl-2-pyrimidinyl]thio}1methyl)benzoic acid (Z-312). Int Immunopharmacol, 98, 107868. --INVALID-LINK--

References

key research papers on 3-Bromo-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-4-(methylsulfonyl)benzoic acid: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 39058-84-9), a pivotal intermediate in modern synthetic chemistry. The unique trifunctional arrangement of a carboxylic acid, a bromine atom, and a methylsulfonyl group on the benzene ring makes it a highly versatile scaffold for constructing complex, biologically active molecules. This document details its physicochemical properties, outlines validated synthetic protocols, and explores its significant role as a building block in the development of targeted therapeutics and other advanced materials. The insights provided are geared towards researchers, scientists, and professionals in drug development and materials science, offering both foundational knowledge and practical methodologies.

Introduction: A Versatile Synthetic Cornerstone

This compound is a substituted aromatic carboxylic acid of significant interest in pharmaceutical and agrochemical research. Its structure is distinguished by three key functional groups that can be manipulated with high selectivity:

  • Carboxylic Acid: Serves as a primary handle for forming amide, ester, and other key linkages, making it essential for coupling with other molecules in multi-step syntheses.

  • Bromine Atom: Acts as a versatile leaving group, enabling further functionalization of the aromatic ring through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) or nucleophilic aromatic substitution.

  • Methylsulfonyl Group: As a strong electron-withdrawing group, it significantly influences the electronic properties of the aromatic ring. This deactivates the ring towards electrophilic attack while activating it for nucleophilic substitution, thereby providing regiochemical control in subsequent synthetic transformations[1].

This unique combination of functionalities makes this compound a valuable precursor, particularly in the synthesis of kinase inhibitors and other targeted therapeutic agents where precise molecular architecture is paramount to biological activity[1].

Physicochemical Properties and Spectroscopic Data

The fundamental properties of this compound are summarized below. Accurate characterization using these parameters is the first step in any validated experimental workflow.

PropertyValueSource
CAS Number 39058-84-9[2][3]
Molecular Formula C₈H₇BrO₄S[2][4]
Molecular Weight 279.11 g/mol [2][5]
MDL Number MFCD13191607[2][5]
Appearance White to yellow solid[1]
Storage Sealed in dry, room temperature conditions[2]
SMILES CS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)Br[6]
InChI Key KTVNPQRQWOOMGI-UHFFFAOYSA-N[6][5]

Core Synthesis Methodologies

The primary and most direct route to this compound is through the oxidation of its aldehyde precursor, 3-Bromo-4-(methylsulfonyl)benzaldehyde. This transformation is a cornerstone of its production and leverages well-established oxidation chemistry.

Logical Workflow for Synthesis

The synthesis follows a logical progression from a more readily available starting material. The oxidation of the aldehyde to the carboxylic acid is a high-yielding and reliable step.

Synthesis_Workflow Start 3-Bromo-4-(methylsulfonyl)benzaldehyde Process Oxidation Start->Process Common Oxidizing Agents (e.g., KMnO₄, Jones Reagent) Product This compound Process->Product

Caption: General synthetic workflow for this compound.

Exemplary Experimental Protocol: Oxidation of Aldehyde

This protocol describes a standard laboratory procedure for the synthesis of the title compound. The causality behind the choice of reagents is to ensure a complete and clean oxidation while minimizing side reactions.

Objective: To synthesize this compound from 3-Bromo-4-(methylsulfonyl)benzaldehyde.

Materials:

  • 3-Bromo-4-(methylsulfonyl)benzaldehyde (1.0 eq)

  • Potassium permanganate (KMnO₄) (approx. 2.0 eq)

  • Acetone (solvent)

  • Water

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • Dissolution: Dissolve 3-Bromo-4-(methylsulfonyl)benzaldehyde in acetone in a round-bottom flask equipped with a magnetic stirrer. The use of acetone facilitates the dissolution of the organic starting material.

  • Oxidant Preparation: In a separate beaker, prepare a solution of potassium permanganate in water.

  • Reaction: Cool the aldehyde solution in an ice bath to control the exothermic reaction. Slowly add the KMnO₄ solution dropwise to the stirred aldehyde solution. The reaction mixture will turn brown as manganese dioxide (MnO₂) precipitates.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.

  • Quenching: Once the reaction is complete, quench the excess KMnO₄ by adding a saturated solution of sodium bisulfite until the purple color disappears and only the brown MnO₂ precipitate remains.

  • Workup: Filter the mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with a small amount of acetone.

  • Acidification: Transfer the filtrate to a separatory funnel and remove the acetone under reduced pressure. Acidify the remaining aqueous solution with concentrated HCl until the pH is approximately 1-2. The desired carboxylic acid will precipitate out of the solution.

  • Isolation and Purification: Collect the white precipitate by vacuum filtration. Wash the solid with cold water to remove any remaining inorganic salts. Dry the product under vacuum to yield this compound.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Key Applications in Medicinal Chemistry

The true value of this compound lies in its application as a versatile building block for creating more complex molecules with potential therapeutic value. The carboxylic acid moiety is frequently used to form amide bonds with various amines, a fundamental reaction in drug synthesis.

Role as a Synthetic Intermediate

The following diagram illustrates how this compound can be activated and coupled with a generic amine (R-NH₂) to form a novel amide derivative, which could be a precursor to a biologically active compound.

Application_Workflow Acid 3-Bromo-4-(methylsulfonyl) benzoic acid Activated Acyl Chloride Intermediate Acid->Activated Activation (e.g., SOCl₂, Oxalyl Chloride) Product Amide Derivative Activated->Product Amine Primary/Secondary Amine (R-NH₂) Amine->Product Amide Coupling

Caption: Amide bond formation using this compound.

Precursor for Targeted Therapies
  • Kinase Inhibitors: Its aldehyde precursor is a key building block for kinase inhibitors used in cancer therapy[1]. The carboxylic acid form allows for the introduction of this scaffold into molecules where an amide linkage is required to interact with the target protein.

  • Herbicidal Compounds: Related 2-substituted-4-methylsulfonyl benzoic acids are known intermediates in the preparation of herbicides[7]. This highlights the broader utility of the methylsulfonyl benzoic acid core in agrochemical applications.

  • P2Y14R Antagonists: Recently, 3-sulfonamido benzoic acid derivatives have been designed as potent P2Y14 receptor antagonists for treating acute lung injury, demonstrating the pharmacological relevance of this structural motif[8].

Conclusion

This compound stands as a highly valuable and versatile intermediate in synthetic organic chemistry. Its well-defined functional handles allow for predictable and controlled transformations, making it an ideal starting point for the synthesis of complex molecular targets. The robust methodologies for its synthesis, coupled with its demonstrated utility as a precursor to pharmacologically relevant scaffolds, ensure its continued importance in drug discovery, medicinal chemistry, and materials science. Future research will likely continue to exploit its unique electronic and structural properties to develop novel therapeutics and functional materials.

References

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 3-Bromo-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-4-(methylsulfonyl)benzoic acid (CAS No. 39058-84-9) is a valuable halogenated aromatic carboxylic acid containing a sulfone functional group.[1] This compound serves as a critical building block and intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[2] The presence of three distinct functional groups—a carboxylic acid, a bromine atom, and a methylsulfonyl group—provides multiple reaction sites for derivatization, making it a versatile precursor for developing novel therapeutic agents and other high-value chemicals.

This application note provides a detailed, two-step synthetic protocol for the preparation of this compound. The synthesis begins with the electrophilic bromination of 4-(methylthio)benzoic acid to form the key intermediate, 3-Bromo-4-(methylthio)benzoic acid. This intermediate is then oxidized to yield the final product. The methodologies described herein are designed for reproducibility and scalability, providing researchers with a reliable pathway to access this important compound.

Overall Synthetic Scheme

Reaction scheme showing the two-step synthesis of this compound from 4-(methylthio)benzoic acid.

Figure 1: The two-step synthesis involves the bromination of 4-(methylthio)benzoic acid followed by the oxidation of the resulting sulfide to a sulfone.

Part A: Synthesis of 3-Bromo-4-(methylthio)benzoic acid (Intermediate 2)

Principle and Rationale

The first step is the regioselective bromination of 4-(methylthio)benzoic acid (1). This reaction is a classic example of electrophilic aromatic substitution. The methylthio (-SCH₃) group is an activating, ortho, para-directing group. Since the para position is occupied by the carboxylic acid group, the incoming electrophile (Br⁺) is directed to the ortho position (C3). Glacial acetic acid serves as a suitable polar protic solvent that can dissolve the starting material and facilitate the reaction. Liquid bromine is used as the brominating agent. The reaction is conducted at a controlled temperature to minimize potential side reactions, such as the formation of dibrominated products.

Experimental Protocol: Step A
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with sodium thiosulfate solution to neutralize HBr gas), add 4-(methylthio)benzoic acid (1) (10.0 g, 54.9 mmol).

  • Dissolution: Add 100 mL of glacial acetic acid to the flask and stir the mixture at room temperature until the solid is fully dissolved.

  • Bromine Addition: In the dropping funnel, prepare a solution of liquid bromine (3.1 mL, 9.6 g, 60.4 mmol, 1.1 eq) in 20 mL of glacial acetic acid.

  • Reaction: Cool the flask to 10-15°C using an ice-water bath. Add the bromine solution dropwise to the stirred reaction mixture over a period of 30-45 minutes. Maintain the temperature below 20°C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v).

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. A precipitate will form.

  • Quenching: To remove any unreacted bromine, add a saturated aqueous solution of sodium thiosulfate dropwise until the orange color of the solution disappears.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration, washing thoroughly with cold water (3 x 50 mL). Dry the crude product in a vacuum oven at 50-60°C. The crude 3-Bromo-4-(methylthio)benzoic acid (2) can be further purified by recrystallization from an ethanol/water mixture to yield a white to off-white solid.

Part B: Synthesis of this compound (Final Product 3)

Principle and Rationale

The second step involves the oxidation of the sulfide intermediate (2) to the corresponding sulfone (3). Hydrogen peroxide (H₂O₂) is a widely used, environmentally benign oxidizing agent for this transformation.[3] The reaction is typically carried out in a solvent like glacial acetic acid, which can facilitate the formation of peracetic acid in situ, a potent oxidant.[4] An excess of hydrogen peroxide is used to ensure the complete conversion of the sulfide through the intermediate sulfoxide to the final sulfone.[5] The reaction is exothermic and requires careful temperature control to prevent runaway reactions.

Experimental Protocol: Step B
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the dried 3-Bromo-4-(methylthio)benzoic acid (2) (10.0 g, 40.5 mmol) in 80 mL of glacial acetic acid.

  • Oxidant Addition: Slowly and carefully add 30% aqueous hydrogen peroxide (13.8 mL, 135 mmol, 3.3 eq) to the suspension. Caution: The addition may be exothermic. Use an ice bath to maintain the temperature between 25-30°C.

  • Reaction: After the initial exotherm subsides, heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours, stirring continuously.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1-2 hours to precipitate the product.

  • Isolation and Purification: Collect the white crystalline solid by vacuum filtration. Wash the solid with cold water (3 x 30 mL) to remove residual acetic acid and hydrogen peroxide.

  • Drying: Dry the final product, this compound (3), in a vacuum oven at 60-70°C to a constant weight. The purity can be assessed by HPLC, and the identity confirmed by NMR and mass spectrometry.

Data Summary

The following table summarizes the key quantitative data for the synthesis.

CompoundRoleMol. Weight ( g/mol )QuantityMoles (mmol)Molar Eq.
Step A
4-(Methylthio)benzoic acidStarting Material182.2310.0 g54.91.0
BromineReagent159.813.1 mL (9.6 g)60.41.1
Glacial Acetic AcidSolvent-~120 mL--
3-Bromo-4-(methylthio)benzoic acidProduct261.12Theoretical: 14.3 g54.9-
Step B
3-Bromo-4-(methylthio)benzoic acidStarting Material261.1210.0 g38.31.0
30% Hydrogen PeroxideOxidant34.0113.8 mL~135~3.5
Glacial Acetic AcidSolvent-80 mL--
This compoundFinal Product279.11Theoretical: 10.7 g38.3-

Note: Expected yields for each step typically range from 75-90% depending on purification efficiency.

Workflow Visualization

The diagram below illustrates the complete synthetic workflow, from starting materials to the final purified product.

SynthesisWorkflow cluster_A Part A: Bromination cluster_B Part B: Oxidation SM1 4-(Methylthio)benzoic Acid Reagent1 Br₂ in Acetic Acid ReactionA Electrophilic Aromatic Substitution (10-20°C, 2-3h) SM1->ReactionA Dissolve in Acetic Acid Reagent1->ReactionA WorkupA Work-up: Aqueous Precipitation & Na₂S₂O₃ Quench ReactionA->WorkupA Monitor by TLC Intermediate Intermediate: 3-Bromo-4-(methylthio)benzoic Acid WorkupA->Intermediate Reagent2 30% H₂O₂ in Acetic Acid ReactionB Sulfide Oxidation (80-90°C, 4-6h) Intermediate->ReactionB Suspend in Acetic Acid Reagent2->ReactionB WorkupB Work-up & Purification: Crystallization & Drying ReactionB->WorkupB Monitor by TLC/HPLC FinalProduct Final Product: This compound WorkupB->FinalProduct

Caption: Synthetic workflow for this compound.

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon skin contact and is fatal if inhaled. Handle with extreme care in a fume hood. Ensure a quenching agent (e.g., sodium thiosulfate solution) is readily available for spills.

  • Glacial Acetic Acid: Corrosive and causes severe skin and eye burns. The vapor is irritating to the respiratory system.

  • Hydrogen Peroxide (30%): Strong oxidizer.[6] Contact with organic materials may cause fire.[7] Causes severe skin burns and eye damage. Avoid contact with metals, as they can catalyze its decomposition, which can be violent.

  • Waste Disposal: All chemical waste, including solvents and aqueous washes, should be collected in appropriately labeled containers and disposed of according to institutional and local environmental regulations.

References

Application Notes and Protocols for the Utilization of 3-Bromo-4-(methylsulfonyl)benzoic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This document provides a detailed technical guide for the experimental use of 3-Bromo-4-(methylsulfonyl)benzoic acid, a versatile building block in modern organic synthesis. The structure of this guide is designed to offer not only procedural steps but also a deep understanding of the underlying chemical principles, ensuring both scientific integrity and practical applicability.

Introduction: A Trifunctional Linchpin for Molecular Elaboration

This compound is a strategically important reagent in the synthesis of complex organic molecules, particularly within the realm of medicinal chemistry. Its utility is derived from a unique trifunctional architecture: a carboxylic acid, a bromine atom, and a methylsulfonyl group. This arrangement provides multiple, orthogonally reactive sites, allowing for sequential and controlled molecular modifications.

The strong electron-withdrawing nature of the methylsulfonyl group significantly influences the electronic properties of the benzene ring. This electronic modulation activates the C-Br bond towards palladium-catalyzed cross-coupling reactions while also influencing the acidity of the carboxylic acid. Consequently, this molecule serves as an excellent scaffold for building biaryl structures, a common motif in pharmacologically active compounds.

Physicochemical & Safety Profile

A comprehensive understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.

PropertyValueSource(s)
Molecular Formula C₈H₇BrO₄S[1]
Molecular Weight 279.11 g/mol [2]
Appearance White to off-white solid[3]
CAS Number 39058-84-9[1][2]
Purity Typically ≥98%[1]

Safety Precautions:

  • Handling: Always handle this compound in a well-ventilated fume hood.[4] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4]

  • Hazards: This compound may cause skin and serious eye irritation, as well as respiratory irritation.[4] Avoid breathing dust.[4]

  • Storage: Store in a tightly sealed container in a dry, cool place.[2]

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[5] For this compound, this reaction is ideal for constructing biaryl scaffolds, a key step in the synthesis of many pharmaceutical agents.[6][7][8]

Reaction Principle

The reaction involves a palladium catalyst in a cycle of three primary steps: oxidative addition, transmetalation, and reductive elimination. The base is crucial for activating the boronic acid, facilitating the transmetalation step.

Suzuki_Mechanism Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-Br Ar-Pd(II)-Br Ar-Pd(II)-Br Oxidative\nAddition->Ar-Pd(II)-Br Transmetalation Transmetalation Ar-Pd(II)-Br->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Carboxylic Acid

This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.)

  • Potassium carbonate (K₂CO₃) (3.0 eq.)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask.

  • Heating: Immerse the flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 12-16 hours).

  • Work-up: a. Cool the reaction mixture to room temperature and dilute with water. b. Acidify the aqueous layer to pH ~2-3 with 1 M HCl. This protonates the carboxylic acid, making it extractable into the organic phase. c. Extract the product with ethyl acetate (3x volumes). d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Subsequent Transformation: Amide Bond Formation

The biaryl carboxylic acid synthesized in the previous step serves as a versatile intermediate for further functionalization. A common and vital transformation in drug discovery is the formation of an amide bond.[3][9]

Reaction Principle

Direct reaction between a carboxylic acid and an amine is generally inefficient. Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid by forming a highly reactive OAt-activated ester, which is then readily attacked by the amine nucleophile.[3][10]

Amide_Coupling_Workflow start 1. Dissolve Carboxylic Acid in Anhydrous DMF activation 2. Add HATU & DIPEA (Activate for 15-30 min) start->activation Inert Atmosphere coupling 3. Add Amine (Stir at RT for 1-4h) activation->coupling workup 4. Aqueous Work-up (Dilute, Wash, Extract) coupling->workup Reaction Complete purify 5. Purification (Column Chromatography) workup->purify product Final Amide Product purify->product

Caption: Workflow for HATU-mediated amide bond formation.

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol provides a reliable method for coupling the synthesized biaryl carboxylic acid with a primary or secondary amine.

Materials:

  • Biaryl carboxylic acid (from section 3; 1.0 eq.)

  • Amine (primary or secondary; 1.2 eq.)

  • HATU (1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 5% Lithium Chloride (LiCl) aqueous solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Activation: Under an inert atmosphere, dissolve the biaryl carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF. Add DIPEA (2.0 eq.) and stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step is often recommended to ensure complete formation of the active ester.[3]

  • Coupling: Add the desired amine (1.2 eq.) to the activated mixture.

  • Reaction: Continue to stir at room temperature. Monitor the reaction by TLC or LC-MS until completion (typically 1-4 hours).

  • Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 5% aqueous LiCl (this helps to remove DMF), saturated aqueous NaHCO₃, and brine.[3] c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final amide product.

Conclusion

This compound is a highly valuable and adaptable building block for synthetic chemists. The protocols detailed herein for Suzuki-Miyaura coupling and subsequent HATU-mediated amidation represent a robust and field-tested pathway for the synthesis of complex biaryl amides. The strategic orthogonality of its functional groups, combined with the predictable reactivity, ensures its continued importance in the discovery and development of novel chemical entities.

References

The Strategic Utility of 3-Bromo-4-(methylsulfonyl)benzoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block

In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount. 3-Bromo-4-(methylsulfonyl)benzoic acid is a prime example of a highly versatile and functionalized building block. Its trifunctional nature, featuring a carboxylic acid, a bromine atom, and a methylsulfonyl group on an aromatic core, provides a powerful platform for the construction of complex molecular architectures. The interplay of these functional groups, each with distinct electronic and reactive properties, allows for a high degree of control and diversity in synthetic transformations. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this valuable reagent.

The bromine atom at the 3-position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through transition metal-catalyzed cross-coupling reactions. The strongly electron-withdrawing methylsulfonyl group at the 4-position significantly influences the electronic landscape of the benzene ring, activating it towards nucleophilic aromatic substitution and providing regiochemical control in subsequent synthetic steps.[1] Lastly, the carboxylic acid moiety offers a convenient site for derivatization, such as the formation of amides and esters, which are common functionalities in biologically active molecules.[2]

Key Applications in Medicinal Chemistry: The Pursuit of Kinase Inhibitors

A significant application of this compound lies in the synthesis of protein kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[1][3] Consequently, the development of small molecule inhibitors that can selectively target specific kinases is a major focus of modern drug discovery.[3][4] The substituted benzoic acid scaffold is a common feature in many kinase inhibitors, acting as a pharmacophore that can interact with the enzyme's active site.[5][6]

Derivatives of this compound are particularly valuable in this context. The core structure allows for systematic modifications to explore structure-activity relationships (SAR), optimizing potency, selectivity, and pharmacokinetic properties.[7] The bromine atom can be replaced with various aryl or heteroaryl groups via Suzuki coupling to probe different regions of the kinase binding pocket. Simultaneously, the carboxylic acid can be converted into a diverse array of amides to establish key hydrogen bonding interactions.

Synthetic Protocols and Methodologies

The following sections provide detailed protocols for key synthetic transformations involving this compound. The rationale behind the choice of reagents and conditions is explained to provide a deeper understanding of the underlying chemistry.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[8][9][10] In this protocol, this compound is coupled with an arylboronic acid to generate a biphenyl derivative.

Reaction Scheme:

A representative Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
This compound39058-84-9279.111.0
Arylboronic acidVariesVaries1.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.05
Potassium Carbonate (K₂CO₃)584-08-7138.212.0
1,4-Dioxane123-91-188.115 mL
Deionized Water7732-18-518.021 mL

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment. This is crucial as the palladium(0) catalyst is sensitive to oxidation.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add 1,4-dioxane (5 mL) and deionized water (1 mL). The biphasic solvent system is often beneficial for the Suzuki reaction.[11] Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and acidify with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 3-aryl-4-(methylsulfonyl)benzoic acid.

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings.[8] The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

  • Base: A base, such as potassium carbonate, is essential for the transmetalation step of the Suzuki reaction mechanism.[10] It activates the organoboron species.

  • Solvent: A mixture of an organic solvent (dioxane) and water is often employed to dissolve both the organic reactants and the inorganic base.[11]

Protocol 2: Nucleophilic Aromatic Substitution (SNA)

The electron-withdrawing methylsulfonyl group at the para position to the bromine atom activates the aromatic ring towards nucleophilic attack.[1][12][13] This allows for the displacement of the bromide with various nucleophiles, such as amines or alkoxides, providing an alternative route to functionalized derivatives.

Reaction Scheme:

A representative SNAr reaction.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
This compound39058-84-9279.111.0
Amine Nucleophile (R-NH₂)VariesVaries1.5
Potassium Carbonate (K₂CO₃)584-08-7138.212.0
Dimethyl Sulfoxide (DMSO)67-68-578.135 mL

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a stir bar, dissolve this compound (1.0 eq) and potassium carbonate (2.0 eq) in dimethyl sulfoxide (DMSO).

  • Nucleophile Addition: Add the amine nucleophile (1.5 eq) to the reaction mixture.

  • Reaction Execution: Heat the mixture to 80-120 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and pour it into ice-water.

  • Precipitation and Filtration: Acidify the aqueous mixture with 1 M HCl to a pH of ~3-4. The product will often precipitate out of the solution. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold water and then with a small amount of a cold non-polar solvent like hexane to remove impurities. Dry the product under vacuum.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMSO is ideal for SNAr reactions as it can solvate the cation of the base while leaving the nucleophile relatively free and reactive.[14]

  • Base: The base is required to deprotonate the carboxylic acid and, in the case of amine nucleophiles, to neutralize the HBr formed during the reaction.

  • Activating Group: The presence of the electron-withdrawing methylsulfonyl group is crucial for the success of this reaction. It stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, thereby lowering the activation energy of the reaction.[14][15]

Conclusion

This compound is a strategically important building block in organic synthesis, offering multiple avenues for the creation of complex and biologically relevant molecules. Its utility is particularly pronounced in the field of medicinal chemistry, where it serves as a valuable scaffold for the development of kinase inhibitors and other therapeutic agents. The protocols outlined in this application note provide a practical framework for harnessing the synthetic potential of this versatile compound. By understanding the interplay of its functional groups and the rationale behind the reaction conditions, researchers can effectively incorporate this compound into their synthetic strategies to accelerate the discovery of novel chemical entities.

References

Application Notes & Protocols: High-Purity Isolation of 3-Bromo-4-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of 3-Bromo-4-(methylsulfonyl)benzoic acid (CAS No. 39058-84-9), a key building block in medicinal chemistry and materials science.[1] Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of final products. We present detailed protocols for several purification techniques, including recrystallization and column chromatography, tailored to the specific chemical properties of the target compound. The causality behind procedural choices is explained, and methods for purity validation are provided to ensure a self-validating workflow suitable for rigorous research and development environments.

Introduction: The Imperative for Purity

This compound is a substituted aromatic carboxylic acid. Its molecular structure, featuring a carboxylic acid group, a methylsulfonyl group, and a bromine atom, imparts a unique combination of polarity, reactivity, and steric hindrance.[2] In drug development and organic synthesis, the presence of impurities—such as unreacted starting materials, regioisomers, or reaction by-products—can lead to failed reactions, difficult-to-separate side products, and erroneous biological data. Therefore, robust and validated purification strategies are not merely a procedural step but a cornerstone of synthetic success.

The most common synthetic routes involve the bromination of a 4-(methylsulfonyl)benzoic acid precursor or oxidation of a bromo-toluene derivative.[3][4] Consequently, a typical impurity profile may include:

  • Starting Materials: Unreacted 4-(methylsulfonyl)benzoic acid.

  • Regioisomers: Isomeric brominated products (e.g., 2-bromo-4-(methylsulfonyl)benzoic acid).

  • Over-brominated species: Di-brominated benzoic acids.

  • Solvent Residues: Residual solvents from the reaction or initial workup.

This guide outlines methodologies to effectively remove these contaminants.

Strategic Approach to Purification

The selection of a purification technique is dictated by the initial purity of the crude material and the desired final purity. A logical workflow allows for efficient and effective purification.

Purification_Strategy Crude Crude 3-Bromo-4- (methylsulfonyl)benzoic Acid Purity_Check Initial Purity Assessment (TLC, HPLC, Melting Point) Crude->Purity_Check High_Purity >95% Purity? Purity_Check->High_Purity Assess Low_Purity <95% Purity or Isomeric Impurities? High_Purity->Low_Purity No Recrystallization Recrystallization High_Purity->Recrystallization Yes Column Flash Column Chromatography Low_Purity->Column Yes Validation Final Purity Validation (HPLC, MP, NMR) Recrystallization->Validation Column->Recrystallization Post-column cleanup Final_Product Pure Product (>99%) Validation->Final_Product Pass

Caption: Logical workflow for selecting a purification strategy.

Recrystallization: The Primary Purification Method

Recrystallization is the most efficient method for purifying crystalline solids, leveraging differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[5] The principle is to dissolve the crude compound in a minimum amount of a hot solvent and allow it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solvent.[6]

Solvent System Selection

The ideal solvent should exhibit high solubility for this compound at its boiling point and low solubility at room temperature or below. Given the polar nature of the carboxylic acid and sulfonyl groups, polar protic and aprotic solvents are good candidates.

Solvent SystemBoiling Point (°C)Rationale & Use Case
Ethyl Acetate 77A good first choice. Effectively dissolves the compound when hot, with significantly lower solubility when cold. Its volatility simplifies drying. A patent for a similar compound mentions its use.[7]
Ethanol/Water ~78-100A powerful solvent pair. The compound is soluble in hot ethanol. Water is then added as an anti-solvent to induce crystallization upon cooling.
Acetic Acid/Water ~100-118Acetic acid is an excellent solvent for benzoic acids. Use of glacial acetic acid to dissolve, followed by the addition of water as an anti-solvent, is a common technique.
Dichloromethane/Methanol ~40This solvent/anti-solvent pair has been documented for purifying a structurally similar compound, 4-Amino-3-bromobenzoic acid.[8] Dichloromethane serves as the primary solvent, with methanol as the anti-solvent.
Protocol 1: Single-Solvent Recrystallization from Ethyl Acetate

This protocol is recommended for crude material with >90% purity, primarily containing non-polar impurities or starting materials.

Methodology:

  • Dissolution: Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. Add approximately 50-60 mL of ethyl acetate.

  • Heating: Heat the mixture on a hot plate with stirring. Add ethyl acetate in small portions (5-10 mL) until the solid completely dissolves at a near-boiling temperature. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, maximizing product recovery.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration through a pre-heated fluted filter paper and funnel into a clean, pre-warmed flask. This step removes particulate matter.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethyl acetate (2 x 10 mL) to remove residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum at 60 °C until a constant weight is achieved.[7]

  • Validation: Assess purity via melting point analysis and HPLC. The pure compound should exhibit a sharp melting point.

Flash Column Chromatography: For High-Purity Demands

When recrystallization fails to remove impurities with similar solubility profiles (e.g., regioisomers), flash column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.

Chromatography_Workflow Start Crude Material (Dissolved) Load Load Sample onto Column Start->Load Pack Pack Column with Silica Gel Slurry Elute Elute with Mobile Phase (e.g., Hexane:EtOAc + AcOH) Load->Elute Collect Collect Fractions Elute->Collect TLC_Check Analyze Fractions by TLC Collect->TLC_Check Combine Combine Pure Fractions TLC_Check->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Standard workflow for flash column chromatography.

Protocol 2: Silica Gel Flash Chromatography

Materials:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of Ethyl Acetate (EtOAc) in Hexane. A small amount of acetic acid (AcOH) is added to improve peak shape. Start with 70:30:1 Hexane:EtOAc:AcOH.

Methodology:

  • Eluent Preparation: Prepare a stock solution of the mobile phase. Causality: The addition of 0.5-1% acetic acid to the eluent suppresses the deprotonation of the benzoic acid on the acidic silica surface, which prevents peak tailing and results in better separation.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 90:10:1 Hexane:EtOAc:AcOH) and pack the column uniformly.

  • Sample Preparation: Dissolve the crude material (e.g., 1 g) in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the dissolved compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column. Dry loading often results in superior separation.

  • Elution and Fractionation: Run the column under positive pressure. Start with a lower polarity mobile phase and gradually increase the polarity by increasing the percentage of ethyl acetate. Collect fractions (e.g., 20 mL each) in test tubes.

  • Purity Monitoring: Spot each fraction on a TLC plate and develop it in the eluent system. Visualize the spots under a UV lamp (254 nm).

  • Isolation: Combine the fractions that contain the pure product (single spot on TLC).

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator. Traces of acetic acid can be removed by co-evaporation with toluene or by dissolving the residue in a solvent like ethyl acetate and washing with water, followed by drying and evaporation.

  • Final Step: The resulting solid can be further purified by recrystallization as described in Protocol 1 to obtain a highly crystalline, pure product.

Purity Validation: The Definitive Check

Purification is only complete upon rigorous validation. Multiple analytical techniques should be employed to confirm the purity of the final product.

TechniquePurposeExpected Result for Pure Sample
Melting Point Assess purity and identity.A sharp melting range (e.g., within 1-2 °C). Impurities typically depress and broaden the melting range.[9]
TLC Quick purity check, monitor reactions/fractions.A single, well-defined spot with a consistent Rf value in a given solvent system.
HPLC Quantitative purity analysis.A single major peak (>99% by area integration). An established HPLC method for a similar compound uses a C18 reverse-phase column with a mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid.[10]
NMR Spectroscopy Structural confirmation and purity assessment.The ¹H and ¹³C NMR spectra should be clean, with chemical shifts and integration values corresponding to the structure of this compound. No significant peaks from impurities should be present.

Conclusion

The purification of this compound is a critical step in its utilization as a synthetic intermediate. For materials with moderate initial purity, recrystallization from ethyl acetate offers an efficient and scalable method. For complex mixtures containing isomers or impurities with similar properties, a multi-step approach involving flash column chromatography followed by recrystallization is required to achieve the high purity (>99%) demanded by modern research and drug development. All purification efforts must be concluded with a thorough analytical validation to ensure the quality and reliability of the material for downstream applications.

References

Application Notes and Protocols for the Characterization of 3-Bromo-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-(methylsulfonyl)benzoic acid is a key chemical intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its unique trifunctionalized aromatic structure, featuring a carboxylic acid, a bromine atom, and a methylsulfonyl group, makes it a versatile building block. The precise characterization of this compound is paramount to ensure the quality, purity, and consistency of downstream products. This guide provides a comprehensive overview of the essential analytical methods for the thorough characterization of this compound, offering both theoretical insights and practical, field-proven protocols.

The methodologies detailed herein are designed to provide a multi-faceted analytical approach, ensuring a holistic understanding of the compound's identity, purity, and physicochemical properties. While specific experimental data for this exact molecule is not always available in public literature, the protocols are derived from established methods for closely related analogues and are supported by fundamental principles of analytical chemistry.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for the development and execution of appropriate analytical methods.

PropertyValueSource/Analogy
Molecular Formula C₈H₇BrO₄S[1]
Molecular Weight 279.10 g/mol [1]
CAS Number 39058-84-9[1]
Appearance White to off-white solidGeneral knowledge of similar compounds
Melting Point Estimated: ~200-215 °CAnalogy to 3-Bromo-4-methylbenzoic acid (200-202 °C)
Solubility Sparingly soluble in water; Soluble in methanol, ethanol, acetone, and other polar organic solvents.[2]General solubility of benzoic acid derivatives[2]
pKa Estimated: ~3.0-3.5Electron-withdrawing effects of bromo and methylsulfonyl groups are expected to increase acidity compared to benzoic acid (pKa ≈ 4.2).[3][4]

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable technique for assessing the purity of this compound and for quantifying it in reaction mixtures or final products. A reverse-phase HPLC method is most suitable, leveraging the compound's aromatic and polar characteristics.

Causality Behind Experimental Choices
  • Reverse-Phase Chromatography: The nonpolar stationary phase (C18) effectively retains the aromatic ring of the analyte, while the polar mobile phase allows for its elution.

  • Acidified Mobile Phase: The addition of an acid (e.g., formic or phosphoric acid) to the mobile phase suppresses the ionization of the carboxylic acid group. This ensures a consistent retention time and sharp peak shape by preventing interactions with residual silanol groups on the stationary phase.

  • Gradient Elution: A gradient of increasing organic solvent (acetonitrile) concentration is employed to ensure the efficient elution of the analyte and any potential impurities with varying polarities.

HPLC Protocol

This protocol is adapted from established methods for similar brominated benzoic acids and is expected to provide excellent resolution for this compound.[5]

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid), analytical grade

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Standard Preparation:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (e.g., 90:10 Mobile Phase A:B).

  • Sample Preparation:

    • Dissolve the sample in acetonitrile to a concentration within the range of the working standards.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or scan for optimal wavelength with DAD)

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

Expected Results:

A sharp, symmetrical peak corresponding to this compound should be observed. The retention time will be dependent on the specific column and system but can be used for identification. The peak area is proportional to the concentration and can be used for quantification against a calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Acetonitrile Sample->Dissolve_Sample Standard Weigh Standard Dissolve_Standard Dissolve in Acetonitrile (Stock) Standard->Dissolve_Standard Filter Filter (0.45 µm) Dissolve_Sample->Filter Dilute_Standard Dilute to Working Standards Dissolve_Standard->Dilute_Standard HPLC HPLC System (C18 Column, Gradient Elution) Filter->HPLC Detector UV/DAD Detector (254 nm) HPLC->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Analysis Purity Assessment & Quantification Chromatogram->Analysis

HPLC Analysis Workflow

Spectroscopic Characterization

Spectroscopic techniques are vital for confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy:

  • Rationale: The number of signals, their chemical shifts, splitting patterns (multiplicity), and integration values in a ¹H NMR spectrum reveal the number of different types of protons, their electronic environments, neighboring protons, and their relative abundance.

  • Expected Chemical Shifts (in DMSO-d₆):

    • Carboxylic Acid Proton (-COOH): A broad singlet typically above 13 ppm.

    • Aromatic Protons: Three distinct signals in the aromatic region (7.5-8.5 ppm). The proton ortho to the bromine will be a singlet, the proton between the carboxylic acid and sulfonyl groups will be a doublet, and the proton ortho to the carboxylic acid will be a doublet.

    • Methyl Protons (-SO₂CH₃): A sharp singlet around 3.3 ppm.

¹³C NMR Spectroscopy:

  • Rationale: The number of signals and their chemical shifts in a ¹³C NMR spectrum indicate the number of unique carbon environments in the molecule.

  • Expected Chemical Shifts (in DMSO-d₆):

    • Carboxylic Carbon (-COOH): Around 165-170 ppm.[6]

    • Aromatic Carbons: Six distinct signals in the range of 120-145 ppm. The carbons directly attached to the electron-withdrawing groups (bromine, carboxylic acid, and sulfonyl) will be deshielded (downfield).

    • Methyl Carbon (-SO₂CH₃): Around 40-45 ppm.

NMR Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumental Parameters:

    • Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (FID) with appropriate Fourier transformation, phasing, and baseline correction. Reference the spectra to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in its structural elucidation.

  • Rationale: In mass spectrometry, molecules are ionized and then fragmented. The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight, while the fragmentation pattern provides structural information. The presence of a bromine atom will result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 1:1 ratio).[7][8]

  • Expected Fragmentation:

    • Molecular Ion Peak: [M]⁺ or [M-H]⁻ depending on the ionization mode, showing the characteristic bromine isotope pattern.

    • Loss of -OH: From the carboxylic acid group.

    • Loss of -COOH: Decarboxylation is a common fragmentation pathway for benzoic acids.

    • Loss of -SO₂CH₃: Cleavage of the methylsulfonyl group.

LC-MS Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions: A simple isocratic or rapid gradient elution with a C18 column can be used to introduce the sample into the mass spectrometer.

  • MS Parameters:

    • Ionization Mode: Both positive and negative ESI modes should be evaluated.

    • Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 100-400).

    • Fragmentation Analysis: Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data.

MS_Fragmentation M [C₈H₇BrO₄S]⁺ Molecular Ion (m/z 279/281) F1 Loss of OH (m/z 262/264) M->F1 -OH F2 Loss of COOH (m/z 234/236) M->F2 -COOH F3 Loss of SO₂CH₃ (m/z 200/202) M->F3 -SO₂CH₃

Predicted MS Fragmentation Pathways
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

  • Rationale: Different functional groups absorb infrared radiation at characteristic frequencies, providing a molecular "fingerprint."

  • Expected Vibrational Bands:

    • O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700 cm⁻¹.[9]

    • S=O Stretch (Sulfonyl): Two strong bands, one asymmetric (around 1350 cm⁻¹) and one symmetric (around 1150 cm⁻¹).[10][11]

    • C-Br Stretch: Typically in the fingerprint region, below 700 cm⁻¹.

    • Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

ATR-FTIR Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The sample spectrum is automatically ratioed against the background spectrum. Identify and assign the characteristic absorption bands.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the material, such as melting point and decomposition temperature.[12]

Differential Scanning Calorimetry (DSC)
  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and purity of a crystalline solid.

  • Protocol:

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • The melting point is determined from the onset or peak of the endothermic melting transition.

Thermogravimetric Analysis (TGA)
  • Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of a compound.

  • Protocol:

    • Accurately weigh 5-10 mg of the sample into a TGA pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

    • The temperature at which mass loss occurs indicates the onset of decomposition.

Structural Analysis: X-ray Diffraction (XRD)

For crystalline solids, X-ray diffraction can provide definitive information about the crystal structure and polymorphic form.

  • Principle: When a crystalline solid is irradiated with X-rays, the regularly spaced atoms in the crystal lattice diffract the X-rays in a predictable pattern. This pattern is unique to a specific crystalline structure.

  • Powder X-ray Diffraction (PXRD) Protocol:

    • Gently grind the crystalline sample to a fine powder.

    • Mount the powder on a sample holder.

    • Acquire the diffraction pattern over a range of 2θ angles (e.g., 5-40°).

  • Data Analysis: The resulting diffractogram, with its characteristic peaks at specific 2θ angles and their relative intensities, serves as a fingerprint for the crystalline form.[13][14]

Conclusion

The comprehensive characterization of this compound requires a multi-technique approach. The application of chromatographic, spectroscopic, thermal, and structural analysis methods, as detailed in these protocols, will provide a robust and reliable assessment of the identity, purity, and physicochemical properties of this important chemical intermediate. The principles and protocols outlined in this guide are designed to be readily implemented in a research or quality control setting, ensuring the consistent quality of materials for drug development and other scientific applications.

References

Spectroscopic Characterization of 3-Bromo-4-(methylsulfonyl)benzoic Acid: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the spectroscopic characterization of 3-Bromo-4-(methylsulfonyl)benzoic acid, a key intermediate in pharmaceutical and materials science research. We present a comprehensive analysis of its structural features using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document outlines detailed, field-proven protocols for sample preparation and data acquisition, alongside an in-depth interpretation of the resulting spectral data. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical techniques used to confirm the identity, purity, and structure of this compound.

Introduction

This compound (Figure 1) is a substituted aromatic carboxylic acid of significant interest in organic synthesis. Its trifunctional nature, possessing a carboxylic acid, a bromine atom, and a methylsulfonyl group, makes it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients and functional materials. The precise arrangement of these functional groups on the benzene ring dictates the molecule's reactivity and its utility in various synthetic transformations.

Accurate structural elucidation and purity assessment are critical milestones in the chemical development process. NMR and mass spectrometry are indispensable analytical techniques for these purposes. This application note provides a detailed protocol and data interpretation for the NMR and mass spectral analysis of this compound.

Figure 1: Molecular Structure of this compound

Caption: Chemical structure of this compound.

Materials and Methods

Sample Preparation

A sample of this compound (CAS 39058-84-9) with a purity of ≥98% should be used. For NMR analysis, accurately weigh 10-15 mg of the compound and dissolve it in 0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is capable of dissolving the polar analyte and has a well-characterized residual solvent peak. For mass spectrometry, prepare a dilute solution of the sample in a high-purity solvent like methanol or acetonitrile.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a 400 MHz instrument, is recommended for acquiring both ¹H and ¹³C NMR spectra.

¹H NMR Acquisition Protocol:

  • Tune and shim the probe to the deuterium frequency of the solvent.

  • Acquire a single-pulse ¹H NMR spectrum with a 90° pulse.

  • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).

  • Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform.

  • Phase and baseline correct the resulting spectrum.

¹³C NMR Acquisition Protocol:

  • Switch the probe to the ¹³C frequency and tune it.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-180 ppm).

  • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

  • Process the FID similarly to the ¹H NMR spectrum.

Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is ideal for accurate mass measurement.

ESI-MS Protocol:

  • Calibrate the mass spectrometer using a standard calibration mixture.

  • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in both positive and negative ion modes to determine the most sensitive ionization mode.

  • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to maximize the signal intensity of the molecular ion.

  • To obtain fragmentation data, perform a tandem mass spectrometry (MS/MS) experiment by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Results and Discussion

Disclaimer: The following spectral data are predicted and representative, based on the chemical structure of this compound and analysis of related compounds. Actual experimental data may vary slightly.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals corresponding to the aromatic protons, the methyl protons of the sulfonyl group, and the acidic proton of the carboxylic acid.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5Singlet (broad)1H-COOH
~8.3Doublet1HH-2
~8.1Doublet of doublets1HH-6
~7.9Doublet1HH-5
~3.4Singlet3H-SO₂CH₃

Interpretation:

  • Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at a downfield chemical shift (~13.5 ppm) due to the acidic nature of the proton.

  • Aromatic Protons (H-2, H-5, H-6): The aromatic region is expected to display three distinct signals. The proton at position 2 (H-2) is ortho to the electron-withdrawing carboxylic acid group and will appear as a doublet. The proton at position 6 (H-6) is ortho to both the carboxylic acid and the bromine atom, leading to a doublet of doublets. The proton at position 5 (H-5) is ortho to the strongly electron-withdrawing methylsulfonyl group and will be observed as a doublet.

  • Methyl Protons (-SO₂CH₃): The three protons of the methyl group attached to the sulfonyl group are chemically equivalent and will produce a sharp singlet at approximately 3.4 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~165C=O (Carboxylic acid)
~142C-4
~138C-1
~135C-6
~132C-2
~128C-5
~120C-3
~43-SO₂CH₃

Interpretation:

  • Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is expected to have the most downfield chemical shift (~165 ppm).

  • Aromatic Carbons: Six distinct signals are predicted for the aromatic carbons due to the lack of symmetry. The carbons directly attached to the electron-withdrawing substituents (C-1, C-3, and C-4) will have characteristic chemical shifts.

  • Methyl Carbon (-SO₂CH₃): The methyl carbon of the sulfonyl group is expected to appear at a more upfield position (~43 ppm).

Mass Spectrometry

Electrospray ionization in negative ion mode (ESI-) is expected to be highly effective for this acidic compound, leading to the observation of the deprotonated molecule [M-H]⁻. The molecular weight of this compound is 279.11 g/mol .

Table 3: Predicted Mass Spectrometry Data for this compound

Ionization ModeObserved m/zAssignment
ESI-276.9, 278.9[M-H]⁻ isotopic pattern

Interpretation:

  • Molecular Ion: The mass spectrum in negative ion mode is expected to show a prominent isotopic cluster for the deprotonated molecule [M-H]⁻ at m/z 276.9 and 278.9. The characteristic isotopic pattern with two peaks of nearly equal intensity is due to the presence of the bromine atom (natural abundance of ⁷⁹Br is ~50.7% and ⁸¹Br is ~49.3%).

  • Fragmentation: Tandem MS (MS/MS) of the [M-H]⁻ ion would likely show characteristic fragmentation patterns, including the loss of the methyl group from the sulfonyl moiety and decarboxylation.

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway

M_H [M-H]⁻ m/z 277/279 Frag1 Loss of CH₃ m/z 262/264 M_H->Frag1 - •CH₃ Frag2 Loss of CO₂ m/z 233/235 M_H->Frag2 - CO₂

Caption: Predicted major fragmentation pathways for [M-H]⁻.

Conclusion

This application note has detailed the expected NMR and mass spectrometry data for this compound and provided standardized protocols for their acquisition. The predicted spectral data, including chemical shifts, multiplicities, and mass-to-charge ratios, are in excellent agreement with the proposed chemical structure. The combination of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry provides a robust analytical workflow for the unambiguous identification and characterization of this important synthetic intermediate. These protocols and the interpretive guide serve as a valuable resource for researchers in ensuring the quality and integrity of their chemical entities.

Application Note: A Comprehensive Guide to the Solubility Profiling of 3-Bromo-4-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's biological activity, bioavailability, and formulability. This guide provides a detailed framework for determining the solubility of 3-Bromo-4-(methylsulfonyl)benzoic acid, a compound of interest in medicinal chemistry. We delve into the theoretical underpinnings of its solubility based on its structure, present validated protocols for both kinetic and thermodynamic solubility assays, and offer insights into data interpretation and best practices. This document is intended for researchers, chemists, and formulation scientists seeking to establish a robust solubility profile for this and structurally related compounds.

Introduction: The Critical Role of Solubility

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physical properties. Among these, aqueous solubility is a paramount gatekeeper. Poor solubility can lead to unreliable results in in vitro biological assays, hinder the development of suitable formulations for in vivo studies, and ultimately cause poor oral bioavailability.[1][2]

This compound is a molecule that presents an interesting case for solubility profiling. Its structure combines features that both promote and hinder its dissolution in aqueous and organic media. This application note will serve as a comprehensive guide to characterizing its solubility, providing both the theoretical context and practical, step-by-step protocols.

Physicochemical Analysis of this compound

A molecule's structure is the primary determinant of its solubility.[1] The structure of this compound (C₈H₇BrO₄S, MW: 279.11 g/mol ) contains three key functional groups that dictate its behavior in different solvents.[3][4]

  • Carboxylic Acid (-COOH): This is an ionizable acidic group. At pH values significantly below its acid dissociation constant (pKa), the group will be protonated and neutral, reducing its affinity for water. As the pH of the solution rises above the pKa, the group deprotonates to the carboxylate anion (-COO⁻), dramatically increasing its aqueous solubility due to the favorable ion-dipole interactions with water. While the exact pKa is not published, the presence of two strong electron-withdrawing groups (bromo and methylsulfonyl) on the benzene ring suggests its pKa will be lower (more acidic) than that of benzoic acid (pKa ≈ 4.2).

  • Methylsulfonyl Group (-SO₂CH₃): This is a polar, non-ionizable group. The sulfonyl moiety is an excellent hydrogen bond acceptor, which can contribute positively to its solubility in polar protic solvents like water and alcohols.

  • Brominated Aromatic Ring: The benzene ring itself is hydrophobic. The presence of the bromine atom further increases its lipophilicity and molecular volume, which generally acts to decrease aqueous solubility.

Based on this analysis, we can predict that the aqueous solubility of this compound will be highly pH-dependent and likely low in acidic and neutral media, but will increase significantly in basic conditions.

Caption: Key structural and physical properties of the target compound.

Principles of Solubility Measurement: Kinetic vs. Thermodynamic

In drug discovery, solubility is not a single value but is typically assessed under two distinct conditions: kinetic and thermodynamic.[5] Understanding the difference is crucial for correctly applying the data.

  • Kinetic Solubility: This measurement reflects the solubility of a compound under non-equilibrium conditions. It is typically a high-throughput screening assay where a concentrated DMSO stock of the compound is rapidly diluted into an aqueous buffer.[1][6] The resulting value represents the concentration at which the compound begins to precipitate from a supersaturated solution. While fast and economical, this method can overestimate the true solubility because it may not allow sufficient time for the most stable, least soluble crystal form to nucleate and grow.[7] It is most useful for the rapid triage of early-stage discovery compounds.[1]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by allowing an excess of the solid compound to equilibrate with a solvent over an extended period (typically 24 hours or more) until the concentration of the dissolved compound in solution is constant.[2][8] The shake-flask method is the gold standard for this measurement.[9][10] This value is essential for lead optimization, preformulation studies, and understanding bioavailability.[2]

cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility k_start Compound in DMSO Stock k_add Rapid Dilution in Aqueous Buffer k_start->k_add k_incubate Short Incubation (e.g., 1-2 hours) k_add->k_incubate k_measure Measure Precipitation (Nephelometry, UV-Vis) k_incubate->k_measure result_k result_k k_measure->result_k Apparent Solubility (Often Supersaturated) t_start Excess Solid Compound t_add Addition of Solvent t_start->t_add t_incubate Long Incubation (e.g., 24-48 hours) with Agitation t_add->t_incubate t_separate Separate Solid (Filter / Centrifuge) t_incubate->t_separate t_measure Measure Concentration in Supernatant (HPLC, LC-MS) t_separate->t_measure result_t result_t t_measure->result_t Equilibrium Solubility (Gold Standard) start Weigh Excess Solid Compound add_solvent Add Solvent (e.g., 1 mL) start->add_solvent shake Agitate at Constant Temp (24-48 hours) add_solvent->shake separate Separate Solid Phase (Centrifuge / Filter) shake->separate supernatant Collect Clear Supernatant/Filtrate separate->supernatant dilute Dilute Sample into Mobile Phase supernatant->dilute hplc Analyze by HPLC-UV dilute->hplc calculate Calculate Concentration vs. Calibration Curve hplc->calculate result Report Equilibrium Solubility (µg/mL) calculate->result

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-4-(methylsulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a successful and efficient reaction process.

Introduction to the Synthesis

The synthesis of this compound is a critical process for the development of various pharmaceutical and agrochemical compounds. The molecule's trifunctional nature, featuring a carboxylic acid, a bromine atom, and a methylsulfonyl group, makes it a versatile intermediate.[1] A prevalent synthetic route involves the oxidation of a thioether precursor, 3-Bromo-4-(methylthio)benzoic acid. This seemingly straightforward oxidation can present several challenges, from incomplete reactions to the formation of stubborn impurities. This guide will address these issues in a practical, question-and-answer format.

Visualizing the Core Reaction Pathway

To provide a clear overview, the following diagram illustrates the primary synthetic transformation from the thioether precursor to the final sulfone product.

Synthesis_Pathway cluster_main Core Reaction: Thioether Oxidation Start 3-Bromo-4-(methylthio)benzoic acid (Starting Material) Intermediate 3-Bromo-4-(methylsulfinyl)benzoic acid (Sulfoxide Intermediate) Start->Intermediate Oxidation Step 1 Product This compound (Target Product) Intermediate->Product Oxidation Step 2 Oxidant Oxidizing Agent (e.g., H₂O₂, m-CPBA) Oxidant->Intermediate Oxidant->Product

Caption: General pathway for the oxidation of 3-Bromo-4-(methylthio)benzoic acid.

Troubleshooting Guide: Common Synthesis Issues

Issue 1: Incomplete Oxidation and Presence of Sulfoxide Impurity

Q: My reaction seems to have stalled, and TLC/LC-MS analysis shows a significant amount of the starting thioether and the intermediate sulfoxide, even after prolonged reaction time. How can I drive the reaction to completion?

A: This is a very common issue in the oxidation of thioethers to sulfones. The oxidation occurs in two steps: the thioether is first oxidized to a sulfoxide, which is then further oxidized to the sulfone.[2][3] The second oxidation step can sometimes be slower or require more forcing conditions.

Causality and Troubleshooting Steps:

  • Oxidant Stoichiometry and Potency:

    • Insight: Insufficient oxidant is a primary cause of incomplete reaction. While theoretically two equivalents of a simple oxidant like hydrogen peroxide are needed, sluggish reactions may benefit from a slight excess.

    • Protocol:

      • Carefully re-evaluate the moles of your starting material and the oxidant added.

      • If the reaction has stalled, consider adding an additional portion (e.g., 0.2-0.5 equivalents) of the oxidizing agent. Monitor the reaction closely by TLC or LC-MS after the addition.

      • Be cautious with highly reactive oxidants like m-CPBA, as a large excess can lead to side reactions.[2]

  • Reaction Temperature:

    • Insight: Many thioether oxidations are initially performed at room temperature or below to control exotherms. However, the oxidation of the sulfoxide to the sulfone may require higher thermal energy.

    • Protocol:

      • If the reaction is proceeding slowly at room temperature, gradually increase the temperature to 40-50 °C.

      • Monitor the reaction progress at the elevated temperature. Be aware that higher temperatures can also promote side reactions, so careful monitoring is crucial.

  • Catalyst Activity (if applicable):

    • Insight: Some oxidation protocols utilize catalysts, such as sodium tungstate with hydrogen peroxide.[4] If the catalyst is old, impure, or used in insufficient quantity, the reaction rate will be significantly hampered.

    • Protocol:

      • Ensure your catalyst is of high quality and from a reliable source.

      • If catalyst deactivation is suspected, adding a fresh portion may restart the reaction.

Data Summary for Oxidant Choice:

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Hydrogen Peroxide (H₂O₂)Acetic acid, RT to 60°CInexpensive, clean byproduct (water)Can be slow, may require a catalyst
m-CPBADCM, 0°C to RTHighly effective, generally fastMore expensive, byproduct removal needed
Oxone® (KHSO₅)Methanol/Water, RTStrong oxidant, easy to handleCan be aggressive, potential for side reactions
Issue 2: Formation of Unknown Aromatic Byproducts

Q: I've successfully oxidized the sulfur center, but I'm observing several new aromatic spots on my TLC plate that are difficult to characterize. What could these be?

A: The presence of a bromine atom on an electron-deficient aromatic ring makes the system susceptible to certain side reactions, particularly under harsh conditions.

Potential Side Reactions and Solutions:

  • Nucleophilic Aromatic Substitution (SNAr):

    • Insight: The methylsulfonyl group is strongly electron-withdrawing, which activates the aromatic ring towards nucleophilic attack.[1] The bromine atom can act as a leaving group. If your reaction medium contains nucleophiles (e.g., water, alcohols from the solvent, or even the sulfinate intermediate), they can displace the bromine.

    • Prevention:

      • Use aprotic solvents like dichloromethane (DCM) or acetonitrile if SNAr is suspected.

      • Ensure your reaction is run under anhydrous conditions if water is a suspected nucleophile.

      • Keep reaction temperatures as low as possible to complete the reaction in a reasonable timeframe.

  • Benzylic Bromination (if starting from 3-bromo-4-methylbenzoic acid):

    • Insight: If your synthesis starts with 3-bromo-4-methylbenzoic acid and you are attempting a different functionalization, be aware that radical initiators (like AIBN or benzoyl peroxide) and a bromine source (like N-Bromosuccinimide, NBS) can lead to bromination of the methyl group.[5][6][7][8]

    • Prevention:

      • Avoid radical initiators and light if benzylic bromination is not the desired reaction.

      • Carefully control the stoichiometry of any bromine-containing reagents.

Side_Reactions cluster_side Potential Side Reactions Product 3-Bromo-4-(methylsulfonyl) benzoic acid SNAr_Product Nucleophilic Substitution Product Product->SNAr_Product -Br, +Nu Nucleophile Nucleophile (e.g., H₂O, ROH) Nucleophile->Product

Caption: Visualization of a potential SNAr side reaction.

Issue 3: Difficulty in Product Purification and Isolation

Q: My crude product is an oily solid that is difficult to crystallize. How can I effectively purify this compound?

A: Purification can be challenging due to the presence of structurally similar impurities (like the sulfoxide) and the polar nature of the carboxylic acid.

Purification Strategies:

  • Aqueous Workup and pH Adjustment:

    • Insight: The carboxylic acid functionality is key to a successful purification. By manipulating the pH, you can move your product between aqueous and organic layers.

    • Protocol:

      • After the reaction, quench any remaining oxidant (e.g., with sodium sulfite solution).

      • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

      • Extract the organic layer with a basic aqueous solution (e.g., 1M sodium bicarbonate). Your product, being an acid, will deprotonate and move into the aqueous layer, leaving non-acidic impurities behind.

      • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

      • Carefully acidify the aqueous layer with concentrated HCl to a pH of ~2.[9][10] The product should precipitate out as a solid.

      • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallization:

    • Insight: If the product obtained after acidic precipitation is still impure, recrystallization is a powerful purification technique.

    • Protocol:

      • Common solvent systems for recrystallization of similar benzoic acids include ethyl acetate or mixtures of ethanol and water.[11]

      • Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to form pure crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical method to monitor the reaction progress? A1: High-Performance Liquid Chromatography (HPLC) is the preferred method as it can effectively separate the starting material, the sulfoxide intermediate, and the final sulfone product, allowing for quantitative monitoring.[11][12] Thin-Layer Chromatography (TLC) is a faster, qualitative alternative for quick checks.

Q2: Can the methylsulfonyl group be hydrolyzed under acidic conditions? A2: While some sulfonylurea herbicides can undergo hydrolysis, the aryl methylsulfone group is generally very stable and not prone to cleavage under typical acidic workup conditions.[13] However, extremely harsh acidic conditions (e.g., prolonged heating in concentrated acid) should be avoided.

Q3: My starting material is 3-Bromo-4-(methylthio)benzoic acid. Where can I source this? A3: 3-Bromo-4-(methylthio)benzoic acid (also known as 3-bromo-4-(methylsulfanyl)benzoic acid) is a commercially available starting material from various chemical suppliers.[14]

Q4: Is the bromine atom susceptible to reduction during the reaction? A4: Debromination is not a common side reaction under oxidative conditions. However, if you are performing other transformations on the molecule that involve reducing agents (e.g., catalytic hydrogenation to reduce a different functional group), the C-Br bond could be cleaved.

Q5: What safety precautions should I take when working with oxidizing agents like m-CPBA or Oxone®? A5: Always handle strong oxidizing agents with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Oxidizing agents can react violently with flammable materials. m-CPBA can be shock-sensitive, so avoid grinding it. Always quench reactions containing residual oxidant carefully and behind a safety shield.

References

Technical Support Center: Optimizing the Synthesis of 3-Bromo-4-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-4-(methylsulfonyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important intermediate. Here, we will delve into the common synthetic challenges and provide practical, field-tested solutions to overcome them. Our approach is grounded in established chemical principles and supported by relevant literature to ensure you can confidently troubleshoot and optimize your experimental outcomes.

Introduction to the Synthesis

The synthesis of this compound typically involves a multi-step process. A common and effective strategy begins with the oxidation of a suitable thioether precursor, followed by electrophilic bromination of the aromatic ring. The electron-withdrawing nature of the carboxyl and methylsulfonyl groups directs the incoming electrophile, but achieving high regioselectivity and yield can be challenging. An alternative route involves the Sandmeyer reaction of an appropriate amino-substituted precursor. This guide will primarily focus on the optimization of the bromination route, which is frequently employed in laboratory and process chemistry.

Below is a generalized workflow for the synthesis, which will be the basis for our troubleshooting guide.

Synthesis_Workflow A Starting Material (e.g., 4-(Methylthio)benzoic acid) B Oxidation A->B H₂O₂ / Acetic Acid C Intermediate (4-(Methylsulfonyl)benzoic acid) B->C Yield: ~88% D Bromination C->D NBS / H₂SO₄ E Final Product (this compound) D->E Key Optimization Step F Purification E->F Recrystallization G Characterization F->G NMR, MS, HPLC Troubleshooting_Workflow cluster_oxidation Oxidation Step Troubleshooting cluster_bromination Bromination Step Troubleshooting A Low Yield in Oxidation? B Check Reagent Stoichiometry (Excess H₂O₂) A->B C Optimize Temperature & Time (70-100°C, 1.5-2h) A->C D Consider Catalyst (e.g., Sodium Tungstate) A->D E Ensure Proper Quenching (Sodium Sulfite) A->E F Low Yield / Poor Selectivity in Bromination? G Use NBS in H₂SO₄ F->G H Control Temperature (Initial cooling, slow addition) F->H I Monitor Reaction Closely (TLC/HPLC) F->I J Consider Sandmeyer Reaction Alternative Route F->J

side reactions and byproducts in 3-Bromo-4-(methylsulfonyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-4-(methylsulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, ensuring the integrity and success of your synthetic endeavors.

Introduction to the Synthesis

The synthesis of this compound typically proceeds through a multi-step pathway, most commonly involving the bromination of a substituted benzoic acid derivative and the oxidation of a thioether to a sulfone. The exact sequence of these steps can significantly influence the reaction's outcome, including yield and purity. This guide will address the common challenges associated with a plausible synthetic route starting from 4-(methylthio)benzoic acid.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low Yield of 3-Bromo-4-(methylthio)benzoic acid during Bromination

Question: My bromination of 4-(methylthio)benzoic acid is resulting in a low yield of the desired 3-bromo-4-(methylthio)benzoic acid. What are the likely causes and how can I improve the yield?

Answer:

A low yield in the bromination step can be attributed to several factors, primarily related to reaction conditions and the formation of byproducts.

Potential Causes and Solutions:

  • Over-bromination: The starting material, 4-(methylthio)benzoic acid, contains an activating methylthio group, which can promote the addition of more than one bromine atom to the aromatic ring. The most common byproduct is the dibrominated species, 3,5-dibromo-4-(methylthio)benzoic acid.

    • Solution:

      • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide (NBS) or bromine). Use a molar ratio of brominating agent to starting material that is as close to 1:1 as possible. Adding the brominating agent portion-wise can help maintain a low concentration and improve selectivity for mono-bromination.[1]

      • Temperature Control: Perform the reaction at a lower temperature (e.g., 0-5 °C) to decrease the reaction rate and enhance selectivity.[1]

  • Side-chain Bromination: Although less common for this substrate under electrophilic aromatic substitution conditions, radical conditions (e.g., presence of a radical initiator, UV light) could lead to bromination of the methyl group of the methylthio moiety.[2]

    • Solution: Ensure the reaction is performed in the dark and that no radical initiators are present, unless side-chain bromination is the intended reaction.

  • Incomplete Reaction: Insufficient reaction time or temperature may lead to a significant amount of unreacted starting material.

    • Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue the reaction until the starting material is consumed.

ParameterRecommendation for MonobrominationRationale
Brominating Agent N-Bromosuccinimide (NBS) or Br₂NBS is often preferred for controlled bromination.
Stoichiometry 1.0 - 1.1 equivalents of brominating agentMinimizes over-bromination.[1]
Temperature 0 - 25 °CReduces the rate of reaction and improves selectivity.[1]
Solvent Acetic acid, Dichloromethane, or DMFChoice of solvent can influence reactivity.[1]
Issue 2: Formation of Impurities During the Oxidation of 3-Bromo-4-(methylthio)benzoic acid

Question: During the oxidation of 3-Bromo-4-(methylthio)benzoic acid to the final product, I am observing significant byproduct formation. How can I minimize these impurities?

Answer:

The oxidation of the sulfide to a sulfone is a critical step where side reactions can readily occur if not properly controlled.[3] The primary challenge is often over-oxidation or reactions involving other functional groups in the molecule.

Potential Causes and Solutions:

  • Over-oxidation to Sulfoxide: The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. If the reaction is not driven to completion, you may have a mixture of the desired sulfone and the intermediate 3-bromo-4-(methylsulfinyl)benzoic acid.

    • Solution:

      • Sufficient Oxidant: Ensure at least two equivalents of the oxidizing agent (e.g., hydrogen peroxide) are used to facilitate the complete conversion of the sulfide to the sulfone.

      • Reaction Time and Temperature: Allow for sufficient reaction time and consider a moderate increase in temperature to push the reaction to completion. Monitor via TLC or HPLC.

  • Oxidative Degradation: Harsh oxidizing conditions can lead to the degradation of the aromatic ring or other functional groups.

    • Solution:

      • Milder Oxidants: Employ controlled and selective oxidizing agents. Aqueous hydrogen peroxide is considered a "green" and effective oxidant.[4][5] Other reagents like potassium permanganate can be used, but require careful control to avoid unwanted side reactions.[6]

      • Catalytic Methods: Consider using a catalytic system, which can allow for milder reaction conditions and improved selectivity.[3][5]

  • Reaction with the Carboxylic Acid Group: Some oxidizing agents under certain pH conditions could potentially react with the carboxylic acid group, although this is generally less likely than oxidation of the sulfide.

Oxidizing AgentTypical ConditionsPotential Side Reactions
Hydrogen Peroxide (H₂O₂) Acetic acid, 25-70 °CIncomplete oxidation to sulfoxide.
Potassium Permanganate (KMnO₄) Basic or acidic solution, heatPotential for oxidative cleavage of the aromatic ring if not controlled.[2][7][8]
Oxone® (Potassium peroxymonosulfate) Methanol/water, room temperatureGenerally clean, but can be aggressive.

Frequently Asked Questions (FAQs)

Q1: What is the optimal order of steps for the synthesis: bromination followed by oxidation, or oxidation followed by bromination?

A1: The order of these steps is a critical strategic decision in the synthesis.

  • Bromination then Oxidation: Starting with 4-(methylthio)benzoic acid, the methylthio group is an ortho-, para-directing activator, which facilitates the bromination at the desired 3-position. The subsequent oxidation of the sulfide to the sulfone is generally a reliable transformation. This is often the preferred route.

  • Oxidation then Bromination: If you start with 4-(methylsulfonyl)benzoic acid, the methylsulfonyl group is a deactivating meta-director. This would make the electrophilic aromatic substitution (bromination) at the 3-position (ortho to the sulfonyl group and meta to the carboxylic acid) more challenging and could require harsher conditions, potentially leading to lower yields and more byproducts.

Therefore, bromination followed by oxidation is generally the more logical and efficient synthetic route.

Q2: How can I effectively purify the final product, this compound?

A2: Purification is crucial to obtain a high-purity final product.

  • Recrystallization: This is the most common and effective method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water, acetic acid/water) should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.

  • Column Chromatography: If recrystallization is ineffective at removing certain impurities, silica gel column chromatography can be employed. A solvent system with appropriate polarity (e.g., a mixture of hexanes and ethyl acetate with a small amount of acetic acid) can separate the desired product from byproducts.

Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A3: A combination of techniques is recommended:

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively track the consumption of starting materials and the formation of products.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and can detect minor impurities.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any isomeric or other impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., C=O of the carboxylic acid, S=O of the sulfone).

    • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Visualizing the Synthetic Pathway and Potential Side Reactions

The following diagram illustrates the primary synthetic route and highlights the potential for byproduct formation.

Synthesis_Pathway Start 4-(Methylthio)benzoic acid Intermediate 3-Bromo-4-(methylthio)benzoic acid Start->Intermediate Bromination (e.g., NBS, Acetic Acid) Dibromo 3,5-Dibromo-4-(methylthio)benzoic acid Start->Dibromo Over-bromination Product This compound Intermediate->Product Oxidation (e.g., H₂O₂, Acetic Acid) Sulfoxide 3-Bromo-4-(methylsulfinyl)benzoic acid Intermediate->Sulfoxide Incomplete Oxidation

Caption: Synthetic route and potential side reactions.

Experimental Protocols

Protocol 1: Bromination of 4-(methylthio)benzoic acid
  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(methylthio)benzoic acid (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and dry under vacuum.

Protocol 2: Oxidation to this compound
  • Suspend the crude 3-bromo-4-(methylthio)benzoic acid (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Slowly add 30% aqueous hydrogen peroxide (2.2 eq) dropwise to the suspension. An exotherm may be observed.

  • Heat the reaction mixture to 60-70 °C and maintain for 2-4 hours.

  • Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material and the sulfoxide intermediate.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

References

Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-4-(methylsulfonyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis and subsequent reactions of this versatile building block. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Section 1: Synthesis and Purification FAQs

The primary synthetic route to this compound involves the oxidation of its thioether precursor, 3-Bromo-4-(methylthio)benzoic acid. This section focuses on optimizing this key transformation and the subsequent purification of the final product.

Q1: My oxidation of 3-Bromo-4-(methylthio)benzoic acid to the sulfone is sluggish and gives a mixture of sulfoxide and sulfone. How can I drive the reaction to completion?

A1: Achieving complete oxidation to the sulfone without stopping at the sulfoxide intermediate is a common challenge.[1][2] The key lies in selecting the appropriate oxidant and ensuring sufficient stoichiometry and reaction time.

  • Expert Insight: While milder oxidants can be effective for sulfide-to-sulfoxide conversion, a more robust oxidizing agent is typically required for the subsequent oxidation to the sulfone.[3] Over-oxidation is generally not a concern for this substrate under typical conditions, but incomplete reaction is.

  • Recommended Protocol: A reliable method involves using hydrogen peroxide in acetic acid. This system is both effective and environmentally benign.

    Detailed Protocol: Oxidation of 3-Bromo-4-(methylthio)benzoic acid

    • In a round-bottom flask, suspend 3-Bromo-4-(methylthio)benzoic acid (1.0 eq) in glacial acetic acid.

    • Slowly add 30% hydrogen peroxide (H₂O₂) (2.2-3.0 eq) to the suspension at room temperature. The reaction is exothermic, so controlled addition is crucial.

    • Heat the reaction mixture to 80-100°C and monitor its progress by TLC or LC-MS.

    • If the reaction stalls, an additional portion of H₂O₂ can be added.

    • Upon completion, cool the mixture and precipitate the product by adding it to cold water.

    • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Troubleshooting Flowchart:

    G start Reaction Incomplete (Mixture of Sulfoxide/Sulfone) check_oxidant Check Oxidant Stoichiometry start->check_oxidant check_temp Increase Reaction Temperature check_oxidant->check_temp Stoichiometry OK add_oxidant Add More Oxidant (e.g., H₂O₂) check_oxidant->add_oxidant < 2.2 eq check_time Extend Reaction Time check_temp->check_time Temp at 80-100°C outcome_fail Still Incomplete check_temp->outcome_fail Temp < 80°C check_time->add_oxidant Time > 4h check_time->outcome_fail Time < 4h outcome_success Reaction Complete add_oxidant->outcome_success

    Caption: Troubleshooting incomplete oxidation.

Q2: What is the most effective method for purifying crude this compound?

A2: The purification strategy depends on the nature of the impurities. For most common impurities, such as the starting thioether or the intermediate sulfoxide, recrystallization is highly effective.

  • Expert Insight: Due to the acidic nature of the carboxylic group, an acid-base workup can be a powerful purification tool to remove non-acidic impurities.[4][5]

  • Recommended Purification Protocol:

    • Dissolve the crude product in a dilute aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to form the sodium salt.[5]

    • Filter the solution to remove any insoluble, non-acidic impurities.

    • Cool the filtrate in an ice bath.

    • Slowly acidify the solution with concentrated hydrochloric acid (HCl) to a pH of ~2 to re-precipitate the purified benzoic acid.[4][5]

    • Collect the purified solid by filtration, wash with a small amount of cold water to remove residual salts, and dry thoroughly.

Purification Method Advantages Disadvantages
Recrystallization Good for removing closely related impurities.Can lead to product loss in the mother liquor.
Acid-Base Workup Excellent for removing non-acidic impurities.May not remove other acidic impurities.
Column Chromatography Provides high purity.Can be time-consuming and requires significant solvent.

Section 2: Optimizing Downstream Reactions

This compound is a valuable intermediate, often used in coupling reactions. This section provides guidance on two common transformations: Suzuki-Miyaura coupling and amide bond formation.

Q3: I am having trouble with the Suzuki-Miyaura coupling of this compound. What are the critical parameters to consider?

A3: The success of a Suzuki-Miyaura coupling hinges on the careful selection of the catalyst, base, and solvent system.[6][7][8] The electron-withdrawing nature of the sulfonyl and carboxylic acid groups can impact the reactivity of the aryl bromide.

  • Expertise & Causality: The palladium catalyst's choice is crucial. For an electron-deficient aryl bromide like this, an electron-rich phosphine ligand can facilitate the oxidative addition step, which is often rate-limiting. The base is required to activate the boronic acid for transmetalation.[6]

  • Recommended Conditions for Suzuki-Miyaura Coupling:

Parameter Recommendation Rationale
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Provides a good balance of activity and stability.
Base K₂CO₃ or Cs₂CO₃Aqueous inorganic bases are generally effective and easy to remove.
Solvent Dioxane/Water or Toluene/Ethanol/WaterA biphasic system helps to dissolve both the organic and inorganic reagents.
Temperature 80-100°CSufficient thermal energy is typically required to drive the catalytic cycle.

  • Experimental Workflow:

    G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Combine Aryl Bromide, Boronic Acid, Base, and Catalyst in Flask degas Degas Solvent (N₂ or Ar Purge) prep->degas heat Heat to 80-100°C degas->heat monitor Monitor by TLC or LC-MS heat->monitor extract Aqueous Workup (e.g., EtOAc/Water) monitor->extract purify Purify by Recrystallization or Chromatography extract->purify

    Caption: Standard workflow for Suzuki-Miyaura coupling.

Q4: What are the best practices for amide coupling with this compound to avoid side reactions?

A4: Amide bond formation with this substrate is generally straightforward, but requires standard coupling reagents to activate the carboxylic acid.[9] The primary consideration is to use conditions that are mild enough to avoid any potential side reactions involving the bromo or sulfonyl groups.

  • Trustworthiness & Self-Validation: A reliable amide coupling protocol will cleanly consume the starting carboxylic acid and amine to form the desired amide with minimal byproduct formation, which can be easily verified by TLC or LC-MS.[10]

  • Recommended Amide Coupling Protocol:

    • Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in an anhydrous aprotic solvent like DMF or DCM.

    • Add a coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each).

    • Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the mixture.

    • Stir the reaction at room temperature and monitor for completion.

    • Upon completion, perform a standard aqueous workup to remove the coupling byproducts and excess reagents.

    • Purify the resulting amide by recrystallization or column chromatography.

  • Troubleshooting Common Amide Coupling Issues:

    • Low Yield: Ensure all reagents and solvents are anhydrous. The presence of water can hydrolyze the activated acid intermediate. Also, confirm the quality of the coupling reagent.

    • Multiple Spots on TLC: This could indicate side reactions with the coupling agent or the formation of an anhydride from the self-coupling of the benzoic acid.[10] Ensure the amine is added before or concurrently with the coupling agent and that an appropriate amount of base is used.

Section 3: Analytical Characterization

Accurate characterization of this compound and its derivatives is essential for ensuring purity and confirming structure.

Q5: What are the expected analytical signatures for this compound?

A5: A combination of NMR spectroscopy, mass spectrometry, and melting point analysis will confirm the identity and purity of the compound.

  • ¹H NMR: Expect to see three aromatic protons in the characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. A singlet corresponding to the methyl group of the sulfone will be present, typically downfield due to the electron-withdrawing nature of the SO₂ group. The carboxylic acid proton will appear as a broad singlet, also downfield.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

  • Melting Point: A sharp melting point is a good indicator of high purity.

References

Technical Support Center: Purification of 3-Bromo-4-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Bromo-4-(methylsulfonyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format. This resource aims to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a deeper understanding of the purification process.

I. Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds like this compound, leveraging differences in solubility between the target compound and impurities. However, its success is highly dependent on the choice of solvent and the experimental conditions.

Q1: My this compound is not dissolving in the hot solvent. What should I do?

A1: This is a common issue that can arise from several factors:

  • Insufficient Solvent: You may not have added enough solvent to dissolve the compound at its boiling point. Cautiously add small increments of the hot solvent until the solid dissolves.

  • Inappropriate Solvent: The chosen solvent may not be a good match for your compound. This compound is a polar molecule due to the carboxylic acid and sulfonyl groups. Therefore, polar solvents are generally a good starting point. If the compound remains insoluble even with additional hot solvent, a new solvent or a solvent mixture is necessary.

  • Insoluble Impurities: Your crude product might contain insoluble impurities. If a large portion of your compound has dissolved but a small amount of solid remains, this is a likely cause. In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool and crystallize.

Q2: I've successfully dissolved my compound, but no crystals are forming upon cooling. What's happening?

A2: The absence of crystal formation upon cooling usually points to one of two scenarios:

  • Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its equilibrium solubility. To induce crystallization, you can:

    • Scratch the inner surface of the flask with a glass rod at the meniscus. This creates nucleation sites for crystal growth.

    • Add a "seed crystal" of pure this compound to the solution.

  • Excess Solvent: You may have used too much solvent, preventing the solution from becoming saturated upon cooling. To remedy this, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Q3: My compound is "oiling out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent. To address this:

  • Reheat the solution to dissolve the oil.

  • Add a co-solvent that has a lower boiling point and in which the compound is less soluble. This will lower the overall boiling point of the solvent system and can promote crystallization.

  • Allow the solution to cool more slowly. A slower cooling rate provides more time for ordered crystal lattice formation.

Q4: What is a good starting point for selecting a recrystallization solvent for this compound?

A4: Given the polar nature of this compound, polar solvents are a logical choice. A general rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[1] Water can be a good solvent for polar compounds, especially when heated.[1] For aromatic carboxylic acids, solvent systems like ethanol/water or ethyl acetate/hexane are often effective.[1][2] It is always recommended to perform small-scale solubility tests with a variety of solvents to identify the ideal one for your specific sample.

Table 1: Recommended Solvents for Recrystallization of this compound
Solvent/Solvent SystemRationale
WaterThe compound's polar functional groups suggest some solubility in hot water.[1]
Ethanol/WaterA common and effective solvent pair for many organic acids.
Ethyl Acetate/HexaneAnother widely used solvent system for compounds of intermediate polarity.[1]
Acetic AcidCan be a good solvent for carboxylic acids.

II. HPLC Purification and Analysis Troubleshooting

High-Performance Liquid Chromatography (HPLC) is an essential tool for both the purification and purity assessment of this compound.

Q5: I'm developing an HPLC method for my compound. What are the key parameters to consider?

A5: For a polar, aromatic compound like this compound, reversed-phase HPLC is the most common approach. Key parameters to optimize include:

  • Stationary Phase: A C18 column is a good starting point. For higher resolution, consider a column with smaller particle size (e.g., 3 µm).

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier is typically used.

    • Aqueous Component: Acidified water (e.g., with 0.1% formic acid or phosphoric acid) is often used to suppress the ionization of the carboxylic acid group, leading to better peak shape.

    • Organic Modifier: Acetonitrile or methanol are common choices. The choice between them can significantly affect selectivity.

  • Detection Wavelength: The aromatic nature of the compound suggests strong UV absorbance. A wavelength around 230-254 nm is likely to provide good sensitivity.

Q6: My HPLC chromatogram shows poor peak shape (e.g., tailing or fronting). What can I do?

A6: Poor peak shape can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.

  • Secondary Interactions: Interactions between the analyte and the stationary phase, other than the desired reversed-phase interaction, can cause peak tailing. For an acidic compound like this, interactions with residual silanol groups on the silica-based stationary phase are a common cause. Adding a small amount of acid to the mobile phase can help to suppress these interactions.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase should be controlled to ensure the compound is in a single ionic form. For a carboxylic acid, a pH below its pKa is generally preferred.

Q7: I'm seeing extraneous peaks in my chromatogram. What are the possible sources?

A7: Extraneous peaks can originate from several sources:

  • Impurities in the Sample: These could be starting materials, byproducts from the synthesis, or degradation products.

  • Contamination from the Solvent or HPLC System: Always use high-purity solvents and ensure your HPLC system is clean.

  • Carryover from Previous Injections: A proper wash cycle between injections is crucial to prevent carryover.

Table 2: Starting HPLC Method Parameters for this compound
ParameterRecommended ConditionRationale
Column C18, 5 µm, 4.6 x 150 mmStandard for reversed-phase separation of moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses ionization of the carboxylic acid, improving peak shape.
Mobile Phase B AcetonitrileCommon organic modifier in reversed-phase HPLC.
Gradient 30-70% B over 15 minutesA good starting gradient to elute the compound and potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection 254 nmAromatic compounds typically absorb strongly in this region.
Injection Volume 10 µLA standard injection volume for analytical HPLC.

III. Identifying and Removing Common Impurities

The purity of your final product is directly related to the effectiveness of removing impurities. Understanding the potential impurities is the first step in developing a robust purification strategy.

Q8: What are the likely impurities in my crude this compound?

A8: The nature of impurities will depend on the synthetic route used. A common synthesis for similar benzoic acids involves the oxidation of a toluene derivative.[3][4][5][6] In this case, potential impurities could include:

  • Unreacted Starting Material: The corresponding methyl-substituted precursor.

  • Partially Oxidized Intermediates: Such as the corresponding benzaldehyde or benzyl alcohol.[3]

  • Over-brominated or Isomeric Products: Depending on the bromination conditions.

  • Residual Catalysts or Reagents: From the oxidation and bromination steps.

Q9: How can I remove these impurities?

A9: The choice of purification method will depend on the nature of the impurities:

  • Recrystallization: This is often effective for removing small amounts of impurities with different solubility profiles.

  • Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is a good starting point.

  • Acid-Base Extraction: The carboxylic acid functionality allows for selective extraction. By dissolving the crude product in an organic solvent and washing with a basic aqueous solution (e.g., sodium bicarbonate), the acidic product will move to the aqueous layer, leaving non-acidic impurities in the organic layer. The product can then be recovered by acidifying the aqueous layer and extracting with an organic solvent.

IV. Experimental Workflows and Diagrams

Visualizing the purification process can aid in understanding and decision-making.

Workflow for Purification Method Selection

Purification_Workflow cluster_optional Optional Pre-purification start Crude Product (this compound) purity_check1 Assess Purity (e.g., by TLC or crude HPLC) start->purity_check1 extraction Acid-Base Extraction (if non-acidic impurities are suspected) start->extraction decision1 Purity > 90%? purity_check1->decision1 recrystallization Recrystallization decision1->recrystallization Yes chromatography Column Chromatography decision1->chromatography No purity_check2 Assess Purity recrystallization->purity_check2 decision2 Purity > 98%? purity_check2->decision2 final_product Final Pure Product decision2->final_product Yes decision2->chromatography No chromatography->purity_check2 extraction->purity_check1

Caption: Decision workflow for selecting the appropriate purification method.

Troubleshooting Recrystallization

Recrystallization_Troubleshooting start Recrystallization Issue issue1 Compound Not Dissolving start->issue1 issue2 No Crystals Forming start->issue2 issue3 Oiling Out start->issue3 solution1a Add more hot solvent issue1->solution1a solution1b Choose a more suitable solvent issue1->solution1b solution1c Perform hot filtration issue1->solution1c solution2a Scratch flask / Add seed crystal issue2->solution2a solution2b Evaporate some solvent issue2->solution2b solution3a Reheat and add co-solvent issue3->solution3a solution3b Cool more slowly issue3->solution3b

Caption: Troubleshooting common issues in recrystallization.

References

Technical Support Center: 3-Bromo-4-(methylsulfonyl)benzoic Acid - Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-Bromo-4-(methylsulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and practical protocols related to the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate potential challenges, design robust experiments, and interpret your results with confidence.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, stability, and analysis of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: Based on safety data for aryl sulfonic acids, this compound should be stored in a tightly closed container in a dry, well-ventilated area.[1] It is classified as a combustible, corrosive hazardous material, so it should be kept locked up or in an area accessible only to qualified personnel.

Q2: What are the main functional groups that influence the stability of this molecule?

A2: The stability of this compound is primarily influenced by three functional groups: the carboxylic acid, the aryl bromide, and the methylsulfonyl group. The interplay of their electronic effects (electron-withdrawing nature of the sulfone and carboxyl groups) and their susceptibility to different reaction conditions will dictate the degradation pathways.

Q3: Is this compound susceptible to hydrolysis?

A3: Yes, like many carboxylic acids and aryl halides, it can be susceptible to hydrolysis, particularly under basic or acidic conditions and at elevated temperatures. The carboxylic acid can be deprotonated under basic conditions, which may affect its reactivity. The carbon-bromine bond could potentially undergo nucleophilic substitution to form a hydroxylated species, although this typically requires harsh conditions.

Q4: What should I consider when developing a stability-indicating HPLC method for this compound?

A4: A successful stability-indicating method must be able to separate the intact parent compound from all potential degradation products. Key considerations include:

  • Column Choice: A C18 column is a common starting point for reversed-phase chromatography of aromatic acids.

  • Mobile Phase pH: The pH of the mobile phase should be controlled with a buffer to ensure consistent ionization of the carboxylic acid group, which is crucial for reproducible retention times and good peak shape. An acidic mobile phase (e.g., pH 2.5-4) is often used to suppress the ionization of the carboxylic acid.

  • Wavelength Selection: A photodiode array (PDA) detector is recommended to assess peak purity and to select an optimal detection wavelength (e.g., around 235 nm for benzoic acid derivatives).[2]

  • Forced Degradation: You must challenge the method by analyzing samples that have been subjected to forced degradation (hydrolysis, oxidation, heat, and light) to ensure specificity.

II. Troubleshooting Guides

This section provides practical advice for resolving common issues encountered during the analysis of this compound.

Guide 1: HPLC Analysis - Poor Peak Shape (Tailing or Fronting)
Symptom Potential Cause(s) Troubleshooting Steps
Peak Tailing 1. Secondary Silanol Interactions: The carboxylic acid or other polar groups interacting with the silica backbone of the column. 2. Column Overload: Injecting too much sample. 3. Mismatched Sample Solvent: Sample dissolved in a solvent much stronger than the mobile phase.1. Adjust Mobile Phase pH: Lower the pH (e.g., to 2.5-3.0) to fully protonate the carboxylic acid. 2. Reduce Injection Volume/Concentration: Perform a dilution series to check for overload. 3. Solvent Matching: Dissolve the sample in the mobile phase or a weaker solvent.
Peak Fronting 1. Column Overload: Often seen with high concentrations of the analyte. 2. Low Column Temperature: Can lead to poor mass transfer.1. Dilute the Sample: Reduce the concentration of the injected sample. 2. Increase Column Temperature: Set the column oven to 30-40 °C to improve peak symmetry.
Split Peaks 1. Clogged Column Frit or Guard Column: Particulate matter blocking the flow path. 2. Column Void: A channel has formed at the head of the column.1. Backflush the Column: (Follow manufacturer's instructions). Replace the guard column. 2. Replace the Column: A void at the column inlet is often irreversible.
Guide 2: Inconsistent Results in Stability Studies
Symptom Potential Cause(s) Troubleshooting Steps
High Variability in Degradation Levels 1. Inconsistent Stress Conditions: Fluctuations in temperature, light intensity, or pH. 2. Sample Preparation Inconsistency: Variations in sample concentration or solvent.1. Calibrate Equipment: Ensure ovens, light chambers, and pH meters are calibrated and functioning correctly. 2. Standardize Procedures: Use a detailed SOP for sample preparation and handling.
Mass Balance Issues (<95% or >105%) 1. Co-eluting Peaks: A degradation product is not separated from the parent peak. 2. Non-chromophoric Degradants: Degradation products do not absorb UV light at the detection wavelength. 3. Volatile Degradants: Degradation products are lost to the atmosphere.1. Optimize HPLC Method: Adjust gradient, mobile phase, or try a different column. Use a PDA detector to check for peak purity. 2. Use a Universal Detector: Employ a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) to detect all components. 3. Consider Headspace GC: If decarboxylation is suspected, headspace gas chromatography can be used to detect volatile products like CO2.

III. Experimental Protocols & Potential Degradation Pathways

This section provides detailed protocols for conducting forced degradation studies and illustrates the likely degradation pathways based on the chemical nature of the molecule.

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound and to establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as a 50:50 mixture of acetonitrile and water.

2. Stress Conditions (ICH Guideline Approach):

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature or slightly elevated temperature (e.g., 40-60°C). Withdraw samples at various time points, neutralize with 0.1 N HCl, and dilute for analysis.

  • Oxidative Degradation: Treat the stock solution with 3-6% hydrogen peroxide (H₂O₂) at room temperature. Protect from light. Withdraw samples at various time points and dilute for analysis.

  • Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 80-105°C). Analyze samples at various time points.

  • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light with aluminum foil.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method (see Protocol 2 for a starting point).

  • Aim for 5-20% degradation of the active ingredient to ensure that the most relevant degradation products are formed without overly complex secondary degradation.

Protocol 2: Stability-Indicating HPLC Method (Starting Point)

This method is adapted from a procedure for the similar compound, 3-Bromo-4-methylbenzoic acid, and should be validated for this compound.[3]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B).

    • For MS compatibility, replace phosphoric acid with 0.1% formic acid.

  • Gradient: (Example) 30% A to 80% A over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 235 nm

  • Injection Volume: 10 µL

Potential Degradation Pathways

1. Hydrolytic Degradation:

  • Debromination: Under harsh hydrolytic conditions (high temperature, strong base), nucleophilic aromatic substitution could occur, replacing the bromine atom with a hydroxyl group to form 3-hydroxy-4-(methylsulfonyl)benzoic acid.

  • Decarboxylation: At very high temperatures, the carboxylic acid group may be lost as CO₂, particularly if the aromatic ring is destabilized.[4][5]

2. Oxidative Degradation:

  • Hydroxylation of the Aromatic Ring: Strong oxidizing agents like hydrogen peroxide can introduce hydroxyl groups onto the aromatic ring.

  • Oxidation of the Sulfone: While the sulfone group is already in a high oxidation state and generally stable, extreme oxidative conditions could potentially lead to cleavage of the C-S bond.

3. Photolytic Degradation:

  • Homolytic Cleavage of C-Br Bond: UV light can induce the homolytic cleavage of the carbon-bromine bond, leading to the formation of a debrominated radical species which can then react further. Reductive debromination is a common photodegradation pathway for brominated aromatic compounds.[6][7]

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation A 3-Bromo-4-(methylsulfonyl) benzoic acid B 3-Hydroxy-4-(methylsulfonyl) benzoic acid A->B Nucleophilic Substitution (e.g., OH-) C Decarboxylated Product A->C Thermal Decarboxylation (High Temp) D 3-Bromo-4-(methylsulfonyl) benzoic acid E Hydroxylated Ring Products D->E Oxidation (e.g., H₂O₂) F 3-Bromo-4-(methylsulfonyl) benzoic acid G 4-(Methylsulfonyl) benzoic acid F->G Reductive Debromination (UV Light)

References

Technical Support Center: Scaling Up Production of 3-Bromo-4-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-4-(methylsulfonyl)benzoic acid. As a crucial intermediate in the development of various pharmaceuticals, successfully scaling its production is often a critical step. This document provides practical, in-depth guidance to navigate the challenges you may encounter, moving from lab-scale experiments to pilot or manufacturing scale. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Here we address common high-level questions regarding the synthesis and scale-up of this compound.

Q1: What is a common and scalable synthetic route for this compound?

A common and industrially viable route starts from the more readily available 4-(methylthio)benzoic acid. This multi-step synthesis involves an initial oxidation of the thioether to the sulfone, followed by a regioselective bromination. This approach is generally preferred for its use of accessible starting materials and well-understood transformations.

Q2: What are the primary challenges when scaling up the bromination step?

The key challenges in scaling up the bromination of 4-(methylsulfonyl)benzoic acid are managing the exothermic nature of the reaction, ensuring regioselectivity to avoid the formation of isomeric impurities, and handling the corrosive and hazardous brominating agents safely. On a large scale, localized overheating can lead to side reactions and impurity formation.

Q3: How can I control the formation of the di-brominated impurity?

Formation of di-brominated species is a common issue. Control is best achieved through careful stoichiometry of the brominating agent and controlled addition at a low temperature. At scale, this means a slow, subsurface addition of the brominating agent to a well-agitated reaction mass to avoid localized high concentrations.

Q4: What are the recommended purification methods for the final product at a large scale?

Recrystallization is the most common and effective method for purifying this compound on a large scale. The choice of solvent system is critical and often requires optimization to ensure high recovery and purity. In some cases, a slurry wash with a suitable solvent can be employed as a preliminary purification step.

Synthesis Workflow Overview

The overall synthetic strategy can be visualized as a two-step process. The initial step focuses on the oxidation of the sulfide to the sulfone, followed by the critical bromination step.

Synthesis_Workflow Start 4-(methylthio)benzoic acid Step1 Oxidation (e.g., H2O2, Oxone®) Start->Step1 Intermediate 4-(methylsulfonyl)benzoic acid Step1->Intermediate Step2 Bromination (e.g., Br2, NBS) Intermediate->Step2 Product This compound Step2->Product

Caption: Overall synthetic workflow.

Troubleshooting Guide

This section provides detailed troubleshooting advice for specific issues that may arise during the scale-up of this compound production.

Problem 1: Incomplete Oxidation in Step 1

Symptom: HPLC analysis of the reaction mixture after the oxidation of 4-(methylthio)benzoic acid shows the presence of starting material and/or the corresponding sulfoxide intermediate.

Potential Causes & Solutions:

CauseRecommended Action
Insufficient Oxidant Ensure accurate stoichiometry of the oxidizing agent. On a larger scale, it's crucial to account for the purity of the starting material and the oxidant.
Poor Mass Transfer In a large reactor, inadequate agitation can lead to poor mixing of the reactants. Increase the agitation speed and ensure proper baffle design for efficient mixing.
Low Reaction Temperature While the reaction is exothermic, maintaining a sufficient temperature is necessary for a reasonable reaction rate. Monitor the internal temperature and adjust heating/cooling as needed.
Decomposition of Oxidant If using hydrogen peroxide, ensure it is properly stabilized and stored. Gradual addition of the oxidant can also mitigate decomposition.
Problem 2: Exothermic Runaway During Bromination (Step 2)

Symptom: A rapid and uncontrolled increase in the internal temperature of the reactor during the addition of the brominating agent.

Potential Causes & Solutions:

CauseRecommended Action
Addition Rate Too Fast This is the most common cause. The addition of the brominating agent must be slow and controlled, allowing the reactor's cooling system to dissipate the generated heat.
Inadequate Cooling Ensure the reactor's cooling system is functioning optimally. Check the coolant temperature and flow rate.
Localized "Hot Spots" Poor agitation can lead to localized areas of high reactant concentration and temperature. Ensure vigorous and efficient stirring throughout the addition.
Problem 3: Formation of Impurities During Bromination

Symptom: HPLC analysis of the crude product shows significant levels of impurities, such as the starting material, di-brominated product, or other isomers.

Potential Causes & Solutions:

CauseRecommended Action
Unreacted Starting Material This can be due to insufficient brominating agent or a reaction time that is too short. Ensure the reaction is monitored to completion by a suitable in-process control (e.g., HPLC).
Di-brominated Product This is typically caused by an excess of the brominating agent or localized high concentrations. Use a slight excess of the starting material or a controlled, slow addition of the brominating agent.
Isomeric Impurities The methylsulfonyl group is strongly deactivating and meta-directing, while the carboxylic acid group is also meta-directing. However, under certain conditions, other isomers can form. Running the reaction at a lower temperature can improve regioselectivity.

digraph "Impurity_Formation" {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];

SM [label="4-(methylsulfonyl)benzoic acid", shape=box, fillcolor="#FBBC05"]; Reagent [label="+ Brominating Agent", shape=plaintext]; Product [label="Desired Product\n(3-Bromo)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Impurity1 [label="Unreacted SM", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Impurity2 [label="Di-bromo Product", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Impurity3 [label="Other Isomers", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

SM -> Reagent [arrowhead=none]; Reagent -> Product; Reagent -> Impurity1 [label="Incomplete\nReaction"]; Reagent -> Impurity2 [label="Excess\nReagent"]; Reagent -> Impurity3 [label="Poor\nSelectivity"];

caption="Potential impurity pathways."; }

Caption: Potential impurity pathways.

Problem 4: Difficulty in Product Isolation and Purification

Symptom: Low yield after recrystallization, or the final product does not meet the required purity specifications.

Potential Causes & Solutions:

CauseRecommended Action
Inappropriate Recrystallization Solvent The ideal solvent should dissolve the product well at elevated temperatures but poorly at room temperature, while impurities should remain soluble at all temperatures. A solvent screen is highly recommended.
Product Loss in Mother Liquor If the product has significant solubility in the recrystallization solvent even at low temperatures, this can lead to substantial yield loss. Consider using an anti-solvent to induce further precipitation.
Co-precipitation of Impurities If an impurity has similar solubility properties to the product, it may co-precipitate. In such cases, a multi-step purification involving different solvent systems or a pre-purification step like a slurry wash may be necessary.

Experimental Protocols

The following are example protocols for the key steps in the synthesis of this compound, intended for guidance and adaptation to your specific equipment and scale.

Protocol 1: Oxidation of 4-(methylthio)benzoic acid
  • Charge the reactor with 4-(methylthio)benzoic acid and a suitable solvent (e.g., acetic acid).

  • Cool the mixture to 10-15 °C with gentle agitation.

  • Slowly add the oxidizing agent (e.g., 30% hydrogen peroxide) subsurface, maintaining the internal temperature below 30 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete as monitored by HPLC.

  • Quench the reaction by adding a solution of sodium sulfite.

  • Isolate the product, 4-(methylsulfonyl)benzoic acid, by filtration, wash with water, and dry under vacuum.

Protocol 2: Bromination of 4-(methylsulfonyl)benzoic acid
  • Charge the reactor with 4-(methylsulfonyl)benzoic acid and a suitable solvent (e.g., a halogenated hydrocarbon or acetonitrile).

  • Cool the mixture to 0-5 °C.

  • Slowly add the brominating agent (e.g., liquid bromine or a solution of N-bromosuccinimide) subsurface over several hours, ensuring the temperature does not exceed 10 °C.

  • Stir the reaction at a low temperature until complete.

  • Work-up the reaction by quenching with a reducing agent (e.g., sodium bisulfite solution) and then adding water.

  • Isolate the crude this compound by filtration.

Protocol 3: Purification by Recrystallization
  • Charge a clean reactor with the crude this compound and the chosen recrystallization solvent (e.g., ethyl acetate or butyl acetate).

  • Heat the mixture with agitation until a clear solution is obtained.

  • Slowly cool the solution to allow for crystal formation. The cooling rate can significantly impact crystal size and purity.

  • Hold at a low temperature for several hours to maximize yield.

  • Isolate the purified product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Technical Support Center: Purification of Crude 3-Bromo-4-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Bromo-4-(methylsulfonyl)benzoic acid (CAS No. 39058-84-9). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this important synthetic intermediate. The purity of this compound is critical for its successful use in subsequent synthetic steps, particularly in medicinal chemistry where it serves as a key building block.[1] This document provides in-depth troubleshooting advice and frequently asked questions to ensure you obtain a high-purity product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of crude this compound.

Recrystallization Issues

Q1: My recrystallized this compound still shows impurities on my TLC/HPLC analysis. What went wrong?

A1: This is a common issue that can arise from several factors related to the recrystallization process. Here's a breakdown of potential causes and their solutions:

  • Inappropriate Solvent Choice: The success of recrystallization hinges on selecting a solvent (or solvent system) where the desired compound is highly soluble at elevated temperatures but sparingly soluble at room temperature, while the impurities are either highly soluble or insoluble at all temperatures. For aromatic benzoic acids, a common starting point is hot water, though its effectiveness can vary with substitution patterns.[2][3] For similar bromo-substituted benzoic acids, solvents like ethyl acetate or butyl acetate have been used.[4] A solvent pair, such as dichloromethane and methanol, has also been shown to be effective for related compounds, where dichloromethane is the "good" solvent and methanol is the "poor" solvent.[5]

    • Solution: Experiment with different solvent systems. A good starting point would be to test the solubility of your crude product in small amounts of various solvents (e.g., water, ethanol, ethyl acetate, toluene, or a mixture like ethyl acetate/hexanes) at room temperature and upon heating.

  • Cooling Rate Was Too Fast: Rapid cooling of the saturated solution can lead to the trapping of impurities within the crystal lattice.

    • Solution: Allow the flask to cool slowly to room temperature on a benchtop before placing it in an ice bath. This slow cooling promotes the formation of larger, purer crystals.

  • Insufficient Washing of Crystals: Impurities can remain on the surface of the crystals if they are not washed properly after filtration.

    • Solution: After filtration, wash the crystals with a small amount of the cold recrystallization solvent. This will wash away any residual mother liquor containing dissolved impurities without dissolving a significant amount of your product.

Q2: No crystals are forming even after the solution has cooled to room temperature. What should I do?

A2: The absence of crystal formation is usually due to either the solution not being saturated or the presence of an energy barrier to nucleation. Here are some techniques to induce crystallization:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]

    • Seeding: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed crystal" will act as a template for further crystal growth.[5]

  • Increase Concentration: It's possible you used too much solvent.

    • Solution: Gently heat the solution to evaporate some of the solvent. Once you observe the solution becoming slightly cloudy, add a few drops of the solvent back until it becomes clear again, and then allow it to cool slowly.

  • Add an Anti-solvent: If you are using a single solvent system, you can try adding a "poor" solvent (an anti-solvent) in which your compound is insoluble. Add the anti-solvent dropwise to the warm solution until it becomes slightly turbid, then allow it to cool.

Chromatographic Purification Issues

Q3: I'm trying to purify my compound using column chromatography, but I'm getting poor separation. What solvent system should I use?

A3: Poor separation in column chromatography is almost always a solvent system issue. The goal is to find a mobile phase that provides a good separation between your desired compound and the impurities on the stationary phase (typically silica gel).

  • Choosing the Right Eluent: For a polar compound like a carboxylic acid, you will likely need a polar eluent system. A common choice for separating aromatic acids is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1]

    • Solution: Start with a low polarity eluent (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. Monitor the separation using Thin Layer Chromatography (TLC) to find the optimal solvent ratio that gives a good separation between the spot for your product and the impurity spots.

  • Tailing of the Carboxylic Acid: Carboxylic acids can sometimes "tail" on silica gel due to strong interactions with the stationary phase.

    • Solution: To prevent tailing, you can add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5-1%), to your eluent system. This will protonate the silica gel surface and reduce the strong interaction with your acidic compound, resulting in sharper peaks and better separation.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The impurities will largely depend on the synthetic route used. A common synthesis involves the oxidation of 3-bromo-4-(methylsulfonyl)benzaldehyde.[1] Therefore, potential impurities could include:

  • Unreacted Starting Material: 3-bromo-4-(methylsulfonyl)benzaldehyde.

  • Over-brominated Products: Di-brominated species.

  • Regioisomers: Other isomers formed during the bromination step.

  • Starting materials from the previous step: For instance, if the synthesis started from 4-(methylsulfonyl)benzaldehyde, you might have some unreacted starting material from that stage.[1]

Q2: How can I confirm the purity of my final product?

A2: Several analytical techniques can be used to assess the purity of your this compound:

  • Melting Point: A pure compound will have a sharp and well-defined melting point. Impurities will typically cause the melting point to be depressed and broaden the melting range.[3]

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate when eluted with an appropriate solvent system.

  • High-Performance Liquid Chromatography (HPLC): This is a more quantitative method for assessing purity. A pure compound will show a single major peak.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of your compound and identify any impurities with distinct signals.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound. The molecular weight of this compound is 279.104 g/mol .[7]

Q3: What are the safety precautions I should take when handling this compound?

A3: According to safety data sheets, this compound can cause skin and eye irritation.[8][9][10] Therefore, it is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including:

  • Safety goggles

  • Gloves

  • A lab coat

In case of contact, wash the affected area with plenty of water.[7] Always consult the full Safety Data Sheet (SDS) before handling any chemical.[7][8][9]

Q4: What are the recommended storage conditions for purified this compound?

A4: To maintain its purity and stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[10] Keep it away from incompatible materials such as strong oxidizing agents.

Data Summary and Protocols

Table 1: Recommended Recrystallization Solvent Systems
Solvent/Solvent SystemRationale
Hot WaterA common and green solvent for recrystallizing benzoic acids.[2][3]
Ethyl Acetate / HexanesA versatile solvent pair for moderately polar compounds.
Dichloromethane / MethanolEffective for related bromo-substituted aromatic acids.[5]
TolueneA higher boiling point solvent that can be effective for less soluble compounds.
Experimental Protocol: Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and swirl to dissolve. If necessary, gently heat the mixture on a hot plate.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature.

  • Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or air dry.

Visualizations

Purification Workflow Decision Tree

PurificationWorkflow Purification Strategy for this compound start Crude Product tlc Analyze by TLC/HPLC start->tlc decision Major Impurities Identified? tlc->decision recrystallization Recrystallization decision->recrystallization  If impurities have significantly  different solubilities chromatography Column Chromatography decision->chromatography  If impurities have similar  solubilities or for very  high purity requirement analyze_purity Analyze Purity (MP, NMR, HPLC) recrystallization->analyze_purity chromatography->analyze_purity pure_product Pure Product analyze_purity->pure_product

Caption: A decision tree for selecting the appropriate purification method.

References

inconsistent results in experiments with 3-Bromo-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-4-(methylsulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and inconsistencies encountered during experiments with this versatile building block. Here, we synthesize technical data with field-proven insights to ensure your experiments are both successful and reproducible.

Introduction to this compound

This compound is a valuable reagent in organic synthesis, prized for its trifunctional nature. It possesses a carboxylic acid for amide couplings and derivatization, a bromine atom for cross-coupling reactions, and a strongly electron-withdrawing methylsulfonyl group that influences the reactivity of the aromatic ring. This unique combination makes it a key intermediate in the synthesis of complex molecules in the pharmaceutical and materials science sectors.[1][2]

However, the interplay of these functional groups can also lead to unexpected results. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues, grounded in mechanistic principles and established protocols.

Physical and Chemical Properties

PropertyValueReference
CAS Number 39058-84-9[3][4]
Molecular Formula C₈H₇BrO₄S[3][4]
Molecular Weight 279.11 g/mol [2]
Appearance White to off-white solid[3]
Purity (Typical) ≥98%[3]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues reported in experiments involving this compound, focusing on its primary applications in Suzuki-Miyaura cross-coupling and amide bond formation.

Category 1: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and this compound is an excellent substrate.[5][6] However, its electronic properties can present specific challenges.

Answer: This is a frequent issue, often stemming from suboptimal reaction conditions that do not overcome the electronic deactivation of the aryl bromide. The electron-withdrawing nature of both the carboxylic acid and the methylsulfonyl group reduces the electron density of the aromatic ring, which can make the initial oxidative addition step of the palladium catalyst more difficult.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: Standard Pd(PPh₃)₄ may not be effective. Switch to a more electron-rich and bulky phosphine ligand system, which is known to accelerate oxidative addition for electron-poor aryl halides.[5]

    • Recommended Systems:

      • Pd₂(dba)₃ with ligands like SPhos, XPhos, or RuPhos.

      • Pre-formed catalyst complexes such as (IPr)Pd(allyl)Cl.

  • Choice of Base: The base is critical not only for the catalytic cycle but also for ensuring the solubility of the benzoic acid starting material.

    • Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃. They facilitate the transmetalation step without promoting side reactions.[5]

  • Solvent System: A mixture of an organic solvent and water is typically required. The organic solvent solubilizes the aryl bromide and catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

    • Effective Solvents: 1,4-Dioxane/Water, Toluene/Water, or DME/Water are common choices. Ensure all organic solvents are rigorously degassed to prevent catalyst oxidation.[5]

  • Temperature: Given the deactivated nature of the substrate, higher temperatures (e.g., 80-100 °C) are often necessary to drive the reaction to completion.

Answer: You are observing protodehalogenation (or hydrodehalogenation), a common side reaction in Suzuki couplings where the bromine atom is replaced by a hydrogen atom from the solvent or another source.[5]

Causality and Prevention:

  • Mechanism: This side reaction can be promoted by certain bases or protic solvents (like alcohols) that can act as a hydride source. It can also occur if the catalytic cycle is interrupted after oxidative addition but before transmetalation.

  • Troubleshooting Strategies:

    • Base Selection: Avoid alkoxide or hydroxide bases if possible. Use anhydrous K₃PO₄ or Cs₂CO₃.[5]

    • Solvent Choice: Use high-purity, anhydrous, and thoroughly degassed aprotic solvents like dioxane or toluene. Avoid using alcohols as co-solvents if this is a persistent issue.

    • Ligand Optimization: The use of bulky biarylphosphine ligands can often suppress this side reaction by accelerating the desired cross-coupling pathway, outcompeting the protodehalogenation pathway.[5]

Answer: The homocoupling of boronic acids to form a biaryl byproduct is typically caused by the presence of oxygen in the reaction mixture.

Mitigation Protocol:

  • Rigorous Degassing: Before adding the palladium catalyst, thoroughly degas your solvent mixture. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire reaction setup and duration.

  • Reagent Purity: Ensure your boronic acid is of high quality. Some boronic acids can degrade over time to form boroxines, which can affect reactivity.

Answer: The aryl-methylsulfonyl C-S bond is generally very robust and stable under standard Suzuki-Miyaura conditions. While C-SO₂ bond cleavage can be achieved under specific, often harsh, transition-metal-catalyzed conditions (e.g., with Nickel catalysts), it is not a common side reaction in typical palladium-catalyzed Suzuki couplings.[1][7] You should not expect cleavage of this group under the conditions described above. If you suspect this is occurring, it would be an anomalous result requiring further investigation, possibly due to an unusual catalyst system or extreme reaction temperatures.

Category 2: Amide Bond Formation

The carboxylic acid moiety of this compound allows for the synthesis of a wide range of amides. Inconsistencies often arise from the activation step of the carboxylic acid.

Answer: Inefficient amide coupling is almost always due to incomplete activation of the carboxylic acid or the use of an inappropriate coupling reagent for your specific substrates.

Troubleshooting Steps:

  • Choice of Coupling Reagent: The "best" coupling reagent depends on the nucleophilicity of your amine and the steric hindrance around both coupling partners.

    • For simple, unhindered amines: Carbodiimide reagents like EDC (often with an additive like HOBt or NHS ) are effective and generate a water-soluble urea byproduct that is easily removed.[8][9]

    • For hindered or less nucleophilic amines (e.g., anilines): More potent uronium/aminium or phosphonium salt reagents are recommended. HATU , HBTU , or PyBOP are excellent choices that lead to faster reactions and higher yields with challenging substrates.[8]

  • Base: A non-nucleophilic base is essential to neutralize the acid formed during the reaction and to deprotonate the amine. DIPEA (Hünig's base) or triethylamine (TEA) are standard choices. Use at least 2-3 equivalents.

  • Solvent: The solvent must be anhydrous and aprotic. DMF is a common choice due to its high polarity, which helps dissolve the reactants. Anhydrous DCM or THF are also suitable alternatives.

  • Reaction Temperature: Most amide couplings proceed well at room temperature. If the reaction is sluggish due to steric hindrance, gentle heating (e.g., to 40-50 °C) may be beneficial, but be mindful of potential side reactions or racemization if your amine is chiral.

Answer: Purification challenges often depend on the coupling reagent used.

Purification Strategy by Reagent Type:

  • EDC: The N,N'-dialkylurea byproduct is water-soluble. The standard workup involves diluting the reaction mixture with an organic solvent (like ethyl acetate) and washing sequentially with a mild acid (e.g., 5% aq. HCl or citric acid to remove excess base and unreacted amine), followed by a mild base (e.g., sat. aq. NaHCO₃ to remove unreacted carboxylic acid and HOBt/NHS), and finally brine.

  • HATU/HBTU/PyBOP: The byproducts from these reagents are also generally removed by a standard aqueous workup. Washing with 5% aq. LiCl can be particularly effective for removing residual DMF from the organic layer.[8]

  • DCC: The dicyclohexylurea (DCU) byproduct is notoriously insoluble in most organic solvents. If you use DCC, the best practice is to filter the reaction mixture through a pad of celite before the aqueous workup to remove the bulk of the DCU precipitate.

Category 3: General Issues

Answer: Due to its polar nature (containing both a carboxylic acid and a sulfone), this compound has limited solubility in nonpolar solvents but good solubility in polar aprotic solvents.

Recommended Solvents:

  • For Reactions: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), and 1,4-Dioxane are good choices for setting up reactions. For amide couplings, DMF is often preferred. For Suzuki couplings, Dioxane or THF are common.

  • For Purification: For recrystallization, you might explore solvent systems like Ethanol/Water or Ethyl Acetate/Hexanes, depending on the properties of your product. For chromatography, the compound itself is quite polar and will require a polar eluent system.

Experimental Protocols & Workflows

The following protocols are provided as robust starting points. Optimization for specific substrates may be necessary.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol is designed for the coupling of this compound with a generic arylboronic acid, using a modern catalyst system.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 eq)

  • 1,4-Dioxane and Water (e.g., 5:1 v/v mixture), thoroughly degassed

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Seal the flask, and evacuate and backfill with Argon or Nitrogen three times to ensure an inert atmosphere.

  • Add the degassed Dioxane/Water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (see Analytical Methods section).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to ensure the carboxylic acid product is protonated.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Workflow prep 1. Prepare Reactants - Add solids (Aryl Bromide, Boronic Acid, Base, Catalyst, Ligand) to dry flask. inert 2. Inert Atmosphere - Evacuate and backfill with Argon/N₂ (3x). prep->inert solvent 3. Add Solvent - Add degassed Dioxane/Water via syringe. inert->solvent react 4. Reaction - Heat to 80-100 °C with vigorous stirring. solvent->react monitor 5. Monitor Progress - TLC / LC-MS react->monitor monitor->react Incomplete workup 6. Workup - Cool, dilute with EtOAc. - Acidify aqueous layer with HCl. - Extract with EtOAc. monitor->workup Complete purify 7. Purification - Column Chromatography or Recrystallization. workup->purify product Final Product purify->product

Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.

Protocol 2: Amide Coupling using HATU

This protocol is suitable for coupling with a wide range of primary and secondary amines, including those that are less nucleophilic.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 - 1.2 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DMF.

  • Add HATU and DIPEA to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine to the pre-activated mixture (neat or as a solution in DMF).

  • Stir the reaction at room temperature for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (3x, to remove DMF), 1M aq. HCl, sat. aq. NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Logical Diagram: Amide Coupling Decision Tree

Amide_Coupling start Starting Amine? unhindered Primary / Secondary (Unhindered) start->unhindered hindered Hindered or Poorly Nucleophilic (e.g., Aniline) start->hindered reagent_edc Use EDC / HOBt in DMF or DCM unhindered->reagent_edc reagent_hatu Use HATU / DIPEA in DMF hindered->reagent_hatu reaction React at RT, 2-16h reagent_edc->reaction reagent_hatu->reaction monitor Monitor by TLC/LC-MS reaction->monitor incomplete Reaction Incomplete? monitor->incomplete heat Consider gentle heating (40-50 °C) incomplete->heat Yes (Hindered) switch_reagent Switch to stronger coupling reagent (e.g., HATU) incomplete->switch_reagent Yes (Unhindered) complete Workup & Purify incomplete->complete No heat->reaction switch_reagent->reaction

Caption: Decision guide for selecting amide coupling conditions.

Analytical Methods

Consistent and reliable monitoring is key to troubleshooting reactions.

Thin-Layer Chromatography (TLC)
  • Purpose: A rapid, qualitative method to track the consumption of starting material and the appearance of the product.

  • Stationary Phase: Standard silica gel plates (SiO₂).

  • Mobile Phase: A mixture of a nonpolar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate) is a good starting point.

    • Due to the high polarity of the starting material, you will likely need a high ratio of Ethyl Acetate (e.g., 30-50% EtOAc in Hexanes).

    • Troubleshooting: If spots are streaking, adding a small amount of acetic acid (1%) to the eluent can improve the peak shape of the carboxylic acid.

  • Visualization: The aromatic nature of the compound and its derivatives makes them highly UV-active. Visualize plates under a UV lamp at 254 nm.

High-Performance Liquid Chromatography (HPLC)
  • Purpose: A quantitative method for determining reaction conversion and purity.

  • Column: C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. Adding 0.1% formic acid or trifluoroacetic acid (TFA) to both solvents is crucial for achieving sharp peak shapes for the carboxylic acid.

    • Example Gradient: Start at 10% Acetonitrile, ramp to 95% Acetonitrile over 15 minutes.

  • Detection: UV detector at 254 nm.

  • Troubleshooting: Poor peak shape (tailing) for the carboxylic acid is common. Ensure the mobile phase is acidified. If peaks for reactant and product co-elute, adjust the gradient to be shallower.[10]

References

Validation & Comparative

A Comparative Analysis of 3-Bromo-4-(methylsulfonyl)benzoic Acid and Its Analogs for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Physicochemical Properties, Synthesis, and Biological Activity

In the landscape of modern medicinal chemistry and drug discovery, the appropriate selection of molecular scaffolds and building blocks is a critical determinant of success. Substituted benzoic acids, in particular, represent a privileged scaffold due to their prevalence in biologically active compounds and their synthetic versatility. This guide provides a comprehensive comparative analysis of 3-Bromo-4-(methylsulfonyl)benzoic acid and its structurally related analogs: 3-Bromo-4-methylbenzoic acid and 3-Bromo-4-(methylsulfanyl)benzoic acid.

This document, intended for researchers, scientists, and drug development professionals, offers an objective examination of the nuanced differences in the physicochemical properties, synthetic accessibility, and potential biological activities of these compounds. By presenting available experimental data and established protocols, this guide aims to provide a solid foundation for informed decision-making in the design and execution of research programs.

Introduction: The Significance of the 3-Bromo-4-substituted Benzoic Acid Scaffold

The 3-Bromo-4-substituted benzoic acid framework incorporates several key features that make it an attractive starting point for the synthesis of novel therapeutic agents. The carboxylic acid moiety provides a handle for amide bond formation, a cornerstone of medicinal chemistry, enabling the exploration of a vast chemical space. The bromine atom at the 3-position serves as a versatile functional group for further elaboration, most notably through transition metal-catalyzed cross-coupling reactions.[1]

The substituent at the 4-position—be it a methyl, methylsulfanyl, or methylsulfonyl group—plays a crucial role in modulating the electronic properties and, consequently, the biological activity and pharmacokinetic profile of the molecule. The electron-withdrawing nature of the sulfonyl group, for instance, can significantly impact the acidity of the carboxylic acid and influence interactions with biological targets.[2][3]

This guide will delve into a comparative analysis of these three analogs, providing a framework for understanding their relative strengths and weaknesses in various research contexts.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental aspect of drug design involves the careful tuning of a molecule's physicochemical properties to optimize its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes key physicochemical parameters for this compound and its selected analogs.

PropertyThis compound3-Bromo-4-methylbenzoic acid3-Bromo-4-(methylsulfanyl)benzoic acid
Molecular Formula C₈H₇BrO₄SC₈H₇BrO₂C₈H₇BrO₂S
Molecular Weight 279.11 g/mol 215.04 g/mol [4]247.11 g/mol [5]
Melting Point Not available204 °C[4]Not available
pKa (Predicted) Lower (more acidic)Higher (less acidic)Intermediate
LogP (Predicted) LowerHigherIntermediate

Expert Insights on Physicochemical Differences:

The primary distinction among these analogs lies in the oxidation state of the sulfur atom at the 4-position. The methylsulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms. This has a pronounced effect on the electronic character of the aromatic ring and the acidity of the carboxylic acid. In contrast, the methyl group (-CH₃) is weakly electron-donating, while the methylsulfanyl group (-SCH₃) has a more moderate electron-withdrawing effect.

These differences in electronic properties are predicted to influence the pKa of the carboxylic acid. This compound is expected to be the most acidic of the three, which can have significant implications for its interaction with biological targets and its solubility profile. The variation in lipophilicity (LogP) will also affect the ADME properties of potential drug candidates derived from these scaffolds.

Synthesis and Synthetic Accessibility

The practical utility of a building block is intrinsically linked to its synthetic accessibility. Here, we provide an overview of established synthetic routes for this compound and its analogs.

Synthesis of this compound

A common route to this compound involves the oxidation of a suitable precursor, such as 3-bromo-4-(methylthio)benzoic acid or the corresponding aldehyde. A detailed protocol for a related transformation is described in the synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid, which involves the reaction of 2-bromo-4-(chlorosulfonyl)benzoyl chloride with sodium sulfite, followed by reaction with chloroacetic acid and sodium hydroxide.[6] While not identical, this provides a plausible strategy for the synthesis of the 3-bromo isomer.

A patent describes a method for producing 3-bromomethyl-2-chloro-4-methylsulfonyl-benzoic acid via free-radical bromination of the corresponding methyl-substituted benzoic acid ester, followed by saponification.[7] This highlights a potential pathway from a methyl-substituted precursor.

Synthesis of 3-Bromo-4-methylbenzoic acid

3-Bromo-4-methylbenzoic acid is commercially available and can be synthesized through various methods. One common approach is the bromination of p-toluic acid.[8] A detailed experimental procedure for the synthesis of its methyl ester involves the reaction of 3-bromo-4-methylbenzoic acid with oxalyl chloride and N,N-dimethylformamide in dichloromethane, followed by the addition of methanol.[9]

Experimental Protocol: Esterification of 3-Bromo-4-methylbenzoic acid [9]

  • To a solution of 3-bromo-4-methylbenzoic acid (2.0 g, 9.3 mmol) in dichloromethane (25 mL), add oxalyl chloride (5.6 mL, 11.2 mmol) and N,N-dimethylformamide (100 μL).

  • Stir the resulting mixture at ambient temperature for 2 hours.

  • Concentrate the reaction mixture in vacuo.

  • Suspend the residue in methanol.

  • Concentrate the solution in vacuo.

  • Purify the residue by flash column chromatography using 5% ethyl acetate/hexanes as the eluent to yield methyl 3-bromo-4-methylbenzoate.

Synthesis of 3-Bromo-4-(methylsulfanyl)benzoic acid

The synthesis of 3-Bromo-4-(methylsulfanyl)benzoic acid can be achieved through nucleophilic aromatic substitution on a suitably activated precursor or by direct functionalization of a benzoic acid derivative. While a specific detailed protocol was not found in the initial search, its synthesis would likely follow established methods for the introduction of a methylthio group onto an aromatic ring.

Logical Workflow for Synthesis Planning

Synthesis_Workflow cluster_target Target Compound cluster_analogs Analogs cluster_precursors Key Precursors & Reactions Target This compound Analog1 3-Bromo-4-methylbenzoic acid Analog2 3-Bromo-4-(methylsulfanyl)benzoic acid Reaction2 Oxidation Analog2->Reaction2 Synthesis of Precursor1 p-Toluic Acid Reaction1 Bromination Precursor1->Reaction1 Synthesis of Precursor2 3-Bromo-4-(methylthio)benzoic acid Reaction1->Analog1 Reaction2->Target

Caption: Synthetic relationships between the target compound and its analogs.

Comparative Biological Activity

Potential as Kinase Inhibitors

The sulfonamide moiety is a well-established pharmacophore in the design of kinase inhibitors.[10] The methylsulfonyl group in this compound could potentially engage in hydrogen bonding interactions within the ATP-binding pocket of various kinases. The development of kinase inhibitors is a crucial area of research, particularly in oncology.[11]

Experimental Protocol: General Kinase Inhibition Assay (ADP-Glo™) [12]

This assay quantifies kinase activity by measuring the amount of ADP produced.

  • Reagent Preparation: Prepare 2X solutions of the target kinase, its substrate, the test compound (e.g., a derivative of this compound), and ATP in the appropriate kinase reaction buffer.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the 2X test compound solution.

  • Initiate the reaction by adding 2.5 µL of the 2X kinase/substrate solution and 5 µL of the 2X ATP solution.

  • Incubate the plate at the optimal temperature for the kinase (typically 30-60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to convert the ADP produced to ATP.

  • Add Kinase Detection Reagent to measure the newly synthesized ATP via a luciferase reaction.

  • Measure the luminescence signal, which is proportional to the kinase activity. A decrease in signal indicates inhibition.

Logical Workflow for Kinase Inhibitor Screening

Kinase_Inhibitor_Screening Start Synthesized Compounds (Derivatives of Analogs) Assay Biochemical Kinase Assay (e.g., ADP-Glo™) Start->Assay Data Determine IC50 values Assay->Data Analysis Structure-Activity Relationship (SAR) Analysis Data->Analysis Lead Lead Compound Identification Analysis->Lead

Caption: A streamlined workflow for identifying lead kinase inhibitors.

Potential Antimicrobial Activity

Benzoic acid and its derivatives are known to possess antimicrobial properties.[13][14] The presence of a bromine atom can enhance this activity.[15] The electronic properties of the substituent at the 4-position will likely modulate the antimicrobial potency.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [16]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

Based on the analysis of the physicochemical properties and the known biological activities of related compounds, we can propose the following SAR hypotheses:

  • Acidity and Target Engagement: The increased acidity of this compound may lead to stronger ionic interactions with positively charged residues in a target's active site, potentially enhancing binding affinity.

  • Lipophilicity and Permeability: The more lipophilic nature of 3-Bromo-4-methylbenzoic acid might result in better cell membrane permeability, which could be advantageous for targeting intracellular proteins.

  • Hydrogen Bonding Potential: The sulfonyl group in this compound provides additional hydrogen bond acceptors, which can contribute to target binding and specificity.

  • Metabolic Stability: The methylsulfonyl group is generally more resistant to metabolic oxidation compared to the methyl and methylsulfanyl groups, potentially leading to a longer in vivo half-life for derivatives of this compound.

Conclusion and Future Directions

This comparative guide highlights the distinct characteristics of this compound and its methyl and methylsulfanyl analogs. While all three compounds offer a versatile platform for the synthesis of novel molecules, the choice of which scaffold to pursue will depend on the specific therapeutic target and the desired properties of the final drug candidate.

This compound, with its strong electron-withdrawing group, presents an interesting profile for the development of compounds where acidity and hydrogen bonding are key determinants of activity, such as kinase inhibitors. The less polar analogs may be more suitable for applications requiring higher membrane permeability.

Further experimental investigation is warranted to directly compare the biological activities of these three analogs and their derivatives in various assays. Such studies will provide invaluable data for the rational design of new and effective therapeutic agents.

References

A Comparative Guide to 3-Bromo-4-(methylsulfonyl)benzoic Acid and Its Isomers as Potential COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Sulfonylbenzoic Acids in Inflammation and Oncology

The sulfonylbenzoic acid scaffold is a key pharmacophore in medicinal chemistry, recognized for its role in the design of various therapeutic agents. Its structural rigidity and the electron-withdrawing nature of the sulfonyl group make it an attractive starting point for developing targeted inhibitors of enzymes implicated in disease. A particularly important application of this scaffold is in the development of selective cyclooxygenase-2 (COX-2) inhibitors.

Cyclooxygenase (COX) is a critical enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins.[1] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions such as gastric protection, and COX-2, which is inducible and significantly upregulated during inflammation and in various cancers.[2] Consequently, selective inhibition of COX-2 over COX-1 is a highly sought-after therapeutic strategy to mitigate inflammation and pain with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[3]

This guide provides a comparative analysis of 3-Bromo-4-(methylsulfonyl)benzoic acid and two of its structural isomers, 2-Bromo-4-(methylsulfonyl)benzoic acid and 4-Bromo-2-(methylsulfonyl)benzoic acid, as potential selective COX-2 inhibitors. While direct comparative experimental data for these specific compounds is not extensively available in the public domain, this document will utilize established protocols and structure-activity relationship (SAR) principles from related compounds to provide a comprehensive and insightful guide for researchers in drug discovery.

Physicochemical Properties of Bromo-(methylsulfonyl)benzoic Acid Isomers

The position of the bromo and methylsulfonyl substituents on the benzoic acid ring can significantly influence the physicochemical properties of the molecule, which in turn affects its pharmacokinetic and pharmacodynamic profiles.

PropertyThis compound2-Bromo-4-(methylsulfonyl)benzoic acid4-Bromo-2-(methylsulfonyl)benzoic acid
CAS Number 39058-84-983333-35-9142994-02-3
Molecular Formula C₈H₇BrO₄SC₈H₇BrO₄SC₈H₇BrO₄S
Molecular Weight 279.11 g/mol 279.11 g/mol 279.11 g/mol
Appearance White to off-white solidWhite to off-white solidWhite to off-white solid
Predicted pKa ~3.5~3.2~3.0
Predicted logP ~2.8~2.8~2.8

Comparative Biological Performance: A Hypothetical Analysis

Disclaimer: The following experimental data is illustrative and hypothetical, designed to demonstrate a typical comparative analysis based on the known structure-activity relationships of related COX-2 inhibitors. These values are not based on direct experimental results for these specific compounds but are representative of what might be observed.

In Vitro COX-1/COX-2 Inhibition

The primary measure of a potential anti-inflammatory agent's efficacy and safety profile is its ability to selectively inhibit COX-2 over COX-1. The IC50 (half-maximal inhibitory concentration) is a key metric for this assessment.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound 15.20.4533.8
2-Bromo-4-(methylsulfonyl)benzoic acid 25.81.2021.5
4-Bromo-2-(methylsulfonyl)benzoic acid 8.90.2535.6
Celecoxib (Reference) 15.00.04375
Cell Viability (MTT Assay)

It is crucial to ensure that the observed enzyme inhibition is not a result of general cytotoxicity. The MTT assay is a standard colorimetric assay to assess cell viability.

CompoundCell LineIC50 (µM) for Cytotoxicity
This compound A549 (Human Lung Carcinoma)> 100
2-Bromo-4-(methylsulfonyl)benzoic acid A549 (Human Lung Carcinoma)> 100
4-Bromo-2-(methylsulfonyl)benzoic acid A549 (Human Lung Carcinoma)> 100
Hypothetical Pharmacokinetic Parameters in Rats

The pharmacokinetic profile of a drug candidate determines its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its in vivo efficacy.

ParameterThis compound2-Bromo-4-(methylsulfonyl)benzoic acid4-Bromo-2-(methylsulfonyl)benzoic acid
Oral Bioavailability (%) 453555
Half-life (t½) (hours) 4.23.85.1
Peak Plasma Concentration (Cmax) (µg/mL) 2.51.83.2
Time to Peak Concentration (Tmax) (hours) 1.51.21.8

Structure-Activity Relationship (SAR) Discussion

Based on the hypothetical data, the placement of the substituents has a discernible impact on both potency and selectivity. The methylsulfonyl group is a key feature in many selective COX-2 inhibitors, as it can fit into a secondary pocket of the COX-2 active site that is not present in COX-1.[4]

The bromine atom, being a bulky and lipophilic group, can influence the overall conformation of the molecule and its binding affinity within the hydrophobic channel of the COX active site. In our hypothetical data, the 4-bromo-2-(methylsulfonyl)benzoic acid isomer shows the highest potency, suggesting that having the sulfonyl group ortho to the carboxylic acid and the bromine para may be the optimal arrangement for fitting into the COX-2 active site. The ortho-sulfonyl group could be positioned to interact favorably with the secondary pocket, while the para-bromo substituent enhances hydrophobic interactions.

SAR_Concept cluster_scaffold Benzoic Acid Scaffold cluster_substituents Substituent Effects cluster_properties Resulting Properties Core Benzoic Acid SO2Me Methylsulfonyl Group (Fits into COX-2 side pocket) Br Bromo Group (Influences lipophilicity and binding) Position Isomeric Position (Ortho, Meta, Para) (Fine-tunes binding) Selectivity Selectivity (COX-1/COX-2) SO2Me->Selectivity Key for Potency Potency (IC50) Br->Potency Modulates PK Pharmacokinetics Br->PK Affects Position->Potency Position->Selectivity

Caption: Conceptual Structure-Activity Relationship (SAR)

Experimental Protocols

Synthesis of Bromo-(methylsulfonyl)benzoic Acid Isomers

A general synthetic approach for these compounds involves the oxidation of the corresponding bromo-(methylthio)benzoic acid precursors. The synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid is detailed below as a representative example.[5]

Synthesis_Workflow start Starting Material (e.g., 2-bromo-4-(chlorosulfonyl)benzoyl chloride) step1 Reaction with Sodium Sulfite (Formation of sulfinylbenzoic acid) start->step1 step2 Reaction with Chloroacetic Acid (Alkylation) step1->step2 step3 Acidification and Isolation step2->step3 end Final Product (2-bromo-4-(methylsulfonyl)benzoic acid) step3->end

Caption: General Synthesis Workflow

Protocol for 2-Bromo-4-(methylsulfonyl)benzoic acid: [5]

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, charge sodium sulfite (1.6 g, 13 mmol), sodium bicarbonate (4.2 g, 50 mmol), and 20 mL of water.

  • Addition of Starting Material: Heat the resulting slurry to 75°C. Add 2-bromo-4-(chlorosulfonyl)benzoyl chloride (4.0 g, 13 mmol) over 30 minutes.

  • Intermediate Formation: After heating at 75°C for one hour, sequentially add chloroacetic acid (1.8 g, 19 mmol) and 50% aqueous sodium hydroxide (1.0 mL, 19 mmol) to the aqueous solution of 2-bromo-4-sulfinylbenzoic acid.

  • Reflux: Heat the reaction mixture to reflux. Additional chloroacetic acid may be added as needed to drive the reaction to completion.

  • Workup: After heating for 16 hours, allow the reaction mixture to cool to ambient temperature and acidify with concentrated HCl.

  • Isolation: Collect the precipitated solids by filtration and dry to yield the final product.

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX enzymes. The assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme.[6]

COX_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Test Compounds and Controls Plate_Setup Add Compounds/Controls to Plate Compound_Prep->Plate_Setup Enzyme_Prep Reconstitute COX-1/COX-2 Enzymes Add_Enzyme Add Enzyme to Wells Enzyme_Prep->Add_Enzyme Reagent_Prep Prepare Reaction Mix (Buffer, Probe, Cofactor) Reagent_Prep->Add_Enzyme Plate_Setup->Add_Enzyme Initiate_Reaction Add Arachidonic Acid Add_Enzyme->Initiate_Reaction Measure_Fluorescence Kinetic Fluorescence Reading (Ex/Em = 535/587 nm) Initiate_Reaction->Measure_Fluorescence Calculate_IC50 Calculate % Inhibition and IC50 Measure_Fluorescence->Calculate_IC50

Caption: COX Inhibition Assay Workflow

Protocol: [6][7]

  • Compound Preparation: Dissolve test compounds in DMSO and prepare serial dilutions to 10X the final desired concentration in COX Assay Buffer.

  • Plate Setup: In a 96-well white opaque plate, add 10 µL of diluted test compound, inhibitor control (e.g., Celecoxib), or enzyme control (buffer only).

  • Reaction Mix: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Enzyme Addition: Add 80 µL of the Reaction Mix to each well, followed by 10 µL of diluted COX-1 or COX-2 enzyme.

  • Initiation: Initiate the reaction by adding 10 µL of diluted Arachidonic Acid/NaOH solution to all wells.

  • Measurement: Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes (Ex/Em = 535/587 nm).

  • Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percent inhibition for each compound concentration relative to the enzyme control and determine the IC50 value by plotting percent inhibition versus log[inhibitor].

Cell Viability Assay (MTT)

This assay is performed to rule out cytotoxicity as the cause of reduced cellular function.[5][8]

Protocol: [5][8]

  • Cell Seeding: Seed cells (e.g., A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds and incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control and determine the IC50 for cytotoxicity if applicable.

Conclusion

This guide provides a framework for the comparative analysis of this compound and its isomers as potential selective COX-2 inhibitors. Based on established SAR principles, the positioning of the bromo and methylsulfonyl groups is critical for determining inhibitory potency and selectivity. The hypothetical data presented herein suggests that all three isomers may possess promising COX-2 inhibitory activity with low cytotoxicity. The 4-bromo-2-(methylsulfonyl)benzoic acid isomer, in this illustrative example, emerges as the most potent candidate.

Further empirical studies following the detailed protocols provided are necessary to validate these hypotheses and fully elucidate the therapeutic potential of these compounds. This guide serves as a valuable resource for researchers embarking on the design and evaluation of novel sulfonylbenzoic acid-based anti-inflammatory agents.

References

Validating the Biological Potential of 3-Bromo-4-(methylsulfonyl)benzoic Acid: A Comparative Guide to In Vitro Assay Selection and Execution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated lead compound is paved with rigorous biological testing. This guide provides an in-depth technical framework for validating the biological assay results for 3-Bromo-4-(methylsulfonyl)benzoic acid. Due to the limited publicly available biological data for this specific molecule, we will infer its potential activities based on the well-documented bioactivities of structurally related bromo- and methylsulfonyl-substituted benzoic acid derivatives. This guide will, therefore, focus on a proposed validation strategy, offering objective comparisons with established alternatives and the supporting experimental data required to confirm these hypotheses.

Introduction: Unveiling the Potential of a Substituted Benzoic Acid

This compound is an aromatic carboxylic acid featuring two key substituents: a bromine atom and a methylsulfonyl group. The presence and positioning of these functional groups on the benzoic acid scaffold suggest the potential for specific biological activities. Halogenation, particularly bromination, of aromatic rings is known to enhance the antimicrobial and anti-inflammatory properties of many compounds.[1][2] Similarly, the methylsulfonyl moiety is a common feature in molecules with anti-inflammatory and analgesic effects, including selective COX-2 inhibitors and other bioactive compounds.[3][4]

Based on this structural analysis, this guide will focus on validating two primary, plausible biological activities for this compound:

  • Anti-inflammatory Activity: Potentially mediated through the inhibition of cyclooxygenase (COX) enzymes or antagonism of the P2Y14 receptor.

  • Antimicrobial Activity: Leveraging the known effects of halogenated aromatic carboxylic acids.

This guide will provide detailed protocols for a tiered screening approach, enabling researchers to efficiently and robustly evaluate the biological potential of this compound.

Comparative Analysis: Selecting the Right Benchmarks

To contextualize the biological activity of this compound, it is crucial to compare its performance against well-characterized compounds. The choice of comparators should be guided by the hypothesized mechanism of action.

Hypothesized Activity Primary Assay Target Positive Control (Comparator) Negative Control (Comparator)
Anti-inflammatoryCOX-2 EnzymeCelecoxibIbuprofen (non-selective COX inhibitor)
Anti-inflammatoryP2Y14 ReceptorPPTN (a known P2Y14 antagonist)ATP (a P2Y receptor agonist, not specific to P2Y14)
AntimicrobialBacterial StrainsCiprofloxacinVehicle (e.g., DMSO)
AntimicrobialFungal StrainsFluconazoleVehicle (e.g., DMSO)

Experimental Validation: Protocols and Workflows

A systematic, stepwise approach to biological validation is recommended, starting with broad, cost-effective in vitro screens and progressing to more specific, mechanism-of-action studies.

Tier 1: Initial Screening for Bioactivity

The first tier of experiments aims to provide a general indication of anti-inflammatory and antimicrobial potential.

This assay is a simple and rapid method to screen for potential anti-inflammatory activity.[5][6] It is based on the principle that denaturation of proteins is a hallmark of inflammation, and agents that can prevent this denaturation may possess anti-inflammatory properties.

Experimental Protocol: Inhibition of Protein Denaturation

  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the test compound (e.g., 10, 50, 100, 250, 500 µg/mL) in phosphate-buffered saline (PBS, pH 7.4).

    • Prepare a 1% w/v solution of bovine serum albumin (BSA) in PBS.

    • Use Diclofenac sodium as a positive control and prepare dilutions in the same concentration range.

  • Assay Procedure:

    • To 0.5 mL of the BSA solution, add 0.5 mL of the test compound or control solution.

    • Incubate the mixture at 37°C for 20 minutes.

    • Induce denaturation by heating the mixture at 72°C for 5 minutes.

    • After cooling to room temperature, measure the absorbance of the solutions at 660 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control ] x 100

    • Determine the IC50 value (the concentration of the test compound required to inhibit 50% of protein denaturation).

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Materials:

    • Culture selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) to the mid-logarithmic phase in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Prepare a stock solution of this compound in DMSO.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth medium.

  • Inoculation:

    • Adjust the microbial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

    • Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation:

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Tier 2: Mechanism-of-Action Studies

If promising activity is observed in the initial screens, the next step is to investigate the potential mechanism of action.

Based on the presence of the methylsulfonyl group, a key pharmacophore in many COX-2 inhibitors, evaluating the direct inhibitory effect on this enzyme is a logical next step. Commercially available COX-2 inhibitor screening kits provide a convenient and standardized method for this assessment.[8][9][10]

Experimental Workflow: Fluorometric COX-2 Inhibitor Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Assay Buffer, COX Probe, Cofactor, and Arachidonic Acid plate Add Reaction Mix (Buffer, Probe, Cofactor, Enzyme) to 96-well plate reagents->plate test_compound Prepare serial dilutions of This compound and Celecoxib (positive control) add_compounds Add test compound dilutions, positive control, and enzyme control test_compound->add_compounds enzyme Reconstitute human recombinant COX-2 enzyme enzyme->plate plate->add_compounds initiate Initiate reaction by adding Arachidonic Acid add_compounds->initiate measure Measure fluorescence kinetically (Ex/Em = 535/587 nm) initiate->measure plot Plot fluorescence vs. time measure->plot calculate Calculate the rate of reaction for each concentration plot->calculate ic50 Determine the IC50 value for This compound calculate->ic50

Caption: Workflow for a fluorometric COX-2 inhibitor screening assay.

The P2Y14 receptor is a G-protein coupled receptor (GPCR) involved in inflammatory responses.[11] Antagonism of this receptor represents a potential anti-inflammatory mechanism. Functional assays, such as those measuring changes in intracellular calcium or cyclic AMP (cAMP) levels, are suitable for screening for P2Y14 antagonists.[12]

Experimental Protocol: Calcium Mobilization Assay for P2Y14 Antagonism

  • Cell Culture and Dye Loading:

    • Culture a cell line stably expressing the human P2Y14 receptor (e.g., CHO-K1 or HEK293 cells).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Procedure:

    • Plate the dye-loaded cells in a 96-well plate.

    • Add varying concentrations of this compound or the positive control (PPTN) to the wells and incubate.

    • Stimulate the cells with a known P2Y14 agonist (e.g., UDP-glucose) at its EC80 concentration.

    • Measure the change in fluorescence intensity, which corresponds to the intracellular calcium concentration, using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage inhibition of the agonist-induced calcium response for each concentration of the test compound.

    • Determine the IC50 value.

Data Presentation and Interpretation

For clear and objective comparison, all quantitative data should be summarized in a tabular format.

Table 1: Hypothetical Comparative Biological Activity Data

Compound Protein Denaturation Inhibition (IC50, µg/mL) MIC vs. S. aureus (µg/mL) MIC vs. E. coli (µg/mL) COX-2 Inhibition (IC50, µM) P2Y14 Antagonism (IC50, µM)
This compound Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
Diclofenac Sodium50.2 ± 3.1N/AN/AN/AN/A
CiprofloxacinN/A0.5 ± 0.10.015 ± 0.003N/AN/A
CelecoxibN/AN/AN/A0.04 ± 0.01N/A
PPTNN/AN/AN/AN/A0.02 ± 0.005

N/A: Not Applicable

Conclusion and Future Directions

This guide outlines a logical and robust workflow for the initial biological characterization of this compound. By employing a tiered approach, researchers can efficiently screen for general bioactivity and then delve into more specific mechanisms of action. The comparative data generated against established standards will be crucial in determining the novelty and potential of this compound as a lead for further drug development.

Positive results from these in vitro assays would warrant progression to more complex studies, including cell-based assays to assess cytotoxicity and selectivity, and ultimately, in vivo models to confirm efficacy and safety. The structural features of this compound suggest a promising starting point for the discovery of new therapeutic agents, and the validation framework presented here provides a clear path for its scientific evaluation.

G cluster_synthesis Compound Synthesis & Characterization cluster_tier1 Tier 1: Initial Bioactivity Screening cluster_tier2 Tier 2: Mechanism of Action Studies cluster_tier3 Tier 3: Advanced In Vitro & In Vivo Studies Compound This compound AntiInflam_Screen Protein Denaturation Assay Compound->AntiInflam_Screen Antimicrobial_Screen MIC Assay (Broad Spectrum) Compound->Antimicrobial_Screen COX2_Assay COX-2 Inhibition Assay AntiInflam_Screen->COX2_Assay P2Y14_Assay P2Y14 Antagonist Assay AntiInflam_Screen->P2Y14_Assay Cell_Assays Cytotoxicity & Selectivity Assays Antimicrobial_Screen->Cell_Assays COX2_Assay->Cell_Assays P2Y14_Assay->Cell_Assays InVivo In Vivo Efficacy & Safety Models Cell_Assays->InVivo

Caption: A tiered approach for the biological validation of novel compounds.

References

A Comparative Spectroscopic Guide to 3-Bromo-4-(methylsulfonyl)benzoic Acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the spectroscopic properties of 3-Bromo-4-(methylsulfonyl)benzoic acid and three structurally related benzoic acid derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth look at how subtle changes in chemical structure are reflected in ¹H NMR, ¹³C NMR, IR, and mass spectrometry data. While experimental spectra for this compound are not publicly available, this guide utilizes predicted mass spectral data for this compound and compares it against comprehensive experimental data for three analogues: 4-(methylsulfonyl)benzoic acid, 3-bromo-4-fluorobenzoic acid, and 3-bromobenzoic acid. This comparative approach provides valuable insights into spectral interpretation and the influence of different substituents on the benzoic acid scaffold.

Introduction

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a bromine atom and a methylsulfonyl group, makes it a compound of interest in medicinal chemistry and materials science, where such functionalities can modulate physicochemical properties and biological activity. Understanding its spectroscopic characteristics is crucial for its identification, purity assessment, and structural elucidation in various research and development settings.

This guide will first detail the standardized experimental protocols for acquiring NMR, IR, and mass spectra. Subsequently, it will present the available and collected data for each of the four compounds in a comparative format, highlighting the key spectral differences and explaining the underlying structural reasons for these variations.

Experimental Protocols

The following sections describe the standardized methodologies for acquiring high-quality spectroscopic data for small organic molecules like the benzoic acid derivatives discussed herein.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are fundamental for the structural elucidation of organic molecules.

Sample Preparation: [1][2][3][4][5]

  • Dissolution: Accurately weigh 5-25 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • Filtration: To ensure a homogeneous magnetic field and prevent line broadening, filter the solution through a pipette plugged with cotton or glass wool directly into a clean, dry 5 mm NMR tube.[3]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Pulse Sequence: A standard single-pulse sequence.

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Spectral Width: A range covering all expected proton signals (e.g., 0-15 ppm).

¹³C NMR Acquisition Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 100 MHz or higher).

  • Pulse Sequence: A standard proton-decoupled pulse sequence.

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128-1024 or more, as ¹³C has a low natural abundance.

  • Spectral Width: A range covering all expected carbon signals (e.g., 0-200 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load setup Set Acquisition Parameters load->setup acquire Acquire Spectrum setup->acquire process Fourier Transform & Phasing acquire->process reference Reference to TMS process->reference integrate Integrate & Analyze reference->integrate

Diagram of the general NMR spectroscopy workflow.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule.

Sample Preparation (KBr Pellet Method): [6][7][8][9][10]

  • Grinding: Thoroughly grind 1-2 mg of the solid sample in an agate mortar and pestle.

  • Mixing: Add approximately 100-200 mg of dry, infrared-grade potassium bromide (KBr) powder to the ground sample and mix gently but thoroughly.

  • Pellet Formation: Transfer the mixture to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[7]

  • Background Spectrum: A background spectrum of a pure KBr pellet should be acquired to subtract any atmospheric and instrumental interferences.[9]

Data Acquisition Parameters:

  • Spectrometer: A Fourier-transform infrared spectrometer.

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are usually co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Electron Ionization (EI) Method:

  • Sample Introduction: A small amount of the sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis cluster_detect Detection sample Introduce Sample ionize Electron Impact (70 eV) sample->ionize separate Separate Ions by m/z ionize->separate detect Detect Ions & Generate Spectrum separate->detect

A simplified workflow for Electron Ionization Mass Spectrometry.

Spectroscopic Data Comparison

This section presents the spectroscopic data for this compound and its structural analogues. The data is organized for easy comparison to highlight the influence of the different substituents on the spectral features.

Molecular structures of the compared benzoic acid derivatives.
¹H NMR Data

The ¹H NMR spectra provide information on the chemical environment and connectivity of protons in a molecule.

CompoundAromatic Protons (δ, ppm, Multiplicity, J in Hz)Other Protons (δ, ppm, Multiplicity)
This compound Data not availableData not available
4-(Methylsulfonyl)benzoic acid 8.25 (d, J=8.5 Hz, 2H), 8.05 (d, J=8.5 Hz, 2H)[11]3.25 (s, 3H, -SO₂CH₃)[11]
3-Bromo-4-fluorobenzoic acid 8.34 (m, 1H), 8.07 (m, 1H), 7.23 (m, 1H)[12]-
3-Bromobenzoic acid 8.15 (t, J=1.8 Hz, 1H), 7.95 (ddd, J=7.9, 1.8, 1.0 Hz, 1H), 7.70 (ddd, J=8.0, 2.0, 1.0 Hz, 1H), 7.35 (t, J=7.9 Hz, 1H)[13]~12.5 (br s, 1H, -COOH)[13]

Interpretation: The aromatic region of the ¹H NMR spectrum is highly sensitive to the substitution pattern. In 4-(methylsulfonyl)benzoic acid, the para-substitution results in a characteristic pair of doublets.[11] The introduction of a bromine atom in 3-bromobenzoic acid leads to a more complex splitting pattern with four distinct aromatic protons.[13] Similarly, 3-bromo-4-fluorobenzoic acid exhibits a complex multiplet structure for its three aromatic protons.[12] The methylsulfonyl group in 4-(methylsulfonyl)benzoic acid gives rise to a singlet at approximately 3.25 ppm.[11]

¹³C NMR Data

The ¹³C NMR spectra reveal the number of unique carbon environments and provide information about the electronic nature of the carbon atoms.

CompoundCarboxylic Carbon (δ, ppm)Aromatic Carbons (δ, ppm)Other Carbons (δ, ppm)
This compound Data not availableData not availableData not available
4-(Methylsulfonyl)benzoic acid 166.0[14]145.3, 139.8, 130.2, 129.4, 128.2, 127.1[14]44.5 (-SO₂CH₃)
3-Bromo-4-fluorobenzoic acid 164.4162.5 (d, J=255 Hz), 136.2, 131.7, 126.8, 116.8 (d, J=23 Hz), 109.6 (d, J=22 Hz)[15]-
3-Bromobenzoic acid 171.5[13]136.0, 133.0, 132.8, 130.2, 128.8, 122.5[13]-

Interpretation: The chemical shift of the carboxylic carbon is influenced by the electronic nature of the substituents on the aromatic ring. The presence of the electron-withdrawing fluorine atom in 3-bromo-4-fluorobenzoic acid results in a downfield shift of the attached carbon due to strong C-F coupling. The carbons attached to bromine show characteristic upfield shifts. The methyl carbon of the sulfonyl group in 4-(methylsulfonyl)benzoic acid is expected around 44.5 ppm.

Infrared (IR) Spectroscopy Data

IR spectroscopy is particularly useful for identifying key functional groups.

CompoundC=O Stretch (cm⁻¹)O-H Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)S=O Stretch (cm⁻¹)
This compound Data not availableData not availableData not availableData not available
4-(Methylsulfonyl)benzoic acid ~1680-1700~2500-3300 (broad)~1600, ~1470~1310, ~1150
3-Bromo-4-fluorobenzoic acid ~1680-1700~2500-3300 (broad)~1600, ~1480-
3-Bromobenzoic acid ~1680-1700[16]~2500-3300 (broad)[16]~1600, ~1470[16]-

Interpretation: All four compounds are expected to show a strong carbonyl (C=O) stretching vibration characteristic of a carboxylic acid, typically in the range of 1680-1710 cm⁻¹. A broad O-H stretching band from the carboxylic acid group is also expected between 2500 and 3300 cm⁻¹. The presence of the methylsulfonyl group in this compound and 4-(methylsulfonyl)benzoic acid will be clearly indicated by strong, characteristic symmetric and asymmetric S=O stretching bands around 1150 cm⁻¹ and 1310 cm⁻¹, respectively.

Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight and fragmentation patterns, which are crucial for confirming the identity of a compound.

CompoundMolecular Ion [M]⁺ (m/z)Key Fragment Ions (m/z)
This compound 278/280 (Predicted)Predicted fragments: [M-OH]⁺, [M-COOH]⁺, [M-SO₂CH₃]⁺
4-(Methylsulfonyl)benzoic acid 200185, 121, 93, 77[11]
3-Bromo-4-fluorobenzoic acid 218/220[17]201/203, 173/175, 120, 94[17]
3-Bromobenzoic acid 200/202[18][19]183/185, 155/157, 76[18][19]

Interpretation: The mass spectra of the bromine-containing compounds will exhibit a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br). Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH) and the loss of the entire carboxyl group (-COOH). The methylsulfonyl-containing compounds will likely show fragmentation corresponding to the loss of the methylsulfonyl radical (-SO₂CH₃).

Conclusion

This guide provides a framework for the spectroscopic analysis of this compound by comparing it with structurally similar compounds. While experimental data for the primary compound is currently limited, the comparative analysis with 4-(methylsulfonyl)benzoic acid, 3-bromo-4-fluorobenzoic acid, and 3-bromobenzoic acid offers valuable predictive insights into its expected spectral characteristics. The detailed experimental protocols and interpretations of the spectral data for the analogues serve as a robust reference for researchers working with these and related substituted benzoic acid derivatives. The clear differences in the NMR, IR, and MS data based on the specific substituents highlight the power of these analytical techniques in elucidating molecular structure.

References

A Comparative Guide to Assessing the Purity of 3-Bromo-4-(methylsulfonyl)benzoic Acid Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

3-Bromo-4-(methylsulfonyl)benzoic acid (CAS: 39058-84-9, Formula: C₈H₇BrO₄S) is a key building block in the synthesis of complex pharmaceutical compounds.[1][2] Its molecular structure, featuring a carboxylic acid, a sulfone group, and a bromine atom on a benzene ring, makes it a versatile intermediate. However, the very reactivity that makes it valuable also predisposes it to the formation of impurities during synthesis, purification, and storage. For researchers and drug development professionals, ensuring the purity of this starting material is not merely a matter of quality control; it is a foundational requirement for reproducible research, efficient process development, and the ultimate safety and efficacy of the final Active Pharmaceutical Ingredient (API).

Impurities, even at trace levels, can have deleterious effects, including altered reaction kinetics, the formation of undesirable by-products, and the introduction of potentially toxic or genotoxic entities into the final drug product.[3][4] This guide provides an in-depth comparison of the essential analytical techniques for robustly assessing the purity of this compound. We will move beyond simple procedural lists to explain the causality behind methodological choices, grounded in authoritative standards from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[5][6]

A Multi-Technique Approach: The Cornerstone of Confident Purity Assessment

No single analytical technique can provide a complete picture of a sample's purity. A robust assessment relies on an orthogonal approach, where multiple techniques with different separation and detection principles are used to build a comprehensive purity profile.[4] This strategy minimizes the risk of impurities going undetected because they co-elute in one system or are invisible to a particular detector. The following workflow illustrates a logical and self-validating approach to purity determination.

Purity_Workflow cluster_0 Phase 1: Identity & Initial Assessment cluster_1 Phase 2: Primary Quantitative Analysis cluster_2 Phase 3: Impurity Characterization & Absolute Purity cluster_3 Phase 4: Final Reporting Identity Identity Confirmation (FTIR, ¹H NMR) HPLC_UV HPLC-UV for Purity Assay & Impurity Detection Identity->HPLC_UV Identity Confirmed Solubility Solubility & Physical Check LC_MS LC-MS for Impurity ID (Accurate Mass & Fragmentation) HPLC_UV->LC_MS Impurities > Threshold* qNMR qNMR for Absolute Purity (vs. Certified Standard) HPLC_UV->qNMR High Accuracy Required EA Elemental Analysis (CHN) HPLC_UV->EA Orthogonal Confirmation Report Certificate of Analysis (CoA) (Purity Value & Impurity Profile) LC_MS->Report qNMR->Report EA->Report caption *Thresholds as per ICH Q3A guidelines.

Caption: Logical workflow for comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the gold standard for determining the purity of small organic molecules in the pharmaceutical industry.[3] Its high resolving power allows for the separation of the main compound from closely related structural isomers, precursors, and degradation products.

Expertise & Causality: For this compound, a reverse-phase HPLC (RP-HPLC) method is the logical choice. The molecule has significant polarity due to the carboxylic acid and sulfone groups, but the brominated benzene ring provides enough hydrophobicity to be retained on a non-polar stationary phase like C18. An acidic mobile phase modifier (e.g., formic or phosphoric acid) is essential to suppress the ionization of the carboxylic acid group (pKa ≈ 3-4), ensuring a sharp, symmetrical peak shape and reproducible retention times. UV detection is ideal, as the aromatic ring is a strong chromophore.

Self-Validating Experimental Protocol: RP-HPLC for Purity

This protocol is designed to be a self-validating system, incorporating system suitability tests (SST) as mandated by regulatory guidelines to ensure the system is performing correctly before sample analysis.[7][8]

  • Instrumentation & Columns:

    • HPLC or UPLC system with a UV/PDA detector.

    • Column: C18, 100 Å, 2.7-5 µm particle size (e.g., 4.6 x 150 mm).

  • Mobile Phase Preparation:

    • Mobile Phase A (MPA): 0.1% Formic Acid in Water. The use of formic acid makes this method compatible with mass spectrometry.[9]

    • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.

    • Filter and degas all mobile phases prior to use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or λmax determined by PDA scan).

    • Gradient Program:

      Time (min) % MPA % MPB
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of ~0.5 mg/mL.

  • System Suitability Test (SST):

    • Perform five replicate injections of the sample solution.

    • Acceptance Criteria:

      • Tailing Factor (Asymmetry): 0.8 - 1.5

      • Relative Standard Deviation (%RSD) of Peak Area: ≤ 1.0%

      • Theoretical Plates (N): > 2000

  • Analysis & Calculation:

    • Inject the sample solution.

    • Calculate purity using the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

NMR Spectroscopy: Unambiguous Structural Confirmation

While HPLC is excellent for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for structural confirmation.[10] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule, making it highly effective for identifying isomers and other structurally similar impurities that might be difficult to resolve chromatographically.

Expertise & Causality: For this compound, ¹H NMR is expected to show distinct signals for the three aromatic protons, the methyl protons of the sulfone group, and the acidic proton of the carboxylic acid. The chemical shifts, splitting patterns (multiplicity), and integration values (proton count) must all be consistent with the proposed structure. Any unexpected signals are indicative of impurities. DMSO-d₆ is a suitable solvent as it dissolves the compound well and its residual proton signal does not typically interfere with key sample signals.[11]

Furthermore, quantitative NMR (qNMR) can be used for a highly accurate, direct measurement of purity by integrating the signal of the analyte against that of a certified internal standard of known purity.[12]

Protocol: ¹H NMR for Identity and Purity Screening
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) containing a known amount of an internal standard (e.g., tetramethylsilane, TMS, for chemical shift reference).

  • Instrumental Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard 30° or 90° pulse.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 5 seconds (ensure full relaxation for quantitative assessment).

    • Number of Scans: 16-64 scans for good signal-to-noise.

  • Data Processing & Interpretation:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals. The ratio of integrals should correspond to the number of protons in each environment. For example, the ratio of aromatic protons to methyl protons should be 3:3 (or 1:1).

    • Identify any impurity peaks and estimate their concentration relative to the main compound based on integration, assuming a known structure for the impurity.

Mass Spectrometry (MS): Identifying the Unknowns

When HPLC analysis reveals unknown impurity peaks, Mass Spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the premier tool for identification.[13][14] It provides the molecular weight of the impurities, and high-resolution mass spectrometry (HRMS) can determine the elemental composition with high confidence.[15]

Expertise & Causality: The carboxylic acid moiety makes this compound amenable to electrospray ionization (ESI), likely in negative ion mode ([M-H]⁻). A Time-of-Flight (TOF) or Orbitrap mass analyzer is preferred as it provides the high mass accuracy needed to distinguish between compounds with very similar nominal masses but different elemental formulas. Tandem MS (MS/MS) experiments, where the impurity ion is isolated and fragmented, can provide structural clues to pinpoint the exact nature of the impurity.[16]

Workflow: LC-MS for Impurity Identification

LCMS_Workflow A Inject Sample into LC-HRMS B Acquire Full Scan Data (e.g., m/z 100-1000) A->B C Extract Ion Chromatogram for Unknown Impurity Peak B->C D Determine Accurate Mass of [M-H]⁻ Ion C->D F Perform MS/MS on Impurity Ion C->F E Generate Possible Elemental Formulas (MFG) D->E Mass Accuracy < 5 ppm H Propose Impurity Structure E->H G Analyze Fragmentation Pattern F->G G->H

Caption: A typical workflow for identifying an unknown impurity using LC-HRMS.

Orthogonal Confirmatory Methods

To build a truly comprehensive and trustworthy purity assessment, orthogonal methods that rely on different physical principles should be employed.

Elemental Analysis (EA)

Elemental analysis is a fundamental technique that determines the mass percentage of carbon, hydrogen, nitrogen, and heteroatoms (like sulfur and bromine) in a sample.[17][18] It provides a direct comparison to the theoretical composition calculated from the molecular formula.

Trustworthiness: For C₈H₇BrO₄S, the theoretical composition is C: 34.43%, H: 2.53%, S: 11.49%. A pure sample should yield experimental values that are within an accepted deviation, typically ±0.4%, of these theoretical values.[19] A significant deviation points to the presence of impurities, such as residual solvents or inorganic salts, that alter the elemental makeup of the bulk material.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and powerful technique for confirming the identity of a compound by verifying its functional groups.[20] While not quantitative for purity, it serves as an excellent identity check. A spectrum of the sample should be compared to a reference standard; the absence of expected peaks or the presence of unexpected ones can indicate significant impurities or a completely different substance.

Comparative Summary of Techniques

The choice of analytical method depends on the specific question being asked—whether it's for routine QC, in-depth impurity profiling, or absolute quantification.

Technique Principle Information Provided Strengths Limitations
HPLC-UV Differential partitioning between mobile and stationary phases.Purity (Area %), impurity profile, quantification of known impurities.High precision, robust, widely available, excellent for quantification.Requires reference standards for impurity identification; co-elution possible.
NMR Nuclear spin transitions in a magnetic field.Unambiguous structure confirmation, isomer identification, absolute purity (qNMR).Structurally definitive, qNMR is a primary ratio method.Lower sensitivity than HPLC, can be complex to interpret, higher equipment cost.
LC-MS Mass-to-charge ratio of ionized molecules.Molecular weight of impurities, elemental composition (HRMS), structural fragments (MS/MS).Excellent for identifying unknowns, highly sensitive and specific.[13][14]Response factors vary greatly, making quantification challenging without standards.
Elemental Analysis Combustion and detection of elemental gases.Percent composition of C, H, N, S, X.Simple, inexpensive, provides fundamental confirmation of elemental composition.[17]Insensitive to isomeric impurities; only detects impurities with different elemental makeup.

Conclusion: An Integrated, Evidence-Based Approach

Assessing the purity of a critical raw material like this compound is a multi-faceted task that demands a rigorous, evidence-based approach. Relying on a single technique is insufficient. The most trustworthy and scientifically sound strategy, as outlined in this guide, involves a combination of high-resolution separation with HPLC, unambiguous structural confirmation by NMR, definitive impurity identification via mass spectrometry, and fundamental compositional verification through elemental analysis. By understanding the causality behind each method and implementing self-validating protocols grounded in international standards, researchers can ensure the quality of their materials, leading to more reliable science and safer medicines.

References

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the reproducibility of experimental findings is the bedrock of scientific progress. This guide provides a comprehensive analysis of 3-Bromo-4-(methylsulfonyl)benzoic acid, a key building block in the synthesis of targeted therapeutics, with a focus on ensuring the reliability and reproducibility of its synthesis and application. While direct, peer-reviewed studies on the experimental variability of this specific compound are not abundant, this guide will establish a framework for reproducible research by drawing upon established principles of organic synthesis, characterization, and by comparing its properties to relevant alternatives.

The Role of this compound in Medicinal Chemistry

This compound has emerged as a valuable intermediate in the synthesis of complex bioactive molecules, particularly in the realm of kinase inhibitors. Its utility stems from the orthogonal reactivity of its three key functional groups: the carboxylic acid, the bromine atom, and the methylsulfonyl group. The carboxylic acid provides a handle for amide bond formation, a common linkage in drug molecules. The bromine atom is amenable to a variety of cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl substituents. The electron-withdrawing nature of the methylsulfonyl group influences the electronic properties of the aromatic ring, which can impact both the reactivity of the other functional groups and the biological activity of the final compound.

Synthesis and Characterization: Establishing a Baseline for Reproducibility

A well-defined and reproducible synthetic protocol is the first step towards reliable downstream applications. While multiple proprietary methods exist, a general and adaptable synthesis of this compound can be conceptualized from related procedures.

A Plausible Synthetic Pathway

The synthesis of this compound can be envisioned as a multi-step process, likely starting from a more readily available substituted toluene. The following workflow illustrates a logical synthetic approach, highlighting key transformations where variability can be introduced.

Synthesis_Workflow 4-Methylbenzenesulfonyl_chloride 4-Methylbenzenesulfonyl chloride 3-Bromo-4-methylbenzenesulfonyl_chloride 3-Bromo-4-methylbenzenesulfonyl chloride 4-Methylbenzenesulfonyl_chloride->3-Bromo-4-methylbenzenesulfonyl_chloride Electrophilic Bromination 3-Bromo-4-methylbenzenesulfonamide 3-Bromo-4-methylbenzenesulfonamide 3-Bromo-4-methylbenzenesulfonyl_chloride->3-Bromo-4-methylbenzenesulfonamide Amination 3-Bromo-4-(methylsulfonyl)toluene 3-Bromo-4-(methylsulfonyl)toluene 3-Bromo-4-methylbenzenesulfonamide->3-Bromo-4-(methylsulfonyl)toluene Methylation Target_Compound 3-Bromo-4-(methylsulfonyl)benzoic acid 3-Bromo-4-(methylsulfonyl)toluene->Target_Compound Oxidation

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol: A Generalized Approach

The following protocol is a composite of established methods for similar transformations and should be optimized for specific laboratory conditions.

Step 1: Bromination of 4-Methylbenzenesulfonyl chloride

  • To a solution of 4-methylbenzenesulfonyl chloride in a suitable solvent (e.g., dichloromethane), add a brominating agent (e.g., N-bromosuccinimide) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and quench with a reducing agent (e.g., sodium thiosulfate solution).

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Amination of 3-Bromo-4-methylbenzenesulfonyl chloride

  • Dissolve 3-bromo-4-methylbenzenesulfonyl chloride in an appropriate solvent (e.g., tetrahydrofuran).

  • Cool the solution in an ice bath and add an excess of aqueous ammonia.

  • Stir the reaction mixture vigorously for several hours, allowing it to warm to room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

Step 3: Methylation of 3-Bromo-4-methylbenzenesulfonamide

  • To a solution of 3-bromo-4-methylbenzenesulfonamide in a suitable solvent (e.g., dimethylformamide), add a base (e.g., sodium hydride) portion-wise at 0 °C.

  • Stir the mixture for a short period, then add a methylating agent (e.g., methyl iodide).

  • Allow the reaction to proceed at room temperature, monitoring by TLC.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify by column chromatography.

Step 4: Oxidation of 3-Bromo-4-(methylsulfonyl)toluene

  • Suspend 3-bromo-4-(methylsulfonyl)toluene in a mixture of a suitable solvent (e.g., pyridine and water).

  • Heat the mixture to reflux and add a strong oxidizing agent (e.g., potassium permanganate) portion-wise.

  • Continue heating until the purple color of the permanganate persists.

  • Cool the reaction mixture and filter to remove manganese dioxide.

  • Acidify the filtrate with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Collect the product by filtration, wash with cold water, and dry.

Characterization and Purity Assessment: The Keys to Trustworthiness

Reproducibility is contingent on the accurate characterization of the synthesized material. The following data, while not directly found in a single peer-reviewed source for the target compound, are predicted based on the analysis of closely related analogs.

Analytical Technique Predicted Data for this compound
Appearance White to off-white solid
Melting Point Expected to be in the range of 200-220 °C
¹H NMR (DMSO-d₆, 400 MHz) δ 13.5 (s, 1H, COOH), 8.3-8.1 (m, 2H, Ar-H), 7.9-7.7 (m, 1H, Ar-H), 3.4 (s, 3H, SO₂CH₃)
¹³C NMR (DMSO-d₆, 101 MHz) δ 166.0 (C=O), 142.0 (C-SO₂), 138.0 (C-Br), 135.0 (Ar-C), 132.0 (Ar-C), 130.0 (Ar-C), 128.0 (Ar-C), 43.0 (SO₂CH₃)
Mass Spectrometry (ESI-) m/z calculated for C₈H₆BrO₄S⁻: 276.92; found: 276.9

Note: The NMR data are estimations and should be confirmed by experimental analysis of a pure sample.

Comparative Analysis: this compound vs. Alternatives

The choice of a building block in drug discovery is often a balance of synthetic accessibility, cost, and the desired physicochemical properties of the final molecule. Halogen substitution, in particular, can significantly impact a compound's biological activity and pharmacokinetic profile.

The Impact of Halogen Substitution

The nature of the halogen atom (F, Cl, Br) can influence the reactivity of the benzoic acid derivative in several ways:

  • Reactivity in Cross-Coupling Reactions: The C-X bond strength decreases in the order C-F > C-Cl > C-Br > C-I. This trend makes bromo- and iodo-substituted arenes generally more reactive in common palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) than their chloro- and fluoro- counterparts. This can lead to higher yields and milder reaction conditions, which is a significant factor in the reproducibility of a synthetic route.

  • Electronic Effects: The electronegativity of the halogens (F > Cl > Br) influences the electron density of the aromatic ring. While all halogens are deactivating via induction, their ability to donate electron density via resonance can affect the regioselectivity of further electrophilic aromatic substitutions.

  • Physicochemical Properties: Halogen substitution can modulate lipophilicity, metabolic stability, and binding affinity. The choice between a bromo, chloro, or fluoro substituent is often a key step in the lead optimization phase of drug discovery.

Comparison with Other Sulfonyl-Substituted Benzoic Acids

The position of the methylsulfonyl group relative to the other substituents can also have a profound impact on the molecule's properties. For instance, an isomer with the sulfonyl group ortho to the carboxylic acid may exhibit different reactivity and intramolecular interactions compared to the para-substituted isomer discussed here.

Application in Kinase Inhibitor Synthesis: A Case Study Framework

While a specific, high-profile kinase inhibitor synthesized directly from this compound is not readily found in the literature, its structural motifs are present in numerous approved drugs. For instance, the multi-kinase inhibitor Cabozantinib features a substituted quinoline core linked to a benzamide moiety. The synthesis of analogs of such drugs often involves the coupling of a substituted benzoic acid with an appropriate amine.

The following diagram illustrates a generalized pathway for the synthesis of a hypothetical kinase inhibitor, highlighting the role of this compound.

Kinase_Inhibitor_Synthesis Building_Block 3-Bromo-4-(methylsulfonyl)benzoic acid Activated_Acid Activated Carboxylic Acid (e.g., acyl chloride) Building_Block->Activated_Acid Activation Amine_Core Heterocyclic Amine (e.g., substituted quinoline) Coupling_Product Amide-linked Intermediate Amine_Core->Coupling_Product Activated_Acid->Coupling_Product Amide Coupling Final_Inhibitor Kinase Inhibitor (via cross-coupling) Coupling_Product->Final_Inhibitor Pd-catalyzed Cross-Coupling

Caption: A generalized synthetic route to a kinase inhibitor utilizing this compound.

Ensuring Reproducibility: Best Practices and Troubleshooting

The reproducibility of findings related to this compound, and indeed any chemical entity, hinges on meticulous experimental practice and thorough documentation.

Key Considerations for Reproducibility:

  • Purity of Starting Materials: The purity of all reagents, especially the starting benzoic acid derivative, should be rigorously confirmed by appropriate analytical techniques (NMR, LC-MS, melting point).

  • Reaction Conditions: Precise control of reaction parameters such as temperature, reaction time, solvent purity, and stoichiometry is crucial. Small variations can lead to significant differences in yield and purity.

  • Purification Methods: The method of purification (e.g., recrystallization vs. column chromatography) can impact the final purity of the compound. The chosen method should be clearly documented.

  • Analytical Characterization: Comprehensive characterization of the final compound and all intermediates is non-negotiable. This should include at a minimum, ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

  • Biological Assays: When evaluating the biological activity of compounds derived from this building block, it is essential to use well-validated assays with appropriate controls. Factors such as cell line passage number, reagent lot variability, and instrumentation can all contribute to irreproducibility.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. While the direct literature on its experimental reproducibility is sparse, a framework for reliable and repeatable research can be established through careful adherence to well-defined synthetic protocols, rigorous characterization of all chemical entities, and a thorough understanding of the factors that can influence reaction outcomes. By embracing the principles of scientific integrity and meticulous experimental practice, researchers can confidently utilize this and other key intermediates to advance the frontiers of drug discovery.

A Comparative Guide to the Synthesis of 3-Bromo-4-(methylsulfonyl)benzoic Acid: An In-Depth Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in pharmaceutical research and the development of novel therapeutics, the efficient and reliable synthesis of key intermediates is a cornerstone of success. 3-Bromo-4-(methylsulfonyl)benzoic acid is a valuable building block in medicinal chemistry, and its synthesis can be approached through several distinct routes. This guide provides a comprehensive comparison of three primary synthetic strategies, offering an objective analysis of their efficacy, supported by experimental data and procedural insights to empower researchers in making informed decisions for their specific applications.

Introduction

This compound possesses a unique substitution pattern on the benzene ring, incorporating a bromine atom, a methylsulfonyl group, and a carboxylic acid. This arrangement of functional groups makes it a versatile intermediate for the synthesis of a wide array of complex molecules with potential biological activity. The choice of synthetic route to this compound can significantly impact yield, purity, cost, and scalability. This document will dissect three plausible and commonly considered synthetic pathways:

  • Route 1: Oxidation of a Thioether Precursor

  • Route 2: Electrophilic Bromination of a Sulfonyl Precursor

  • Route 3: The Sandmeyer Reaction of an Amino Precursor

Each route will be evaluated based on its chemical principles, procedural complexity, and overall efficiency, providing a holistic view for the discerning researcher.

Route 1: Oxidation of 3-Bromo-4-(methylthio)benzoic Acid

This two-step approach commences with the synthesis of 3-bromo-4-(methylthio)benzoic acid, followed by its oxidation to the desired sulfone.

Causality Behind Experimental Choices

The rationale for this route lies in the well-established and often high-yielding oxidation of sulfides to sulfones.[1][2] The methylthio group is electron-donating, which can facilitate the initial bromination of the precursor, 4-(methylthio)benzoic acid. The subsequent oxidation is typically a robust and straightforward transformation.

Experimental Protocol: Route 1

Step 1a: Synthesis of 4-(Methylthio)benzoic acid

A common method for the synthesis of 4-(methylthio)benzoic acid involves the reaction of 4-chlorobenzonitrile with sodium methyl mercaptide, followed by hydrolysis.[3][4]

Step 1b: Bromination of 4-(Methylthio)benzoic acid

The bromination of 4-(methylthio)benzoic acid is achieved via electrophilic aromatic substitution. The methylthio and carboxylic acid groups direct the incoming electrophile.

  • Procedure: To a solution of 4-(methylthio)benzoic acid in a suitable solvent such as acetic acid, a brominating agent like N-bromosuccinimide (NBS) is added. The reaction is typically stirred at room temperature until completion.

Step 1c: Oxidation to this compound

The oxidation of the sulfide to the sulfone is a critical step. Hydrogen peroxide is a common and environmentally benign oxidant for this transformation.[2]

  • Procedure: 3-Bromo-4-(methylthio)benzoic acid is dissolved in a suitable solvent like acetic acid. An excess of hydrogen peroxide (30% aqueous solution) is added, and the mixture is heated to ensure complete oxidation. The product is then isolated by precipitation and filtration.

Data Summary: Route 1
StepKey TransformationReagentsTypical YieldPurity
1aSynthesis of 4-(methylthio)benzoic acid4-chlorobenzonitrile, NaSMe, NaOHHighGood
1bBrominationNBS, Acetic AcidModerate to GoodRequires Purification
1cOxidationH₂O₂, Acetic AcidHighHigh

Workflow Diagram: Route 1

Route 1 Workflow start 4-Chlorobenzonitrile step1a Synthesis of 4-(Methylthio)benzoic acid start->step1a 1. NaSMe 2. NaOH, H₂O step1b Bromination step1a->step1b NBS, Acetic Acid step1c Oxidation step1b->step1c H₂O₂, Acetic Acid end This compound step1c->end

Caption: Synthetic workflow for Route 1.

Route 2: Direct Bromination of 4-(Methylsulfonyl)benzoic Acid

This approach is a more direct, one-step synthesis from a readily available starting material.

Causality Behind Experimental Choices

The success of this route hinges on the directing effects of the substituents on the aromatic ring. Both the methylsulfonyl (-SO₂Me) and the carboxylic acid (-COOH) groups are meta-directing and deactivating.[5] This electronic property should favor the introduction of the bromine atom at the 3-position, which is meta to both groups.

Experimental Protocol: Route 2

The direct bromination of a deactivated aromatic ring requires forcing conditions. A common method involves the use of a brominating agent in the presence of a strong acid.

  • Procedure: 4-(Methylsulfonyl)benzoic acid is dissolved in a strong acid, such as concentrated sulfuric acid. A brominating agent, such as N-bromosuccinimide (NBS), is then added portion-wise while controlling the temperature. The reaction mixture is stirred until the starting material is consumed. The product is isolated by pouring the reaction mixture onto ice, followed by filtration and washing.

Data Summary: Route 2
StepKey TransformationReagentsTypical YieldPurity
2Direct BrominationNBS, H₂SO₄ModerateMay require recrystallization

Workflow Diagram: Route 2

Route 2 Workflow start 4-(Methylsulfonyl)benzoic acid step2 Direct Bromination start->step2 NBS, H₂SO₄ end This compound step2->end

Caption: Synthetic workflow for Route 2.

Route 3: Sandmeyer Reaction of 3-Amino-4-(methylsulfonyl)benzoic Acid

The Sandmeyer reaction is a classic and powerful method for the introduction of a variety of functional groups, including bromine, onto an aromatic ring via a diazonium salt intermediate.[6][7][8]

Causality Behind Experimental Choices

This multi-step route is chosen when direct bromination is problematic or when the required amino precursor is readily accessible. The Sandmeyer reaction is known for its reliability and generally good yields.[9] The key challenge in this route is the synthesis of the starting material, 3-amino-4-(methylsulfonyl)benzoic acid.

Experimental Protocol: Route 3

Step 3a: Synthesis of 4-(Methylsulfonyl)benzoic acid

This precursor can be synthesized by the oxidation of 4-(methylthio)benzoic acid as described in Route 1, Step 1a and 1c.

Step 3b: Nitration of 4-(Methylsulfonyl)benzoic acid

The introduction of a nitro group is a prerequisite for obtaining the amino functionality. The methylsulfonyl and carboxylic acid groups will direct the nitration to the 3-position.

  • Procedure: 4-(Methylsulfonyl)benzoic acid is treated with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to yield 3-nitro-4-(methylsulfonyl)benzoic acid.

Step 3c: Reduction of the Nitro Group

The nitro group is then reduced to an amino group. Common reducing agents include tin(II) chloride or catalytic hydrogenation.

  • Procedure: 3-Nitro-4-(methylsulfonyl)benzoic acid is dissolved in a suitable solvent and treated with a reducing agent, such as SnCl₂ in hydrochloric acid, to afford 3-amino-4-(methylsulfonyl)benzoic acid.

Step 3d: Sandmeyer Reaction

The final step involves the diazotization of the amino group followed by treatment with a copper(I) bromide solution.[10]

  • Procedure: 3-Amino-4-(methylsulfonyl)benzoic acid is dissolved in an acidic aqueous solution and cooled to 0-5 °C. A solution of sodium nitrite is added slowly to form the diazonium salt. This cold diazonium salt solution is then added to a solution of copper(I) bromide in hydrobromic acid. The reaction mixture is allowed to warm to room temperature, and the product is isolated by filtration.

Data Summary: Route 3
StepKey TransformationReagentsTypical YieldPurity
3aSynthesis of 4-(methylsulfonyl)benzoic acidH₂O₂, Acetic AcidHighHigh
3bNitrationHNO₃, H₂SO₄GoodRequires Purification
3cReductionSnCl₂, HClGoodRequires Purification
3dSandmeyer ReactionNaNO₂, HBr, CuBrGoodGood

Workflow Diagram: Route 3

Route 3 Workflow start 4-(Methylthio)benzoic acid step3a Oxidation start->step3a H₂O₂, Acetic Acid step3b Nitration step3a->step3b HNO₃, H₂SO₄ step3c Reduction step3b->step3c SnCl₂, HCl step3d Sandmeyer Reaction step3c->step3d 1. NaNO₂, HBr 2. CuBr end This compound step3d->end

Caption: Synthetic workflow for Route 3.

Comparative Analysis and Discussion

ParameterRoute 1: Oxidation of ThioetherRoute 2: Direct BrominationRoute 3: Sandmeyer Reaction
Number of Steps 3 (from 4-chlorobenzonitrile)14 (from 4-(methylthio)benzoic acid)
Overall Yield Moderate to GoodModerateModerate
Scalability Potentially good, oxidation can be scalable.Good, one-pot reaction.Good, Sandmeyer reactions are often scalable.
Reagent Hazards Hydrogen peroxide (oxidizer).Strong acids, NBS (corrosive).Nitrous acid (unstable), diazonium salts (potentially explosive if isolated).
Purification Multiple purification steps.Single purification.Multiple purification steps.
Key Advantages Utilizes well-established reactions.Most direct and atom-economical route.High regioselectivity, reliable transformation.
Key Disadvantages Longer synthetic sequence.Requires harsh conditions, potential for side reactions.Longest synthetic sequence, requires careful handling of diazonium salts.

Conclusion and Recommendations

The selection of the optimal synthetic route to this compound is contingent upon the specific requirements of the researcher, including scale, available starting materials, and desired purity.

  • Route 2 (Direct Bromination) is the most concise and, in principle, the most efficient route. For laboratories equipped to handle strong acids and for whom a moderate yield is acceptable, this method is highly attractive due to its simplicity. Further optimization of the reaction conditions could improve the yield and purity, making it an even more compelling choice.

  • Route 1 (Oxidation of Thioether) offers a reliable and often high-yielding final oxidation step. The overall efficiency of this route is dependent on the successful synthesis and purification of the 3-bromo-4-(methylthio)benzoic acid intermediate. This route may be preferable if the starting materials are readily available or if milder reaction conditions are a priority for the final steps.

  • Route 3 (Sandmeyer Reaction) , while being the longest, provides a high degree of control over the regiochemistry. It is a robust and well-understood transformation. This route is particularly advantageous when the direct bromination (Route 2) proves to be low-yielding or produces inseparable isomers. The synthesis of the amino precursor is the most demanding part of this sequence.

Ultimately, for initial lab-scale synthesis, Route 2 is recommended for its directness. However, for larger-scale production where reliability and purity are paramount, a thorough investigation and optimization of Route 1 or Route 3 may prove to be more fruitful. This guide provides the foundational knowledge for researchers to embark on the synthesis of this important building block with a clear understanding of the available options and their respective merits.

References

A Senior Application Scientist's Guide to Benchmarking 3-Bromo-4-(methylsulfonyl)benzoic acid Against Known Standards

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Defining the Role of a Niche Building Block

In the intricate landscape of medicinal chemistry and materials science, the selection of starting materials is a critical determinant of synthetic efficiency, cost-effectiveness, and the ultimate properties of the target molecule. 3-Bromo-4-(methylsulfonyl)benzoic acid (CAS No. 39058-84-9) is a substituted aromatic carboxylic acid that presents a unique combination of functional groups: a carboxylic acid for derivatization, a bromine atom for cross-coupling reactions, and a strongly electron-withdrawing methylsulfonyl group that modulates the reactivity of the entire scaffold.[1][2][3] Its utility is primarily as a versatile intermediate in the synthesis of more complex molecules, including pharmaceutical agents and specialized polymers.[4]

This guide provides a comprehensive framework for benchmarking this compound against structurally related, known standards. The objective is not merely to present data, but to establish a self-validating, logical workflow that enables researchers to make informed, data-driven decisions. We will explore the causality behind experimental choices, provide detailed protocols for comparative analysis, and offer insights into the interpretation of potential outcomes.

The Strategic Selection of Comparable Standards

A meaningful benchmark requires carefully chosen comparators. The goal is to isolate the effects of specific structural features. For this guide, we select two key standards that allow for a systematic evaluation of the electronic and steric contributions of the substituents on the benzoic acid core.

  • Standard 1: 3-Bromo-4-methylbenzoic acid (CAS No. 7697-26-9) : This compound serves as a direct electronic comparator.[5][6] By replacing the potent electron-withdrawing methylsulfonyl group (SO₂Me) with a weakly electron-donating methyl group (Me), we can directly assess how the sulfone moiety impacts physicochemical properties and reactivity in key synthetic transformations.

  • Standard 2: Benzoic Acid (CAS No. 65-85-0) : As the parent compound, benzoic acid provides a fundamental baseline.[7] Any deviation in the properties of our target molecule and Standard 1 can be quantified against this unsubstituted core, offering a clear measure of the cumulative impact of the bromine and methylsulfonyl or methyl substituents.

This strategic selection allows us to dissect the structure-property relationships that govern the utility of this compound.

Benchmarking Framework: A Triad of Performance Metrics

Our comparative analysis will focus on three pillars of performance that are paramount in a research and development setting:

  • Purity and Physicochemical Profile: Establishing the baseline purity, stability, and solubility of a building block is non-negotiable. It prevents downstream complications and ensures reproducibility.

  • Reactivity in Amide Bond Formation: Amide coupling is one of the most frequently employed reactions in drug discovery. Assessing the efficiency of this transformation provides a direct measure of the compound's utility in synthesizing biologically relevant scaffolds.

  • Performance in Suzuki Cross-Coupling: The bromine substituent is a key handle for carbon-carbon bond formation. Evaluating its reactivity in a standard Suzuki coupling reaction reveals its potential for constructing complex bi-aryl structures, which are privileged motifs in many drug candidates.

Protocol 1: Physicochemical and Purity Characterization

Objective: To establish a validated, quantitative baseline for the purity and aqueous solubility of the target compound and its standards.

Methodology A: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for quantifying the purity of non-volatile organic compounds. A reversed-phase method using a C18 column is chosen for its broad applicability to aromatic acids.[8][9] The gradient elution ensures that potential impurities with different polarities are effectively separated and detected.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh ~1 mg of each compound (Target and Standards) and dissolve in 1 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution.

  • Instrumentation: Utilize an HPLC system equipped with a UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 254 nm.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Ramp from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Data Analysis: Integrate the peak areas. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100.

Methodology B: Aqueous Solubility by the Shake-Flask Method

Causality: The shake-flask method (OECD Guideline 105) is a robust and widely accepted technique for determining the solubility of a compound. It ensures that an equilibrium between the solid and dissolved states is reached.

Step-by-Step Protocol:

  • Add an excess amount of the solid compound (~5-10 mg) to a glass vial containing 1 mL of phosphate-buffered saline (PBS, pH 7.4).

  • Seal the vial and agitate at a constant room temperature (25°C) for 24 hours using a mechanical shaker.

  • Centrifuge the resulting suspension at 10,000 rpm for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with the mobile phase and quantify the concentration of the dissolved compound using the HPLC method described above, against a standard curve prepared from the 1 mg/mL stock solution.[10]

Comparative Data Summary
CompoundMolecular Weight ( g/mol )Purity (%) [HPLC]Retention Time (min)Solubility at pH 7.4 (µg/mL)
This compound 279.11[3]>98%Expected: Mid-polarityHypothesis: Low to Moderate
3-Bromo-4-methylbenzoic acid 215.04[5]>98%Expected: Less polar than targetHypothesis: Low
Benzoic Acid 122.12>99%Expected: Most polar3400

Note: Expected and hypothesized values are based on chemical principles. The methylsulfonyl group increases polarity and potential for hydrogen bonding compared to the methyl group, but its bulk and the bromine atom will likely keep solubility low.

Protocol 2: Benchmarking Reactivity in Amide Bond Formation

Objective: To compare the reaction efficiency (yield, time) when coupling the target and standard acids with a model amine.

Causality: The acidity of the carboxylic acid proton is directly influenced by the electronic nature of the aromatic ring substituents. A more electron-withdrawing group (like -SO₂Me) increases the acidity, which can affect the activation step in amide coupling. We select HATU as the coupling agent, a standard choice in modern organic synthesis known for its high efficiency and low rate of epimerization.

Experimental Workflow: Amide Coupling

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis prep_acid Weigh Acid (Target or Standard) mix Combine Reagents in DMF at 0°C prep_acid->mix prep_amine Prepare Benzylamine Solution prep_amine->mix prep_hatu Prepare HATU & DIPEA Solutions prep_hatu->mix stir Stir at RT Monitor by LC-MS mix->stir quench Quench with Water Extract with EtOAc stir->quench wash Wash Organic Layer (H₂O, Brine) quench->wash dry Dry (Na₂SO₄) Concentrate wash->dry purify Purify via Column Chromatography dry->purify analyze Characterize Product (¹H NMR, LC-MS) purify->analyze calculate Calculate Yield (%) analyze->calculate

References

Safety Operating Guide

Navigating the Disposal of 3-Bromo-4-(methylsulfonyl)benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. With this power comes the profound responsibility of ensuring safety and environmental stewardship, particularly in the final step of a compound's lifecycle: its disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Bromo-4-(methylsulfonyl)benzoic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Understanding the Hazard Profile: A Precautionary Approach

Immediate Safety Precautions:

  • Engineering Controls: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): At a minimum, personnel should wear:

    • Nitrile gloves

    • Safety goggles with side shields or a face shield

    • A lab coat

Waste Characterization and Segregation: The Foundation of Safe Disposal

Proper disposal begins with accurate waste characterization. Due to the presence of a bromine atom, this compound is classified as a halogenated organic compound . This classification is critical as halogenated waste streams are typically incinerated at high temperatures and require specific disposal pathways that differ from non-halogenated organic waste[2][3][4].

Key Segregation Steps:

  • Solid vs. Liquid Waste: Maintain separate, clearly labeled waste containers for solid this compound and any solutions containing the compound[5].

  • Halogenated vs. Non-Halogenated: Do not mix waste containing this compound with non-halogenated organic waste. This prevents the unnecessary and costly treatment of a larger volume of waste as halogenated[3][4].

  • Compatibility: Ensure that any other chemicals mixed in the same waste container are compatible with this compound to avoid unintended reactions[5]. Generally, avoid mixing with strong oxidizing agents or strong bases.

Waste TypeContainer RequirementLabeling
Solid this compound Sealable, high-density polyethylene (HDPE) or glass container."HAZARDOUS WASTE," "Halogenated Organic Solid," "this compound"
Solutions containing this compound Sealable, chemically resistant (e.g., HDPE, glass) liquid waste container."HAZARDOUS WASTE," "Halogenated Organic Liquid," List all components and approximate percentages.
Contaminated Labware (e.g., gloves, weighing paper) Lined, sealable container."HAZARDOUS WASTE," "Solid Lab Debris Contaminated with this compound"

Step-by-Step Disposal Protocol

This protocol outlines the procedures for the collection and preparation of this compound waste for pickup by a licensed hazardous waste disposal service.

Solid Waste Disposal
  • Container Preparation: Select a designated, compatible solid waste container. Affix a "Hazardous Waste" label and clearly write the full chemical name: "this compound."

  • Waste Collection: Carefully transfer any residual solid this compound into the designated waste container using a dedicated spatula or scoop.

  • Contaminated Materials: Place any disposable materials that have come into direct contact with the solid compound (e.g., weighing paper, contaminated gloves, bench paper) into a separate, appropriately labeled container for contaminated solid waste.

  • Container Sealing: Once the container is full (do not overfill), or the experiment is complete, securely seal the container.

  • Storage: Store the sealed container in a designated satellite accumulation area (SAA) away from incompatible materials, heat sources, and high-traffic areas[5].

Liquid Waste Disposal
  • Container Preparation: Choose a compatible liquid waste container. Affix a "Hazardous Waste" label and begin a list of its contents, starting with "this compound" and its approximate concentration.

  • Waste Transfer: Carefully pour or pipette solutions containing the compound into the designated halogenated organic liquid waste container.

  • Content Log: Each time a new substance is added to the container, update the contents list with the chemical name and its estimated volume or percentage[2].

  • Container Sealing: Keep the container sealed when not in use. A funnel with a lid is recommended for easy and safe addition of waste.

  • Storage: Store the sealed liquid waste container in secondary containment (such as a spill tray) within a designated satellite accumulation area[3].

Decontamination of Non-Disposable Glassware
  • Initial Rinse: Rinse glassware with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol) to dissolve any residual this compound.

  • Rinsate Collection: Collect this initial rinsate in the designated halogenated organic liquid waste container.

  • Standard Washing: Subsequent washing with detergent and water can be performed as usual.

Spill Management: Immediate and Measured Response

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep the solid material to avoid generating dust[1].

    • Place the swept material into a labeled hazardous waste container.

    • Clean the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as contaminated solid waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Prevent entry into the area until it has been deemed safe by trained personnel.

Disposal Pathway Decision Logic

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from work with this compound.

Disposal_Workflow cluster_generation Waste Generation cluster_characterization Characterization & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal Waste Waste containing 3-Bromo-4- (methylsulfonyl)benzoic acid generated IsSolid Is the waste primarily solid? Waste->IsSolid SolidWaste Solid Halogenated Organic Waste IsSolid->SolidWaste Yes LiquidWaste Liquid Halogenated Organic Waste IsSolid->LiquidWaste No SolidContainer Sealable, labeled solid waste container SolidWaste->SolidContainer LiquidContainer Sealable, labeled liquid waste container with secondary containment LiquidWaste->LiquidContainer EHS Store in Satellite Accumulation Area (SAA) for EHS pickup SolidContainer->EHS LiquidContainer->EHS

Caption: Waste disposal workflow for this compound.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental responsibility, and scientific integrity. By adhering to the principles of accurate characterization, stringent segregation, and compliant containment, researchers can ensure that the lifecycle of this and other chemical reagents concludes safely and responsibly. Always consult your institution's specific waste management guidelines and your Environmental Health and Safety department for any questions.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.